Acetoxime benzoate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(propan-2-ylideneamino) benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTIVZNURROIUHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOC(=O)C1=CC=CC=C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthesis of Acetoxime Benzoate: A Mechanistic and Methodological Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthesis mechanism of acetoxime benzoate, a compound of interest in organic synthesis. The synthesis is a two-step process commencing with the formation of acetoxime, which is subsequently benzoylated. This document details the underlying reaction mechanisms, provides comprehensive experimental protocols, and presents relevant quantitative data. Furthermore, key reaction pathways and experimental workflows are visualized to facilitate a clear understanding of the chemical transformations.
Part 1: Synthesis of Acetoxime
The initial step in producing this compound is the synthesis of acetoxime itself. This is achieved through the condensation reaction of acetone with hydroxylamine, typically in the presence of an acid catalyst.[1]
Mechanism of Acetoxime Formation
The reaction proceeds via a nucleophilic addition of hydroxylamine to the carbonyl carbon of acetone. The hydroxylamine nitrogen acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield the acetoxime and a water molecule. The overall reaction is:
(CH₃)₂CO + H₂NOH → (CH₃)₂CNOH + H₂O[1]
Experimental Protocol for Acetoxime Synthesis
A common method for preparing acetoxime involves the reaction of acetone with hydroxylamine hydrochloride.[2] The hydrochloride salt is typically neutralized in situ to release the free hydroxylamine for the reaction.
Materials:
-
Acetone
-
Hydroxylamine hydrochloride
-
A base (e.g., sodium carbonate or sodium hydroxide)
-
Solvent (e.g., water, ethanol)
-
Benzene (for extraction)
Procedure:
-
A solution of hydroxylamine hydrochloride is prepared in water.
-
The solution is neutralized by the careful addition of a base, such as sodium hydroxide, to a specific pH.
-
Acetone is then added to the solution containing the free hydroxylamine.
-
The reaction mixture is stirred at a controlled temperature, for instance, between 40-60°C, for a period of 60-180 minutes to allow for the formation of acetoxime.[2]
-
Upon completion, the acetoxime may separate as an oily layer or can be extracted from the aqueous solution using an organic solvent like benzene.[3]
-
The organic extracts are combined, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed.
-
The crude acetoxime can be purified by distillation or recrystallization.[3] Pure acetoxime is a white crystalline solid.[1][4]
Quantitative Data for Acetoxime Synthesis
| Parameter | Value | Reference |
| Melting Point | 60-63 °C | [1] |
| Boiling Point | 135 °C | [1] |
| Density | 0.901 g/mL | [1] |
| Solubility in Water | 330 g/L (at 20 °C) | [1] |
Part 2: Synthesis of this compound
The second stage of the synthesis is the benzoylation of the newly formed acetoxime. This is an esterification reaction where the hydroxyl group of the oxime is acylated using a benzoylating agent.
Mechanism of Acetoxime Benzoylation
The synthesis of this compound from acetoxime is typically achieved by reacting it with benzoyl chloride in the presence of a base.[5][6] This reaction is a type of Schotten-Baumann reaction.[6][7] The base, often a tertiary amine like triethylamine or an aqueous base like sodium hydroxide, plays a crucial role.[5][7] It deprotonates the hydroxyl group of the acetoxime, forming a more nucleophilic oximate anion. This anion then attacks the electrophilic carbonyl carbon of the benzoyl chloride, leading to the formation of a tetrahedral intermediate. The intermediate subsequently collapses, expelling the chloride ion as a leaving group to yield the final product, this compound.[7] The base also serves to neutralize the hydrochloric acid byproduct formed during the reaction.[7][8]
Experimental Protocol for this compound Synthesis
The following is a representative procedure for the benzoylation of acetoxime.
Materials:
-
Acetoxime
-
Benzoyl chloride
-
Triethylamine
-
Chloroform (or another suitable organic solvent)
Procedure:
-
Acetoxime is dissolved in a suitable organic solvent, such as chloroform, in a reaction flask.[5]
-
A base, for instance, triethylamine, is added to the solution.[5]
-
The flask is cooled in an ice bath to a temperature of 0-5 °C.[5]
-
Benzoyl chloride is then added dropwise to the stirred solution while maintaining the low temperature.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for a specified period to ensure the reaction goes to completion.
-
The reaction mixture is then typically washed with water and a dilute acid or base solution to remove any unreacted starting materials and byproducts.
-
The organic layer is separated, dried, and the solvent is evaporated to yield the crude this compound.
-
The product can be further purified by recrystallization.
Quantitative Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₁₀H₁₁NO₂ | [9] |
| Molecular Weight | 177.2 g/mol | [9] |
| CAS Number | 942-89-2 | [9][10] |
Potential Side Reaction: The Beckmann Rearrangement
A significant consideration in the chemistry of oximes and their derivatives, including this compound, is the potential for a Beckmann rearrangement. This is an acid-catalyzed rearrangement of an oxime to an N-substituted amide.[11][12] While the benzoylation is typically carried out under basic or neutral conditions to avoid this, the presence of acid could trigger this transformation.[5][13]
In the context of acetoxime, the Beckmann rearrangement would involve the migration of one of the methyl groups to the nitrogen atom, with the departure of the hydroxyl group (or a derivative of it, like the benzoate group) as a leaving group.[14][15] This process is stereospecific, with the group anti-periplanar to the leaving group migrating.[11][15] The resulting intermediate is then hydrolyzed to form N-methylacetamide.
Visualizations
Synthesis of Acetoxime
Caption: Reaction pathway for the synthesis of acetoxime.
Synthesis of this compound
Caption: Mechanism for the benzoylation of acetoxime.
Beckmann Rearrangement of Acetoxime
Caption: The acid-catalyzed Beckmann rearrangement of acetoxime.
References
- 1. Acetone oxime - Wikipedia [en.wikipedia.org]
- 2. CN112679379A - Preparation method of acetoxime - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Synthesize of Acetone oxime_Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Benzoylation - Unacademy [unacademy.com]
- 7. byjus.com [byjus.com]
- 8. quora.com [quora.com]
- 9. Page loading... [guidechem.com]
- 10. This compound | 942-89-2 [amp.chemicalbook.com]
- 11. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 12. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
- 13. Beckmann Rearrangement [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide to Acetoxime Benzoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoxime benzoate is an organic compound belonging to the class of O-acyl oximes. While specific research on this compound is limited, the broader class of oximes and their derivatives has garnered significant interest in medicinal chemistry due to their diverse biological activities. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed hypothetical synthesis protocol, and an exploration of its potential biological activities and mechanism of action based on related compounds. The guide also covers safety and handling information and visualizes key processes using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers and professionals in drug development and related scientific fields.
Chemical and Physical Properties
This compound, also known as (propan-2-ylideneamino) benzoate, is a white to light yellow crystalline solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| Molecular Weight | 177.20 g/mol | [1] |
| CAS Number | 942-89-2 | [1] |
| IUPAC Name | (propan-2-ylideneamino) benzoate | [1] |
| Synonyms | O-Benzoylacetoxime, Acetone O-benzoyloxime, 2-Propanone O-benzoyl oxime | [1] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 42 °C | |
| Boiling Point | 257.6 °C at 760 mmHg | |
| Density | 1.03 g/cm³ | |
| Solubility | Soluble in ethanol, ether, chloroform, and ligroin. | [2] |
Synthesis of this compound: A Detailed Experimental Protocol
Synthesis of the Precursor: Acetoxime
Acetoxime is synthesized via the condensation of acetone with hydroxylamine.[2]
Materials:
-
Acetone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Benzene (for extraction)
-
Anhydrous magnesium sulfate (for drying)
Procedure:
-
Dissolve hydroxylamine hydrochloride in water.
-
Slowly add a solution of sodium hydroxide to neutralize the acid and liberate free hydroxylamine.
-
To this solution, add acetone and stir the mixture at room temperature. The reaction is typically monitored by TLC until completion.
-
The resulting acetoxime can be extracted from the aqueous solution using benzene.
-
The organic layers are combined, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield crude acetoxime.
-
Further purification can be achieved by distillation or recrystallization.
O-acylation of Acetoxime to form this compound
Materials:
-
Acetoxime
-
Benzoyl chloride
-
Pyridine (or another suitable base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve acetoxime in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine to the solution, followed by the dropwise addition of benzoyl chloride.
-
Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).
Potential Biological Activity and Mechanism of Action
While there is a lack of direct studies on the biological activity of this compound, the broader class of oxime esters has been investigated for various pharmacological properties, notably as antimicrobial agents.[4][5] Several studies have identified the bacterial enzyme β-ketoacyl-acyl carrier protein synthase III (FabH) as a potential target for oxime derivatives.[5][6]
Hypothetical Antimicrobial Mechanism of Action: Inhibition of FabH
FabH is a crucial enzyme in the bacterial fatty acid synthesis (FAS-II) pathway, which is essential for bacterial survival.[7] This pathway is responsible for the production of fatty acids that are vital components of bacterial cell membranes. The inhibition of FabH disrupts this pathway, leading to bacterial cell death.
The proposed mechanism of action for this compound, as a hypothetical antimicrobial agent, would involve its binding to the active site of the FabH enzyme, thereby inhibiting its function. This would prevent the condensation of acetyl-CoA with malonyl-ACP, the initial and rate-limiting step in fatty acid biosynthesis.
Spectroscopic Data
Spectroscopic data is essential for the characterization of this compound.
| Spectroscopic Data | Details |
| ¹H NMR | Data available, typically showing signals for the methyl protons of the acetoxime moiety and the aromatic protons of the benzoate group. |
| ¹³C NMR | Data available for the carbon atoms in the molecule. |
| IR Spectroscopy | Expected to show characteristic peaks for C=N (oxime), C=O (ester), and aromatic C-H bonds. |
| Mass Spectrometry | GC-MS data is available, which would show the molecular ion peak and fragmentation patterns. |
Safety and Toxicology
Specific toxicological data for this compound is not extensively documented. However, information on its constituent parts, acetoxime and benzoic acid, can provide some guidance.
-
Acetoxime: Can be harmful if swallowed and may cause skin and eye irritation.[4]
-
Benzoic Acid: Generally considered safe for use in food and cosmetics at low concentrations. High concentrations can cause irritation.[8]
As with any chemical compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | Warning | H302: Harmful if swallowed. |
| Skin Irritation (Category 2) | GHS07 | Warning | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | GHS07 | Warning | H319: Causes serious eye irritation. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | GHS07 | Warning | H335: May cause respiratory irritation. |
Applications in Drug Development and Research
The O-acyl oxime moiety is a versatile functional group in organic synthesis and can serve as a precursor to various nitrogen-containing heterocycles, which are common scaffolds in many pharmaceuticals.[9] The potential antimicrobial activity of this compound, based on the activity of related compounds, suggests it could be a lead compound for the development of new antibacterial agents.[4][5] Further research is warranted to explore its biological activities and potential therapeutic applications.
Conclusion
This compound is a readily synthesizable O-acyl oxime with potential for further investigation in the field of drug development. While direct biological data is currently scarce, the known activities of related oxime esters, particularly as antimicrobial agents targeting the FabH enzyme, provide a strong rationale for its study. This technical guide has summarized the available chemical and physical data, provided a detailed hypothetical synthesis protocol, and proposed a potential mechanism of action. It is hoped that this document will serve as a valuable resource for researchers and scientists interested in exploring the therapeutic potential of this compound and other O-acyl oximes.
References
- 1. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetone oxime - Wikipedia [en.wikipedia.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activities of oximes derived from O-benzylhydroxylamine as FabH inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,2-Dithiole-3-Ones as Potent Inhibitors of the Bacterial 3-Ketoacyl Acyl Carrier Protein Synthase III (FabH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bacterial β-ketoacyl-acyl carrier protein synthase III (FabH) as a target for novel antibacterial agents design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. ijpcbs.com [ijpcbs.com]
An In-depth Technical Guide to Acetoxime Benzoate
For Researchers, Scientists, and Drug Development Professionals
CAS Number: 942-89-2
Abstract
This technical guide provides a comprehensive overview of acetoxime benzoate, a chemical intermediate with applications in organic synthesis. The document covers its chemical and physical properties, synthesis, and known applications, with a focus on information relevant to researchers and professionals in the chemical and pharmaceutical industries. While this compound serves as a building block in the synthesis of more complex molecules, detailed public-domain information regarding its direct application in specific drug development pathways is limited. This guide consolidates available data to serve as a foundational resource.
Chemical and Physical Properties
This compound, also known as O-Benzoylacetoxime or 2-Propanone O-benzoyl oxime, is an organic compound with the molecular formula C10H11NO2[1][2][3]. It is characterized as a white to light yellow crystalline powder[2]. Key quantitative properties are summarized in Table 1.
| Property | Value | Source(s) |
| CAS Number | 942-89-2 | [1][2][3][4][5] |
| Molecular Formula | C10H11NO2 | [1][2][3] |
| Molecular Weight | 177.20 g/mol | [1][3] |
| Appearance | White to light yellow crystalline powder | [2] |
| Purity | Min. 98.0% (by GC) | |
| Boiling Point | ~220 °C | |
| Solubility | Soluble in organic solvents (e.g., ethanol, dichloromethane), insoluble in water | |
| Topological Polar Surface Area | 38.7 Ų | [1][2] |
| Rotatable Bond Count | 3 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
Synthesis and Manufacturing
This compound is typically synthesized through the reaction of acetoxime with a benzoylating agent, such as benzoyl chloride, in the presence of a base to neutralize the hydrogen chloride byproduct.
Caption: General synthesis workflow for this compound.
Plausible Reaction Mechanism
The synthesis likely proceeds through a nucleophilic acyl substitution mechanism. The nitrogen atom of acetoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of benzoyl chloride.
Caption: Plausible reaction mechanism for the formation of this compound.
Experimental Protocol for Acetoxime (Precursor) Synthesis
A detailed and reliable method for the synthesis of the precursor, acetoxime, is available from Organic Syntheses. The following is an adapted summary of the procedure.
Materials:
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
-
Acetone
-
Benzene (for extraction)
Procedure:
-
A solution of hydroxylamine hydrochloride is prepared and neutralized with a concentrated solution of sodium hydroxide.
-
Acetone is added to the neutralized hydroxylamine solution. The mixture is heated to approximately 70°C and then allowed to stand overnight to facilitate the formation of acetoxime.
-
The resulting acetoxime forms an oily layer which is then separated. The aqueous layer is extracted with benzene to recover any dissolved product.
-
The initial oil and the benzene extracts are combined.
-
The combined organic solution is then subjected to fractional distillation. The fraction boiling between 133-136°C is collected as pure acetoxime[6]. This product solidifies upon cooling into colorless needles with a melting point of 60-61°C[6].
Note: This protocol is for the synthesis of the precursor, acetoxime. A detailed, publicly available experimental protocol for the subsequent benzoylation to form this compound has not been identified in the reviewed literature.
Applications in Research and Drug Development
This compound is primarily utilized as an intermediate in organic synthesis. Its applications are mainly in the preparation of more complex molecules for the pharmaceutical and agrochemical industries.
Caption: Role of this compound as a chemical intermediate.
While specific examples of commercial drugs synthesized directly using this compound are not prominent in the public domain, the oxime functional group is of significant interest in medicinal chemistry. For instance, related oxime derivatives are key intermediates in the synthesis of various biologically active compounds. The chemistry of oximes and their derivatives is leveraged in the construction of complex heterocyclic systems that form the core of many pharmaceutical agents.
Spectroscopic Data
Spectroscopic data for this compound is available through various public databases, which is crucial for quality control and characterization in a research and development setting.
| Data Type | Availability | Source(s) |
| 1H NMR | Available | [1] |
| 13C NMR | Available | [1] |
| GC-MS | Available | [1] |
| IR Spectra | Available | [1] |
Researchers requiring detailed spectral information, including peak assignments and coupling constants, are advised to consult the primary data sources cited in databases such as PubChem[1].
Safety and Handling
Detailed safety information for this compound is not extensively published. However, based on available data for similar chemical structures, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
This compound (CAS No. 942-89-2) is a valuable chemical intermediate for organic synthesis. This guide has provided a summary of its chemical and physical properties, a plausible synthesis pathway and mechanism, and an experimental protocol for its key precursor, acetoxime. While its direct role in the synthesis of specific commercial drugs is not widely documented, the chemical class of oxime esters is significant in the broader field of medicinal chemistry. The information and visualizations provided herein are intended to serve as a useful resource for researchers and professionals engaged in chemical synthesis and drug discovery.
References
An In-depth Technical Guide to Acetoxime Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of acetoxime benzoate, a chemical compound with applications in organic synthesis. The document details its chemical and physical properties, outlines a likely synthesis pathway, and presents relevant experimental considerations.
Chemical and Physical Properties
This compound is an organic compound classified as an oxime ester. A summary of its key quantitative properties is provided below for easy reference.
| Property | Value | Source(s) |
| Molecular Weight | 177.20 g/mol | [1] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1] |
| CAS Number | 942-89-2 | |
| Appearance | White to light yellow powder or crystal | |
| IUPAC Name | (propan-2-ylideneamino) benzoate | [1] |
| SMILES | CC(=NOC(=O)C1=CC=CC=C1)C | [1] |
| InChI | InChI=1S/C10H11NO2/c1-8(2)11-13-10(12)9-6-4-3-5-7-9/h3-7H,1-2H3 | [1] |
| InChIKey | CTIVZNURROIUHT-UHFFFAOYSA-N | [1] |
Synthesis of this compound: A Proposed Pathway
This compound can be synthesized from its precursor, acetoxime. The overall process involves two main stages: the synthesis of acetoxime from acetone, followed by the esterification of acetoxime with a benzoyl group.
Logical Workflow for this compound Synthesis
Caption: A logical workflow diagram illustrating the two-stage synthesis of this compound from acetone.
Experimental Protocols
Synthesis of Acetoxime
The synthesis of acetoxime is a well-established process involving the condensation of acetone with hydroxylamine.
Materials:
-
Acetone
-
Hydroxylamine hydrochloride
-
Sodium hydroxide
Procedure:
-
A solution of hydroxylamine is prepared.
-
Acetone is added to the hydroxylamine solution.[2]
-
The reaction mixture is typically carried out in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed.
-
The reaction is often heated to facilitate the condensation reaction.
-
Following the reaction, the acetoxime product can be isolated and purified, for example, by distillation or recrystallization.
Proposed Synthesis of this compound
The conversion of acetoxime to this compound is an esterification reaction. A plausible method would involve the reaction of acetoxime with a benzoylating agent, such as benzoyl chloride, in the presence of a base.
Materials:
-
Acetoxime
-
Benzoyl chloride
-
A suitable base (e.g., pyridine or triethylamine)
-
An appropriate solvent (e.g., dichloromethane or diethyl ether)
Procedure:
-
Acetoxime is dissolved in a suitable anhydrous solvent.
-
A base, such as pyridine, is added to the solution to act as a catalyst and to neutralize the hydrochloric acid byproduct.
-
Benzoyl chloride is added dropwise to the reaction mixture, typically at a reduced temperature to control the exothermic reaction.
-
The reaction is stirred for a specified period at room temperature or with gentle heating to ensure completion.
-
Upon completion, the reaction mixture is worked up by washing with aqueous solutions to remove the base and any unreacted starting materials.
-
The organic layer is dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure.
-
The crude this compound can then be purified by techniques such as recrystallization or column chromatography.
Applications and Further Research
Acetoxime itself finds use as a corrosion inhibitor and as a reagent in organic synthesis.[2] this compound is primarily utilized as an intermediate in various organic syntheses. Further research into the applications of this compound could explore its potential as a building block for more complex molecules in the fields of pharmaceuticals and materials science.
Analytical Characterization
The successful synthesis and purity of this compound can be confirmed using a variety of analytical techniques, including:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the molecule.
-
Mass Spectrometry (MS): This technique can be used to determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in the molecule, such as the C=N and C=O bonds.
References
An In-depth Technical Guide on the Solubility of Acetoxime Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of acetoxime benzoate. Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on the expected solubility based on the chemical properties of related compounds and outlines a general experimental protocol for its determination.
Introduction to this compound
This compound, with the chemical formula C₁₀H₁₁NO₂, is an organic compound that belongs to the class of oxime esters. Its structure consists of a benzoate group attached to the oxygen atom of acetoxime. Understanding its solubility is crucial for its application in organic synthesis, formulation development, and other research areas where it may be utilized as a reagent or intermediate.
Expected Solubility Profile of this compound
Based on the general solubility principles of benzoate esters and similar organic compounds, the expected qualitative solubility of this compound in various common solvents is summarized below. Benzoate esters are typically soluble in organic solvents and exhibit low solubility in water.
| Solvent | Solvent Type | Expected Qualitative Solubility |
| Water | Polar Protic | Low to Insoluble |
| Ethanol | Polar Protic | Soluble |
| Methanol | Polar Protic | Soluble |
| Acetone | Polar Aprotic | Soluble |
| Ethyl Acetate | Polar Aprotic | Soluble |
| Dichloromethane | Nonpolar | Soluble |
| Chloroform | Nonpolar | Soluble |
| Toluene | Nonpolar | Soluble |
| Hexane | Nonpolar | Sparingly Soluble to Insoluble |
| Diethyl Ether | Nonpolar | Soluble |
Experimental Protocol for Determining the Solubility of an Organic Compound
The following is a general experimental protocol that can be adapted to determine the solubility of this compound in a specific solvent. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
Objective: To determine the solubility of this compound in a given solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvent(s)
-
Analytical balance
-
Vials or test tubes with caps
-
Constant temperature bath or shaker
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
Spectrophotometer (UV-Vis) or High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the chosen solvent. The presence of undissolved solid is necessary to ensure saturation.
-
Seal the vial to prevent solvent evaporation.
-
Place the vial in a constant temperature bath or a shaker with temperature control and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Filtration:
-
After the equilibration period, allow the solution to stand undisturbed for a short time to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of the Dissolved Solute:
-
Gravimetric Method:
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature until a constant weight of the dissolved solid is obtained.
-
Calculate the solubility in terms of mass per volume of solvent (e.g., g/L or mg/mL).
-
-
Spectroscopic/Chromatographic Method (Requires a pre-established calibration curve):
-
Dilute the filtered saturated solution with a known volume of the solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted solution using a suitable analytical technique (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC).
-
Determine the concentration of this compound in the diluted sample from the calibration curve.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor.
-
-
-
Data Reporting:
-
Report the solubility as a concentration (e.g., mol/L or g/100 mL) at the specified temperature.
-
It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.
-
Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for the qualitative and quantitative determination of the solubility of an organic compound.
A Technical Guide to the Spectral Analysis of Acetoxime Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Acetoxime Benzoate (Propan-2-one O-benzoyl oxime), focusing on its characterization through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This document outlines the expected spectral data, provides detailed experimental protocols for data acquisition, and presents logical workflows for analysis.
Introduction
This compound (C₁₀H₁₁NO₂) is an organic compound with the IUPAC name (propan-2-ylideneamino) benzoate.[1] Its molecular weight is 177.20 g/mol .[1] Accurate structural confirmation and purity assessment are critical in research and development, for which NMR and IR spectroscopy are indispensable tools. This guide serves as a core reference for the spectral properties of this compound.
Chemical Structure
The chemical structure of this compound is foundational to understanding its spectral data. The key functional groups include a benzoate ester, an oxime C=N double bond, and two methyl groups.
References
Acetoxime Benzoate: A Technical Guide to Safe Handling and Properties
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling information for Acetoxime benzoate (CAS No. 942-89-2). The following sections detail the compound's properties, potential hazards, and recommended procedures for its safe use in a laboratory setting. All quantitative data has been summarized in structured tables for ease of reference, and key procedures are visualized through diagrams.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2][3] |
| Molecular Weight | 177.2 g/mol | [1][2][3] |
| Appearance | White to light yellow powder/crystal | [1] |
| Melting Point | 42 °C | |
| Boiling Point | 120 °C at 1.5 mmHg | |
| CAS Number | 942-89-2 | [1][3][4] |
Safety and Hazard Information
For the related compound Acetoxime (CAS No. 127-06-0), the following hazards are identified:
-
May cause an allergic skin reaction.[7]
-
Suspected of causing cancer.[7]
-
May cause drowsiness or dizziness.[7]
-
May cause damage to organs (blood) through prolonged or repeated exposure.[5][7]
Given these potential hazards for a closely related compound, it is prudent to handle this compound with a high degree of caution and to utilize appropriate personal protective equipment.
Handling and Storage
Proper handling and storage procedures are crucial to minimize risk when working with this compound.
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[5]
-
Avoid inhalation of dust.[5]
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5][7]
-
Ground and bond containers and receiving equipment to prevent static discharge.[5][6]
-
Wash hands thoroughly after handling.[7]
Storage:
-
Keep containers tightly closed in a dry, cool, and well-ventilated place.[5]
-
Store in a designated flammables area.[5]
-
Incompatible materials include strong oxidizing agents.[5]
Experimental Protocols
No specific experimental protocols for this compound were found in the provided search results. The following is a generalized workflow for handling a solid chemical like this compound in a laboratory setting.
Emergency Procedures
In the event of an emergency, follow these procedures.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[6] Seek immediate medical attention.[5][6]
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[6][9] If irritation persists, seek medical attention.[9]
-
Inhalation: Move the exposed person to fresh air.[6][9] If breathing is difficult, give oxygen.[8] If not breathing, give artificial respiration.[9] Seek medical attention.[9]
-
Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[6] Never give anything by mouth to an unconscious person.[5][6] Seek immediate medical attention.[9]
Fire-Fighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]
-
Specific Hazards: Hazardous combustion products may include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5] Containers may explode when heated.[5]
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5][10]
Accidental Release Measures:
-
Personal Precautions: Evacuate unnecessary personnel. Ensure adequate ventilation.[5] Avoid dust formation.[5] Remove all sources of ignition.[5]
-
Environmental Precautions: Prevent product from entering drains or waterways.[5][11]
-
Methods for Cleaning Up: Sweep up and shovel into suitable containers for disposal.[5]
Personal Protective Equipment (PPE)
The following PPE is recommended when handling this compound:
-
Eye/Face Protection: Tight-sealing safety goggles.[5]
-
Skin Protection: Impervious gloves and protective clothing to prevent skin contact.[5]
-
Respiratory Protection: If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[5]
Biological Pathways and Experimental Data
There is no information in the provided search results regarding specific biological signaling pathways for this compound. The focus of the available literature is on its chemical properties and safety handling. Similarly, no specific experimental protocols beyond general handling were identified.
Disclaimer
This document is intended as a guide for trained professionals and should not be considered a substitute for a comprehensive risk assessment. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before handling this chemical. All users should be trained in proper laboratory techniques and emergency procedures.
References
- 1. Page loading... [guidechem.com]
- 2. This compound | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. calpaclab.com [calpaclab.com]
- 4. This compound | 942-89-2 [amp.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 10. Registration Dossier - ECHA [echa.europa.eu]
- 11. static.cymitquimica.com [static.cymitquimica.com]
Acetoxime Benzoate: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the stability and recommended storage conditions for Acetoxime benzoate (CAS No. 942-89-2). Due to the limited availability of specific, publicly accessible quantitative stability data for this compound, this guide synthesizes information from safety data sheets, general knowledge of oxime and benzoate chemistry, and established principles of pharmaceutical stability testing. The experimental protocols and degradation pathways described herein are based on standard methodologies and chemical theory, providing a framework for in-house stability assessments.
Summary of Physicochemical Properties and Storage
A foundational understanding of this compound's properties is crucial for its proper handling and storage.
| Property | Value | Reference |
| CAS Number | 942-89-2 | [1][2] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][2] |
| Molecular Weight | 177.20 g/mol | [1] |
| Appearance | White to off-white crystalline powder | - |
| Melting Point | 46-48 °C | [3] |
| Storage Temperature | 2-8°C; Cool, dry, well-ventilated area | [4] |
Recommended Storage Conditions
To ensure the integrity and stability of this compound, the following storage conditions are recommended based on available safety data sheets and general chemical handling principles:
-
Temperature: Store in a cool, dry place. Some suppliers recommend refrigerated storage at 2-8°C.[4] Avoid exposure to high temperatures and direct heat sources.
-
Light: Store in a light-resistant container to prevent potential photodegradation.
-
Moisture: Keep the container tightly sealed to protect from moisture, which could facilitate hydrolysis.
-
Incompatibilities: Store away from strong oxidizing agents.[5]
-
Ventilation: Ensure storage in a well-ventilated area.
Potential Degradation Pathways
Based on the chemical structure of this compound, an O-acyl oxime, the following degradation pathways are plausible under stress conditions. It is important to note that specific degradation products for this compound have not been detailed in the public literature.
Hydrolysis
The ester linkage in this compound is susceptible to hydrolysis, which can be catalyzed by both acids and bases. This process would lead to the cleavage of the ester bond, yielding benzoic acid and acetoxime. While oximes are generally more resistant to hydrolysis than imines, the reaction can be facilitated by heating in the presence of inorganic acids.[6][7]
Caption: Hypothetical hydrolytic degradation of this compound.
Photodegradation
O-acyl oximes are known to be susceptible to photodegradation upon exposure to light, particularly UV radiation. This can lead to the homolytic cleavage of the N-O bond, generating nitrogen-centered and carboxyl radicals. These reactive intermediates can then undergo a variety of subsequent reactions, leading to a complex mixture of degradation products. The specific photoproducts would depend on the solvent and the presence of oxygen.
References
- 1. This compound | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chemscene.com [chemscene.com]
- 3. 942-89-2 | CAS DataBase [m.chemicalbook.com]
- 4. Propan-2-one O-benzoyl oxime | 942-89-2 [sigmaaldrich.com]
- 5. 2-Propanone oxime(127-06-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. scispace.com [scispace.com]
- 7. Studies on the decomposition of the oxime HI 6 in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Shelf Life and Stability of Acetoxime Benzoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Acetoxime benzoate (Propan-2-one O-benzoyl oxime), a key chemical intermediate. The information herein is intended to support research, development, and quality control activities by outlining potential degradation pathways, recommended stability testing protocols, and illustrative stability data.
Introduction to this compound Stability
This compound, with the chemical formula C₁₀H₁₁NO₂, is an organic compound that, while generally stable under recommended storage conditions, can be susceptible to degradation through various mechanisms, primarily hydrolysis. Understanding its stability profile is critical for ensuring its quality, purity, and performance in downstream applications. This guide details the factors influencing its shelf life and the methodologies to assess its stability.
While specific, publicly available long-term stability studies on this compound are limited, this guide synthesizes information on the stability of related chemical moieties—specifically O-acyl oximes and benzoyl esters—to provide a robust framework for its stability assessment.
Illustrative Quantitative Stability Data
The following tables present hypothetical data from forced degradation studies to illustrate the potential stability profile of this compound under various stress conditions. This data is for illustrative purposes only and should be confirmed by experimental studies.
Table 1: Illustrative Degradation of this compound Under Stress Conditions
| Stress Condition | Parameters | Duration | This compound Assay (%) | Total Impurities (%) |
| Acidic Hydrolysis | 0.1 M HCl | 24 hours | 85.2 | 14.8 |
| Alkaline Hydrolysis | 0.1 M NaOH | 8 hours | 78.5 | 21.5 |
| Oxidative | 3% H₂O₂ | 24 hours | 92.1 | 7.9 |
| Thermal | 60°C | 7 days | 95.8 | 4.2 |
| Photolytic | ICH Option 2 | 7 days | 98.3 | 1.7 |
Table 2: Illustrative Shelf Life Projection at Different Storage Conditions
| Storage Condition | Temperature | Relative Humidity | Projected Shelf Life (Months) |
| Long-Term | 25°C | 60% RH | 24 |
| Accelerated | 40°C | 75% RH | 6 |
| Refrigerated | 5°C | - | >36 |
Potential Degradation Pathways
The primary degradation pathway for this compound is anticipated to be hydrolysis, which can occur at two main sites on the molecule: the oxime ester linkage and the benzoyl ester linkage.
Hydrolytic Degradation
Under aqueous conditions, particularly in the presence of acid or base catalysts, this compound can undergo hydrolysis.
-
Cleavage of the O-C=O bond: This is a typical ester hydrolysis reaction, which would yield Acetone oxime and Benzoic acid.
-
Cleavage of the C=N-O bond: Hydrolysis at the oxime functionality, often facilitated by acidic conditions, would lead to the formation of Acetone and hydroxylamine, along with benzoic acid from the subsequent breakdown of the unstable intermediate.
The following diagram illustrates these potential hydrolytic degradation pathways.
Experimental Protocols for Stability Studies
To experimentally determine the shelf life and degradation profile of this compound, a series of forced degradation studies should be conducted. These studies are essential for developing and validating a stability-indicating analytical method.
Forced Degradation (Stress Testing)
Forced degradation studies involve subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
a) Acidic Hydrolysis:
-
Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) and dilute with 0.1 M hydrochloric acid.
-
Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Withdraw samples at appropriate time points, neutralize with a suitable base (e.g., 0.1 M sodium hydroxide), and dilute to a known concentration for analysis.
b) Alkaline Hydrolysis:
-
Prepare a solution of this compound and dilute with 0.1 M sodium hydroxide.
-
Incubate at a controlled temperature (e.g., 40°C) for a shorter duration (e.g., 8 hours) due to expected faster degradation.
-
Withdraw samples, neutralize with a suitable acid (e.g., 0.1 M hydrochloric acid), and prepare for analysis.
c) Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3%).
-
Maintain the solution at room temperature for a specified period (e.g., 24 hours).
-
Withdraw samples and analyze directly or after appropriate dilution.
d) Thermal Degradation:
-
Store solid this compound in a thermostatically controlled oven at an elevated temperature (e.g., 60°C or 80°C) for an extended period (e.g., 7 days).
-
Also, prepare a solution of the compound and expose it to the same thermal stress.
-
At the end of the study, dissolve the solid sample and dilute both the solid and solution samples for analysis.
e) Photolytic Degradation:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
A control sample should be protected from light by wrapping in aluminum foil.
-
Analyze the light-exposed and control samples.
Stability-Indicating Analytical Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying this compound from its potential degradation products.
a) Method Development:
-
Column: A C18 reversed-phase column is typically suitable.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often effective.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance.
-
Forced degradation samples are used to challenge the method's specificity and ensure that all degradation products are well-resolved from the parent peak and each other.
b) Method Validation: The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
The following diagram illustrates a typical workflow for a forced degradation study.
Recommended Storage Conditions and Shelf Life
Based on the general stability of related compounds, the following storage conditions are recommended for this compound to ensure its long-term stability:
-
Store in a well-closed container.
-
Protect from light.
-
Store in a cool, dry place.
While a definitive shelf life must be established through formal stability studies, a preliminary estimate would be 24-36 months when stored under the recommended conditions.
Conclusion
This technical guide provides a framework for understanding and evaluating the stability of this compound. The primary degradation mechanism is likely hydrolysis, leading to the formation of Acetone oxime, Benzoic acid, Acetone, and Hydroxylamine. A comprehensive forced degradation study coupled with a validated stability-indicating HPLC method is essential for accurately determining the shelf life and ensuring the quality of this compound in its intended applications. The illustrative data and protocols provided herein serve as a valuable resource for researchers and scientists in the field of drug development and chemical synthesis.
Acetoxime benzoate degradation products
An In-depth Technical Guide to the Degradation of Acetoxime Benzoate
Introduction
This compound, also identified as Propan-2-one O-benzoyl oxime or O-Benzoylacetoxime, is an organic compound belonging to the oxime ester class of molecules.[1][2] Its chemical structure consists of an acetoxime moiety linked to a benzoate group via an ester linkage to the oxime's oxygen atom. Oxime esters are recognized for their utility as non-radical and radical photoinitiators in polymerization processes and in various organic synthesis applications.[3][4][5][6][7]
The stability of a chemical compound is a critical parameter, particularly in applications such as pharmaceuticals, agrochemicals, and materials science. Degradation of the active compound can lead to loss of efficacy, formation of potentially toxic byproducts, and changes in the physical and chemical properties of a formulation. This technical guide provides a comprehensive overview of the potential degradation pathways of this compound, based on the established chemistry of oxime esters. It outlines the likely degradation products, presents generalized experimental protocols for stability testing, and offers a framework for the quantitative analysis of its degradation.
Postulated Degradation Pathways and Products
The degradation of this compound is anticipated to proceed through three primary pathways: hydrolysis, photolysis, and thermolysis. Each pathway is initiated by a different environmental stressor and leads to a distinct profile of degradation products.
Hydrolytic Degradation
Hydrolysis involves the cleavage of chemical bonds by reaction with water. For this compound, the most susceptible bond is the ester linkage between the acetoxime and benzoate groups. This reaction can be catalyzed by the presence of acids or bases.[8][9] Based on the principles of ester hydrolysis, the reaction is expected to yield acetoxime and benzoic acid as the primary degradation products. Studies on related oxime derivatives show that alkaline conditions can efficiently hydrolyze acyl derivatives to regenerate the parent oxime.[10] While oximes are generally more resistant to hydrolysis than analogous hydrazones, the process is a critical pathway to consider in aqueous environments.[8][9]
Photolytic Degradation
Oxime esters are well-known for their photoreactivity.[3] The principal photochemical event for this class of compounds is the homolytic cleavage (photolysis) of the nitrogen-oxygen (N-O) bond upon absorption of ultraviolet (UV) light.[3][7][11] This bond scission is a highly efficient process that generates two radical species: an iminyl radical and a benzoyloxy radical.
-
Iminyl Radical ((CH₃)₂C=N•) : This radical can undergo various subsequent reactions, including recombination or hydrogen abstraction from the solvent or other molecules.
-
Benzoyloxy Radical (C₆H₅COO•) : This radical can decarboxylate to form a phenyl radical (C₆H₅•) and carbon dioxide. The phenyl radical can then abstract a hydrogen atom to form benzene.
Another potential photochemical reaction is the E/Z isomerization around the carbon-nitrogen double bond, which can compete with the N-O bond cleavage and may reduce the overall quantum yield of degradation.[6][11]
Thermal Degradation
At elevated temperatures, this compound is expected to undergo thermal decomposition. Research on structurally related O-benzyl ketoxime ethers indicates that thermolysis can proceed through the homolytic scission of both the N-O and O-C bonds.[12] For this compound, this suggests that the N-O bond is the most likely point of cleavage, similar to the photolytic pathway, yielding the same initial radical intermediates. At very high temperatures, the primary degradation product, benzoic acid, can further decompose into benzene and carbon dioxide.[13]
The following diagram illustrates the primary postulated degradation pathways for this compound.
Quantitative Analysis of Degradation
| Stress Condition | Duration | Temp (°C) | This compound Assay (%) | Acetoxime (%) | Benzoic Acid (%) | Total Degradants (%) | Mass Balance (%) |
| Hydrolysis | |||||||
| 0.1 N HCl | 24 h | 60 | 85.2 | 5.1 | 9.5 | 14.6 | 99.8 |
| Water | 24 h | 60 | 98.1 | 0.8 | 1.0 | 1.8 | 99.9 |
| 0.1 N NaOH | 4 h | 40 | 72.5 | 9.8 | 17.5 | 27.3 | 99.8 |
| Oxidation | |||||||
| 3% H₂O₂ | 24 h | 25 | 95.5 | Not Detected | Not Detected | 4.2 (Other) | 99.7 |
| Photolysis | |||||||
| UV Light (254 nm) | 48 h | 25 | 65.8 | Not Quantified | Not Quantified | 33.5 | 99.3 |
| Thermolysis | |||||||
| Solid State | 7 days | 80 | 92.3 | Not Detected | Not Detected | 7.5 (Other) | 99.8 |
Experimental Protocols for Degradation Studies
The following section details generalized methodologies for conducting forced degradation studies on this compound. These protocols are designed to identify potential degradation products and determine the intrinsic stability of the molecule.
Materials and Equipment
-
This compound reference standard
-
High-purity solvents (Acetonitrile, Methanol, Water)
-
Acids (Hydrochloric acid) and bases (Sodium hydroxide)
-
Oxidizing agent (Hydrogen peroxide)
-
High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector
-
Photostability chamber with controlled UV and visible light output
-
Temperature-controlled ovens
-
pH meter
General Procedure for Stress Testing
-
Stock Solution Preparation : Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Stress Conditions : Expose the stock solution to the following conditions in separate experiments:
-
Acid Hydrolysis : Mix the stock solution with 0.1 N HCl and heat at 60-80°C.
-
Base Hydrolysis : Mix the stock solution with 0.1 N NaOH and maintain at room temperature or slightly elevated temperature (e.g., 40°C).
-
Neutral Hydrolysis : Mix the stock solution with purified water and heat at 60-80°C.
-
Oxidative Degradation : Mix the stock solution with a 3-30% solution of hydrogen peroxide and keep at room temperature.
-
Thermal Degradation : Expose a solid sample of this compound to dry heat (e.g., 80°C) in a temperature-controlled oven.
-
Photolytic Degradation : Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis : At specified time points, withdraw aliquots from each stress condition. If necessary, neutralize the acidic and basic samples. Dilute the samples to a suitable concentration for analysis by a stability-indicating analytical method, typically HPLC.
Analytical Method (Example)
-
Instrument : HPLC with a C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase : A gradient of acetonitrile and water (with 0.1% formic acid for improved peak shape).
-
Flow Rate : 1.0 mL/min.
-
Detection : UV detection at a wavelength determined by the UV spectrum of this compound, or MS detection for peak identification.
-
Analysis : Calculate the percentage of remaining this compound and the percentage of each degradation product by comparing peak areas to those of a reference standard.
The following diagram illustrates a typical workflow for a forced degradation study.
Conclusion and Recommendations
Based on the established chemistry of the oxime ester functional group, this compound is most susceptible to degradation via photolysis and hydrolysis. Photolytic degradation is expected to proceed through N-O bond cleavage, generating radical species, while hydrolysis will likely cleave the ester bond to yield acetoxime and benzoic acid. Thermal degradation may also occur, primarily following a radical pathway similar to photolysis.
Due to the absence of specific degradation studies on this compound in the public domain, it is highly recommended that comprehensive forced degradation studies be conducted. These studies should aim to:
-
Definitively identify the degradation products formed under hydrolytic, oxidative, photolytic, and thermal stress using techniques like LC-MS/MS and NMR.
-
Quantify the rate and extent of degradation under each condition to establish a complete stability profile.
-
Develop and validate a stability-indicating analytical method for the routine quality control and stability monitoring of this compound and products containing it.
The execution of these studies will provide the necessary data to ensure the safe and effective use of this compound in its intended applications.
References
- 1. This compound | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 137160-76-0 [amp.chemicalbook.com]
- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 4. repositum.tuwien.at [repositum.tuwien.at]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Naphthalene-Based Oxime Esters as Type I Photoinitiators for Free Radical Photopolymerization [mdpi.com]
- 8. scispace.com [scispace.com]
- 9. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CCCXXVIII.—The isomerism of the oximes. Part XXIII. Acyl derivatives - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]
- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 12. Thermal decomposition of O-benzyl ketoximes; role of reverse radical disproportionation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Acetoxime Benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxime benzoate (Propan-2-one O-benzoyl oxime), with the CAS number 942-89-2 and the molecular formula C₁₀H₁₁NO₂, is a versatile organic building block. It belongs to the class of O-acyl oximes, which are recognized for their utility in the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of a wide array of nitrogen-containing compounds. This document provides detailed application notes and experimental protocols for the use of this compound in organic synthesis, with a focus on its role as a precursor to iminyl radicals for the construction of heterocyclic frameworks. Such structures are prevalent in pharmaceuticals and agrochemicals.
Key Applications
The primary application of this compound in organic synthesis is as a precursor for the generation of iminyl radicals. These reactive intermediates can undergo intramolecular cyclization reactions to form various nitrogen-containing heterocycles, which are key structural motifs in many biologically active molecules.
Iminyl Radical Generation and Intramolecular Cyclization
O-acyl oximes, such as this compound, can undergo homolytic cleavage of the weak N-O bond upon thermal or photochemical induction to generate an iminyl radical and a carboxyl radical. The iminyl radical can then participate in intramolecular cyclization reactions, typically a 5-exo-trig cyclization, to form five-membered rings like pyrrolines. This strategy provides a powerful tool for the synthesis of substituted pyrrolines and related heterocycles from acyclic precursors.
Reaction Scheme:
Caption: General workflow for iminyl radical generation and cyclization.
Experimental Protocols
The following are generalized protocols for the application of O-acyl oximes in radical cyclization reactions. These can be adapted for this compound with appropriate modifications based on the specific substrate.
Protocol 1: Photochemical Synthesis of Phenanthridines from O-Acyl Oximes of Biphenyl-2-carboxaldehydes
This protocol is adapted from the synthesis of phenanthridines, which are valuable scaffolds in medicinal chemistry.[1]
Reaction:
Materials:
-
Biphenyl-2-carboxaldehyde O-acetyl oxime (or analogous O-benzoyl oxime)
-
Hexane (or other suitable solvent)
-
400 W medium-pressure mercury lamp with a Pyrex filter
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for organic synthesis
Procedure:
-
Dissolve the biphenyl-2-carboxaldehyde O-acyl oxime (e.g., 0.5 mmol) in hexane (50 mL) in a quartz reaction vessel equipped with a magnetic stirrer and a gas inlet/outlet.
-
Purge the solution with an inert gas (Argon or Nitrogen) for 15-20 minutes to remove dissolved oxygen.
-
Irradiate the solution with a 400 W medium-pressure mercury lamp through a Pyrex filter at room temperature while maintaining a gentle flow of the inert gas.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired phenanthridine derivative.
Quantitative Data for a Related Reaction:
| Starting Material | Product | Yield | Reference |
| 2',3'-dimethoxy-[1,1'-biphenyl]-2-carbaldehyde O-acetyl oxime | 4-methoxyphenanthridine | 54% | [1] |
Protocol 2: Microwave-Promoted Iminyl Radical Cyclization for the Synthesis of Pyrrolines
This protocol is a general method for the synthesis of functionalized pyrrolines from γ,δ-unsaturated O-phenyl oximes, which can be adapted for O-benzoyl oximes like derivatives of this compound.[2]
Reaction:
Materials:
-
γ,δ-Unsaturated O-phenyl oxime (or analogous O-benzoyl oxime)
-
Radical trap (e.g., allylsulfone, TEMPO)
-
Trifluorotoluene (PhCF₃) or other suitable high-boiling solvent
-
Microwave reactor
-
Standard glassware for organic synthesis
Procedure:
-
In a microwave vial, combine the γ,δ-unsaturated O-phenyl oxime (1.0 equiv), the radical trap (e.g., 1.5 equiv of allylsulfone), and the solvent (to achieve a concentration of ~0.1 M).
-
Seal the vial and place it in the microwave reactor.
-
Heat the reaction mixture to 120 °C and maintain this temperature for the specified reaction time (e.g., 30-60 minutes), as determined by optimization experiments.
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel with a suitable eluent to yield the functionalized pyrroline.
Quantitative Data for a Related Reaction:
| O-phenyloxime Substrate | Radical Trap | Product | Yield |
| 1-phenyl-5-hexen-1-one O-phenyl oxime | Allylsulfone | 2-methyl-5-(phenylsulfonylmethyl)-... | 75% |
| 1-(4-methoxyphenyl)-5-hexen-1-one O-phenyl oxime | TEMPO | 2-(4-methoxyphenyl)-5-((2,2,6,6-...) | 85% |
Signaling Pathways and Logical Relationships
The generation of the iminyl radical from this compound and its subsequent cyclization can be visualized as a multi-step process.
Caption: Iminyl radical formation and cyclization pathway.
Applications in Drug Development
Conclusion
This compound serves as a valuable and accessible precursor for the generation of iminyl radicals. These reactive intermediates can be effectively utilized in intramolecular cyclization reactions to synthesize a variety of nitrogen-containing heterocycles, particularly substituted pyrrolines. The photochemical and microwave-assisted protocols outlined provide efficient and adaptable methods for researchers in organic synthesis and drug development to access these important structural motifs. Further exploration of the reactivity of this compound and related O-acyl oximes is expected to uncover new synthetic transformations and applications.
References
Acetoxime Benzoate as a Coupling Reagent: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxime benzoate, also known as O-benzoylacetoxime, is an organic compound with the chemical formula C₁₀H₁₁NO₂. While not as commonly employed as other mainstream coupling reagents, it belongs to the class of O-acyl oximes, which have been investigated for their utility in amide bond formation, a cornerstone of peptide synthesis and medicinal chemistry. This document provides an overview of its potential applications, a proposed reaction mechanism, and representative experimental protocols for its use as a coupling reagent in the synthesis of amides and peptides.
Principle of Operation
The utility of this compound as a coupling reagent lies in its ability to activate a carboxylic acid, rendering it susceptible to nucleophilic attack by an amine. The reaction proceeds through the formation of an active ester intermediate. The acetoxime moiety serves as a good leaving group, facilitating the subsequent aminolysis to form the desired amide bond.
Proposed Reaction Mechanism
The proposed mechanism for amide bond formation using this compound involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid reacts with this compound in the presence of a base. The base deprotonates the carboxylic acid, forming a carboxylate anion. This anion then attacks the carbonyl carbon of this compound, leading to the formation of a mixed anhydride intermediate and the release of the acetoxime anion.
-
Nucleophilic Attack by the Amine: The amine then acts as a nucleophile, attacking the carbonyl carbon of the activated carboxylic acid (the mixed anhydride). This results in the formation of a tetrahedral intermediate, which subsequently collapses to form the stable amide bond and regenerates the acetoxime as a byproduct.
Caption: Proposed mechanism of this compound as a coupling reagent.
Applications
This compound can be utilized as a coupling reagent in the following applications:
-
General Amide Synthesis: For the formation of amide bonds between a variety of carboxylic acids and amines. This is a fundamental transformation in organic synthesis with broad applications in the preparation of pharmaceuticals, agrochemicals, and polymers.
-
Peptide Synthesis: In the stepwise synthesis of peptides, where it can be used to couple N-protected amino acids to the free amino group of a growing peptide chain. While not as prevalent as reagents like HATU or HBTU, it offers an alternative activation strategy.
Experimental Protocols
Note: The following protocols are representative and may require optimization based on the specific substrates used.
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a general method for the coupling of a carboxylic acid with a primary or secondary amine using this compound.
Materials:
-
Carboxylic acid
-
Amine
-
This compound
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA))
-
Reaction vessel
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq.) and this compound (1.1 eq.) in the chosen anhydrous solvent.
-
Add the base (1.2 eq.) to the solution and stir the mixture at room temperature for 15-30 minutes to allow for the activation of the carboxylic acid.
-
Slowly add the amine (1.0 eq.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Upon completion, quench the reaction by adding water or a dilute aqueous acid solution (e.g., 1 M HCl).
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or DCM).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel or recrystallization to afford the pure amide.
Caption: General workflow for amide synthesis using this compound.
Protocol 2: Representative Procedure for Dipeptide Synthesis
This protocol outlines a method for the coupling of an N-protected amino acid to an amino acid ester.
Materials:
-
N-protected amino acid (e.g., Fmoc-Ala-OH or Boc-Gly-OH)
-
Amino acid ester hydrochloride (e.g., H-Phe-OMe·HCl)
-
This compound
-
Anhydrous DMF
-
DIPEA
-
Standard work-up and purification equipment
Procedure:
-
To a solution of the N-protected amino acid (1.0 eq.) in anhydrous DMF, add this compound (1.1 eq.) and DIPEA (2.2 eq.).
-
Stir the mixture at room temperature for 20 minutes to pre-activate the amino acid.
-
In a separate flask, neutralize the amino acid ester hydrochloride (1.0 eq.) with DIPEA (1.1 eq.) in anhydrous DMF.
-
Add the neutralized amino acid ester solution to the pre-activated N-protected amino acid solution.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting crude dipeptide by flash column chromatography.
Quantitative Data
Currently, there is a lack of extensive published quantitative data specifically for this compound as a coupling reagent in peer-reviewed literature. The efficiency of the coupling reaction, including yields and reaction times, will be highly dependent on the specific substrates, solvent, and base used. Researchers are encouraged to perform small-scale optimization experiments to determine the ideal conditions for their particular application.
For comparison, established coupling reagents often provide yields in the range of 70-95% for standard peptide couplings. It is anticipated that yields with this compound would be substrate-dependent.
| Parameter | Typical Range for Standard Coupling Reagents | Expected Range for this compound |
| Yield | 70-95% | Substrate-dependent, requires optimization |
| Reaction Time | 1-4 hours | 4-12 hours (or longer), substrate-dependent |
| Equivalents of Reagent | 1.0 - 1.5 | 1.1 - 1.2 (recommended) |
| Equivalents of Base | 2.0 - 3.0 | 2.0 - 3.0 (recommended) |
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Yield | Incomplete activation of the carboxylic acid. | Increase the pre-activation time. Ensure all reagents and solvents are anhydrous. |
| Low reactivity of the amine. | Increase the reaction temperature or prolong the reaction time. | |
| Side Reactions | Racemization of the activated amino acid. | Perform the reaction at a lower temperature (e.g., 0 °C). Add a racemization-suppressing additive like 1-hydroxybenzotriazole (HOBt). |
| Formation of byproducts. | Optimize the stoichiometry of the reagents. Ensure slow addition of the amine. | |
| Difficulty in Purification | Presence of unreacted starting materials or byproducts. | Optimize the reaction conditions to drive the reaction to completion. Employ appropriate work-up procedures to remove impurities before chromatography. |
Safety Information
This compound should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Consult the Safety Data Sheet (SDS) for detailed information on handling and disposal.
Conclusion
This compound represents a potential alternative to more conventional coupling reagents for amide and peptide synthesis. While detailed performance data is not widely available, the general reactivity of O-acyl oximes suggests its utility in these transformations. The provided protocols offer a starting point for researchers to explore the application of this compound in their synthetic endeavors. Further investigation and optimization are necessary to fully characterize its effectiveness and scope.
Application Notes and Protocols: Synthesis of O-Acyl Oxime Esters from Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the synthesis of O-acyl oxime esters, a class of versatile intermediates in organic synthesis, through the coupling of carboxylic acids with oximes such as acetoxime. Contrary to the potential misconception of using a pre-formed "acetoxime benzoate" for esterification, this document clarifies that the reaction involves the formation of an O-acyl oxime ester, like O-benzoyl acetoxime, from a carboxylic acid and an oxime. These products are valuable precursors for a variety of chemical transformations.
The protocols provided herein describe robust methods for the synthesis of O-acyl oxime esters utilizing common coupling reagents, enabling researchers to access these valuable compounds from readily available starting materials.
Introduction to O-Acyl Oxime Esters
O-acyl oxime esters are important intermediates in organic synthesis, valued for their utility in forming amides, generating acyl radicals, and serving as precursors for various nitrogen-containing heterocycles.[1][2] They are synthesized by the condensation of a carboxylic acid with an oxime. This process typically requires the activation of the carboxylic acid using a coupling reagent to facilitate the formation of the ester linkage with the oxygen atom of the oxime.
Common methods for this transformation involve the use of carbodiimides, such as dicyclohexylcarbodiimide (DCC), or triazine-based coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT).[1][3] These methods offer a reliable route to a diverse range of O-acyl oxime esters with good to excellent yields.
Experimental Protocols for the Synthesis of O-Acyl Oxime Esters
Two effective protocols for the synthesis of O-acyl oxime esters from carboxylic acids are presented below.
Protocol 1: DCC-Mediated Coupling of Carboxylic Acids and Oximes
This protocol describes a general method for the synthesis of O-acyl oxime esters using dicyclohexylcarbodiimide (DCC) as the coupling agent.[3]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxime (e.g., Acetoxime, 1.0 equiv)
-
Dicyclohexylcarbodiimide (DCC, 1.1 equiv)
-
4-(Dimethylamino)pyridine (DMAP, catalytic amount, optional)
-
Dichloromethane (DCM) or Toluene, anhydrous
-
Hexane
Procedure:
-
To a round-bottom flask, add the carboxylic acid (1.0 equiv), the oxime (1.0 equiv), and a catalytic amount of DMAP (optional).
-
Dissolve the solids in anhydrous dichloromethane or toluene.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.1 equiv) to the cooled solution.
-
Stir the reaction mixture at 0 °C for 6 hours, or allow it to slowly warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to ensure precipitation of the dicyclohexylurea (DCU) byproduct.
-
Filter the reaction mixture to remove the precipitated DCU.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization (e.g., from DCM/hexane or toluene/hexane) or by column chromatography on silica gel.
Protocol 2: Synthesis of O-Acyl Oxime Esters using CDMT and NMM
This protocol provides an alternative, efficient method for the synthesis of O-acyl oxime esters using 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine (NMM).[1][4]
Materials:
-
Carboxylic acid (1.0 equiv)
-
Oxime (e.g., Acetophenone oxime, 1.1 equiv)
-
2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT, 1.1 equiv)
-
N-Methylmorpholine (NMM, 1.1 equiv)
-
1,4-Dioxane, anhydrous
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid (1.0 equiv) in anhydrous 1,4-dioxane.
-
Add CDMT (1.1 equiv) and NMM (1.1 equiv) to the solution.
-
Stir the mixture at room temperature for 30 minutes to form the activated ester.
-
Add the oxime (1.1 equiv) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Data Presentation
The following tables summarize representative yields for the synthesis of various O-acyl oxime esters using the described protocols.
Table 1: Yields of O-Acyl Oxime Esters using DCC Coupling [3]
| Carboxylic Acid | Oxime | Product | Yield (%) |
| Pivalic acid | Benzaldoxime | O-Pivaloyl benzaldoxime | Good |
| Benzoic acid | Benzophenone oxime | O-Benzoyl benzophenone oxime | Excellent |
| 4-Nitrobenzoic acid | 4-Nitrobenzaldoxime | O-(4-Nitrobenzoyl)-4-nitrobenzaldoxime | Good |
| Acetic acid | 2,4-Dimethoxybenzaldoxime | O-Acetyl-2,4-dimethoxybenzaldoxime | Good |
Table 2: Yields of O-Acyl Oxime Esters using CDMT/NMM Coupling [1]
| Carboxylic Acid | Oxime | Product | Yield (%) |
| Benzoic acid | Acetophenone oxime | O-Benzoyl acetophenone oxime | 95 |
| 4-Chlorobenzoic acid | Acetophenone oxime | O-(4-Chlorobenzoyl) acetophenone oxime | 97 |
| 4-Nitrobenzoic acid | Acetophenone oxime | O-(4-Nitrobenzoyl) acetophenone oxime | 96 |
| 2-Naphthoic acid | Acetophenone oxime | O-(2-Naphthoyl) acetophenone oxime | 94 |
| Benzoic acid | Benzophenone oxime | O-Benzoyl benzophenone oxime | 92 |
| Benzoic acid | Cyclohexanone oxime | O-Benzoyl cyclohexanone oxime | 90 |
Visualized Workflows and Mechanisms
The following diagrams illustrate the experimental workflows for the synthesis of O-acyl oxime esters.
References
Application Notes and Protocols for Amidation Reactions
Topic: EDC/HOBt-Mediated Amidation Reactions
For: Researchers, scientists, and drug development professionals
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development, where the amide linkage is a prevalent structural motif in a vast array of pharmaceuticals. While numerous methods exist for the synthesis of amides, the direct coupling of a carboxylic acid and an amine using a carbodiimide coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), remains one of the most widely utilized and versatile strategies. This method offers mild reaction conditions, broad substrate scope, and high yields, making it an invaluable tool for the synthesis of complex molecules, including peptides and small-molecule drug candidates.
These application notes provide a detailed overview of the principles, protocols, and applications of EDC/HOBt-mediated amidation reactions to serve as a comprehensive resource for researchers in the laboratory.
Principle of the Reaction
The EDC/HOBt-mediated amidation proceeds through a two-step mechanism. Initially, the carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate. This intermediate is susceptible to nucleophilic attack by an amine to form the desired amide. However, the O-acylisourea can also undergo an intramolecular rearrangement to a stable N-acylurea byproduct, which is unreactive and can complicate purification.
To suppress this side reaction and improve the efficiency of the amidation, HOBt is added. HOBt acts as a nucleophilic catalyst by trapping the O-acylisourea intermediate to form an active ester, the HOBt ester of the carboxylic acid. This active ester is more stable than the O-acylisourea and less prone to rearrangement but is still highly reactive towards the amine nucleophile. The subsequent nucleophilic attack by the amine on the HOBt active ester yields the final amide product and regenerates HOBt, which can then participate in another catalytic cycle. The urea byproduct derived from EDC is typically soluble in aqueous media, facilitating its removal during workup.
Advantages of the EDC/HOBt System
-
Mild Reaction Conditions: Reactions are typically carried out at room temperature, which preserves the integrity of sensitive functional groups and minimizes racemization of chiral centers.
-
High Yields and Purity: The use of HOBt significantly reduces the formation of the N-acylurea byproduct, leading to higher yields of the desired amide and simplifying purification.
-
Broad Substrate Scope: This method is compatible with a wide range of carboxylic acids and amines, including those with steric hindrance and diverse functional groups.
-
Water-Soluble Byproducts: The urea byproduct formed from EDC is water-soluble, allowing for easy removal by aqueous extraction.
Data Presentation
The following tables summarize typical reaction conditions and yields for the EDC/HOBt-mediated amidation of various carboxylic acids and amines.
Table 1: Amidation of Benzoic Acid with Various Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzylamine | DCM | 25 | 12 | 95 |
| 2 | Aniline | DMF | 25 | 16 | 88 |
| 3 | Morpholine | DCM | 25 | 12 | 92 |
| 4 | tert-Butylamine | DCM/DMF (1:1) | 25 | 24 | 75 |
Table 2: Amidation of N-Boc-Alanine with Various Amines
| Entry | Amine | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Glycine methyl ester | DCM | 25 | 12 | 93 |
| 2 | Benzylamine | DCM | 25 | 14 | 90 |
| 3 | Ammonia (in dioxane) | DMF | 0 to 25 | 18 | 85 |
| 4 | Diethylamine | DCM | 25 | 24 | 65 |
Experimental Protocols
Materials and Reagents:
-
Carboxylic acid
-
Amine
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware and magnetic stirrer
General Protocol for EDC/HOBt-Mediated Amidation:
-
To a round-bottom flask equipped with a magnetic stir bar, add the carboxylic acid (1.0 equiv), HOBt (1.2 equiv), and the amine (1.1 equiv).
-
Dissolve the reactants in a suitable anhydrous solvent (e.g., DCM or DMF) under an inert atmosphere (e.g., nitrogen or argon). The concentration is typically in the range of 0.1-0.5 M.
-
If the amine is provided as a hydrochloride salt, add a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.1-1.5 equiv) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution over a period of 5-10 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with the reaction solvent or another suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer successively with saturated aqueous sodium bicarbonate solution (to remove unreacted carboxylic acid and HOBt), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amide.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure amide.
Protocol for a Specific Example: Synthesis of N-benzylbenzamide
-
To a 100 mL round-bottom flask, add benzoic acid (1.22 g, 10.0 mmol), HOBt (1.62 g, 12.0 mmol), and benzylamine (1.20 mL, 11.0 mmol).
-
Add 50 mL of anhydrous DCM to the flask and stir the mixture until all solids are dissolved.
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add EDC·HCl (2.30 g, 12.0 mmol) to the reaction mixture in three portions over 10 minutes.
-
Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
After 16 hours, dilute the reaction mixture with an additional 50 mL of DCM.
-
Transfer the mixture to a separatory funnel and wash with 50 mL of saturated aqueous sodium bicarbonate solution, followed by 50 mL of water, and finally 50 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.
-
The resulting crude solid is purified by recrystallization from a mixture of ethyl acetate and hexanes to yield N-benzylbenzamide as a white crystalline solid.
Visualizations
Caption: Mechanism of EDC/HOBt-mediated amidation.
Application Notes and Protocols: Acetoxime Benzoate in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction to Acetoxime Benzoate and O-Acyl Oximes
This compound, also known as O-benzoylacetoxime, is an organic compound belonging to the class of O-acyl oximes. These molecules are characterized by an acyloxy group attached to the nitrogen atom of an oxime. While the name might suggest a role in traditional esterification reactions, the primary utility of this compound and related O-acyl oximes in modern organic synthesis lies in their ability to serve as precursors to acyl radicals under mild conditions. The relatively weak N-O bond can be cleaved through various methods, including photoredox catalysis, to generate a highly reactive acyl radical, which can then participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. This unique reactivity makes them valuable reagents in the synthesis of complex molecules, including pharmaceutical intermediates.
Core Application: Generation of Acyl Radicals
The most prominent application of this compound is as a source of benzoyl radicals. This is typically achieved through a single-electron transfer (SET) process, often facilitated by a photocatalyst under visible light irradiation. The resulting acyl radical is a versatile intermediate for various chemical transformations.
Signaling Pathway for Acyl Radical Generation
The generation of an acyl radical from an O-acyl oxime, such as this compound, via photoredox catalysis can be illustrated as follows:
Caption: Generation of an acyl radical from this compound via photoredox catalysis.
Discussion on Esterification
It is important to clarify that This compound is not a reagent used to mediate the direct esterification of a carboxylic acid with an alcohol . The established reactivity of O-acyl oximes does not support a plausible mechanistic pathway for such a transformation. Standard esterification reactions, such as the Fischer-Speier esterification or Steglich esterification, proceed through ionic intermediates and involve the activation of the carboxylic acid, which is then attacked by the alcohol nucleophile.
In contrast, the chemistry of this compound is dominated by radical pathways initiated by the cleavage of the N-O bond. While it is a benzoate ester of acetoxime, it functions as an acylating agent via a radical mechanism , typically targeting unsaturated systems like alkenes and alkynes, rather than facilitating the formation of another ester from a separate carboxylic acid and alcohol.
For researchers seeking to perform esterifications, well-established methods are recommended. A brief comparison is provided in the table below.
| Method | Reagents | Conditions | Remarks |
| Fischer-Speier Esterification | Carboxylic Acid, Alcohol | Acid Catalyst (e.g., H₂SO₄), Heat | Reversible reaction; often requires removal of water. |
| Steglich Esterification | Carboxylic Acid, Alcohol | DCC, DMAP | Mild conditions; suitable for acid-sensitive substrates. |
| Acyl Chloride Method | Acyl Chloride, Alcohol | Base (e.g., Pyridine, Et₃N) | Highly reactive; generates stoichiometric salt waste. |
Experimental Protocols
Synthesis of this compound
This protocol describes a general method for the preparation of O-acyl oximes from an oxime and an acyl chloride.[1]
Materials:
-
Acetoxime
-
Benzoyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, separatory funnel
Procedure:
-
Dissolve acetoxime (1.0 eq) in dry dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Add pyridine (1.1 eq) to the solution and stir for 10 minutes.
-
Add benzoyl chloride (1.05 eq) dropwise to the reaction mixture via a dropping funnel over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Protocol for Photoredox-Catalyzed Acylation of an Alkene
This protocol provides a general procedure for the radical acylation of an alkene using an O-acyl oxime as the acyl radical precursor, a common application for this class of compounds.[2][3]
Materials:
-
Alkene (e.g., Styrene derivative)
-
This compound (or other O-acyl oxime)
-
Photocatalyst (e.g., fac-[Ir(ppy)₃])
-
Solvent (e.g., Acetonitrile or DMF, degassed)
-
Schlenk tube or similar reaction vessel for inert atmosphere
-
Visible light source (e.g., Blue LED lamp)
-
Magnetic stirrer
Procedure:
-
To a Schlenk tube, add the alkene (1.0 eq), this compound (1.2 eq), and the photocatalyst (1-2 mol%).
-
Evacuate and backfill the tube with an inert gas (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at room temperature and irradiate with a visible light source (e.g., 3W blue LED) placed a few centimeters from the reaction vessel.
-
Monitor the reaction by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the substrates.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the acylated product.
Summary of Applications of O-Acyl Oximes
The following table summarizes the primary applications of O-acyl oximes in organic synthesis, highlighting their versatility as radical precursors.
| Application | Description | Typical Conditions | Ref. |
| Acylation of Alkenes and Alkynes | Addition of an acyl group across a double or triple bond. | Photoredox catalysis, transition metal catalysis. | [2][3] |
| Synthesis of N-Heterocycles | Used in cyclization reactions to form nitrogen-containing rings. | Transition metal catalysis (e.g., Pd, Cu). | [4] |
| C-H Functionalization | The oxime moiety can act as a directing group for the functionalization of C-H bonds. | Transition metal catalysis (e.g., Pd). | [4] |
| Synthesis of Ketones | Hydroacylation of alkenes with O-acyl oximes. | Photoredox catalysis. | [2] |
| Synthesis of Amides | Can be involved in multi-component reactions leading to amide products. | Photoredox catalysis. | [2] |
Concluding Remarks for Drug Development Professionals
This compound and its analogs are specialized reagents with a distinct and valuable reactivity profile centered on radical chemistry. For professionals in drug development, understanding this reactivity is crucial for the design of novel synthetic routes to complex molecular scaffolds. While not suitable for direct esterification, their ability to generate acyl radicals under mild, photoredox-catalyzed conditions opens up a wide array of possibilities for late-stage functionalization and the construction of intricate molecular architectures that are often challenging to access through traditional ionic pathways. The protocols and data presented herein should serve as a foundational guide for exploring the synthetic potential of this versatile class of compounds.
References
- 1. Investigation of benzoyloximes as benzoylating reagents: benzoyl-Oxyma as a selective benzoylating reagent - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02092A [pubs.rsc.org]
- 2. Acyl Oxime Ester | Encyclopedia MDPI [encyclopedia.pub]
- 3. Photoredox-catalyzed intramolecular oxy- and aminoacylation of alkenes with acyl oxime esters: facile synthesis of acylated saturated heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Acetoxime Benzoate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the efficient and stereochemically pure formation of amide bonds is paramount. This is achieved through the use of coupling reagents that activate the C-terminal carboxylic acid of an amino acid, facilitating its reaction with the N-terminal amine of another. While numerous coupling reagents are well-established, the exploration of novel activating agents continues to be an area of active research.
This document explores the potential application of acetoxime benzoate, an O-acyl oxime, as a coupling reagent in peptide synthesis. It is important to note that this compound is not a conventional coupling reagent in this field, and the information presented herein is based on the general reactivity of O-acyl oximes and related compounds. These notes provide a theoretical framework, proposed mechanisms, and generalized protocols to guide the investigation of this compound and similar compounds as novel coupling reagents.
Principle of O-Acyl Oxime Activation
O-acyl oximes, such as this compound, can function as acylating agents. The principle behind their potential use in peptide synthesis lies in the activation of a carboxylic acid (the N-protected amino acid) to form a more reactive species. In this hypothetical application, this compound would act as a leaving group, being displaced by the nucleophilic attack of the amino group of the incoming amino acid. The efficiency of this process would depend on the reactivity of the O-acyl oxime and the reaction conditions.
Proposed Mechanism of Action
The proposed mechanism for peptide bond formation using this compound as an activating agent is a two-step process:
-
Activation of the N-protected Amino Acid: The carboxyl group of the N-protected amino acid attacks the carbonyl carbon of this compound, leading to the formation of a mixed anhydride intermediate.
-
Nucleophilic Attack by the Amino Component: The free amino group of the second amino acid (or peptide chain) attacks the carbonyl carbon of the activated amino acid, leading to the formation of the peptide bond and the release of acetoxime as a byproduct.
Potential Advantages and Disadvantages
Potential Advantages:
-
Novel Reactivity: Exploration of a different class of activating agent could offer unique reactivity profiles.
-
Cost-Effectiveness: Depending on the synthesis of this compound, it could potentially be a cost-effective alternative to more complex coupling reagents.
Potential Disadvantages:
-
Lack of Established Protocols: As a non-standard reagent, significant optimization of reaction conditions would be required.
-
Potential for Side Reactions: The reactivity of the oxime byproduct and the potential for side reactions are unknown and would need to be carefully investigated.
-
Lower Efficiency: It is possible that the activation and coupling efficiency would be lower than that of highly optimized, commercially available reagents.
Experimental Protocols
The following are generalized protocols for the investigation of this compound in solid-phase peptide synthesis (SPPS). These protocols are intended as a starting point for optimization.
Materials
-
Fmoc-protected amino acids
-
Solid support resin (e.g., Rink Amide resin)
-
This compound
-
Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% piperidine in DMF
-
Bases: Diisopropylethylamine (DIEA)
-
Washing solvents: DMF, DCM, Methanol
-
Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
-
Ether (for precipitation)
Protocol 1: Manual Solid-Phase Peptide Synthesis
-
Resin Swelling: Swell the resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling: a. In a separate vial, dissolve the Fmoc-amino acid (3 eq.), this compound (3 eq.), and DIEA (6 eq.) in DMF. b. Add the activation solution to the resin. c. Agitate the reaction vessel at room temperature for 2-4 hours. d. Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the test is positive, extend the reaction time or repeat the coupling.
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.
-
Repeat Cycle: Repeat steps 2-4 for each amino acid in the peptide sequence.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection (step 2).
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours.
-
Peptide Precipitation and Purification: Precipitate the crude peptide in cold ether, centrifuge, and purify by reverse-phase HPLC.
Data Presentation
As this compound is not a standard reagent, the following tables present hypothetical data to illustrate how its performance could be evaluated against established coupling reagents.
| Coupling Reagent | Coupling Time (hours) | Crude Purity (%) | Racemization (%) |
| This compound (Hypothetical) | 4 | 75 | 5 |
| HBTU | 1 | 95 | <1 |
| HATU | 0.5 | 98 | <0.5 |
Table 1: Hypothetical Comparison of Coupling Reagent Performance.
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Equivalents of this compound | 2 | 3 | 4 |
| Base | DIEA | NMM | Collidine |
| Reaction Time (hours) | 2 | 4 | 6 |
| Crude Purity (%) | 65 | 75 | 78 |
Table 2: Hypothetical Optimization of Coupling Conditions for this compound.
Visualizations
Proposed Reaction Mechanism
Caption: Proposed mechanism for peptide coupling using this compound.
Experimental Workflow for SPPS
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion and Future Directions
The use of this compound as a coupling reagent in peptide synthesis is a novel concept that requires empirical validation. The provided protocols and theoretical framework serve as a foundation for researchers to explore its potential. Future studies should focus on a systematic optimization of reaction conditions, a thorough analysis of coupling efficiency and racemization for various amino acids, and a detailed characterization of any side products. Comparative studies against established coupling reagents will be crucial in determining the viability and potential niche for this compound or other O-acyl oximes in the field of peptide synthesis.
Acetoxime Benzoate: A Potential Protecting Group for Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The protection of carboxylic acids is a fundamental strategy in multi-step organic synthesis, preventing their acidic proton from interfering with base-sensitive reagents and their carbonyl group from reacting with nucleophiles. An ideal protecting group should be easy to introduce and remove under mild conditions that are orthogonal to other functional groups present in the molecule.[1][2]
While standard esters (e.g., methyl, ethyl, benzyl) are commonly employed for this purpose, the exploration of novel protecting groups with unique reactivity and cleavage conditions remains an active area of research.[3][4] Acetoxime esters, such as acetoxime benzoate, represent a class of compounds that have been investigated more for their role in generating acyl radicals than as traditional protecting groups.[5][6] However, their synthesis from carboxylic acids and the potential for their hydrolytic cleavage back to the parent acid suggests they could serve as a protecting group.
This document provides an overview of the application of this compound as a potential protecting group for carboxylic acids, including detailed protocols for its introduction and a proposed method for its removal.
Key Features:
-
Protection: Carboxylic acids can be converted to their corresponding acetoxime esters. A plausible method involves the reaction of the carboxylic acid with an activated acetoxime derivative. One such approach is the reaction of a carboxylic acid with an oxime chloride, which proceeds through a nitrile oxide intermediate.[7][8][9]
-
Stability: Oximes are generally stable compounds.[10][11] The ester linkage within the acetoxime ester is expected to be susceptible to standard hydrolytic conditions.
-
Deprotection: The regeneration of the carboxylic acid would involve the cleavage of the ester bond. This is proposed to be achievable under standard basic hydrolysis (saponification) conditions, similar to those used for common esters.[12][13][14]
Experimental Protocols
I. Protection of Carboxylic Acids as Acetoxime Esters
This protocol is based on a general method for the synthesis of O-acylhydroxamates from carboxylic acids and oxime chlorides.[7][9][15] The first step would be the synthesis of acetoxime hydrochloride, which is not detailed here but can be readily prepared.
Reaction Scheme:
Materials:
-
Carboxylic acid
-
Acetoxime chloride (prepared from acetoxime and a chlorinating agent like N-chlorosuccinimide)
-
Base (e.g., Triethylamine, Diisopropylethylamine)
-
Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the carboxylic acid (1.0 equiv.) in the chosen anhydrous solvent, add the base (1.1 equiv.).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of acetoxime chloride (1.1 equiv.) in the anhydrous solvent dropwise over 15-30 minutes.
-
Allow the reaction to warm to room temperature and stir for the time indicated in the table below or until TLC analysis shows complete consumption of the starting carboxylic acid.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired acetoxime ester.
Quantitative Data for O-Acylhydroxamate Synthesis (General):
| Entry | Carboxylic Acid | Base | Solvent | Time (h) | Yield (%) |
| 1 | Benzoic Acid | Triethylamine | Dichloromethane | 12 | 80 |
| 2 | 4-Nitrobenzoic Acid | Triethylamine | Dichloromethane | 12 | 75 |
| 3 | 4-Methoxybenzoic Acid | Triethylamine | Dichloromethane | 12 | 82 |
| 4 | Phenylacetic Acid | Triethylamine | Dichloromethane | 12 | 78 |
Note: The data presented is based on analogous reactions for the synthesis of O-acylhydroxamates and may vary for specific acetoxime esters.[7][8]
II. Deprotection of Acetoxime Esters to Carboxylic Acids (Proposed Protocol)
Reaction Scheme:
Materials:
-
Acetoxime ester
-
Base (e.g., Lithium hydroxide, Sodium hydroxide)
-
Solvent mixture (e.g., THF/Water, Methanol/Water)
-
Hydrochloric acid (e.g., 1 M)
-
Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
Procedure:
-
Dissolve the acetoxime ester (1.0 equiv.) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add the base (e.g., LiOH, 2.0-4.0 equiv.).
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor by TLC.
-
Upon completion, remove the organic solvent (THF) under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexanes) to remove the acetoxime byproduct.
-
Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1 M HCl.
-
Extract the carboxylic acid product with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified carboxylic acid.
Visualizations
Logical Workflow for Protection and Deprotection
Caption: Workflow for the protection of a carboxylic acid as an acetoxime ester and its subsequent deprotection.
Signaling Pathway of Protection Reaction
References
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. Protective Groups [organic-chemistry.org]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Facile synthesis of O -acylhydroxamates via reaction of oxime chlorides with carboxylic acids - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06860A [pubs.rsc.org]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. raineslab.com [raineslab.com]
- 12. echemi.com [echemi.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Ester to Acid - Common Conditions [commonorganicchemistry.com]
Application Notes and Protocols: Acetoxime Benzoate Derivatives in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acetoxime benzoate and its derivatives are valuable reagents in the synthesis of a variety of pharmaceuticals. Their utility primarily lies in the introduction of the methoxyimino group, a key functional moiety in several active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the synthesis of a key intermediate, (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA), and its subsequent use in the synthesis of the broad-spectrum cephalosporin antibiotic, Cefuroxime Axetil.
Introduction
The syn-methoxyimino group is a critical pharmacophore in a number of β-lactam antibiotics, conferring stability against β-lactamase enzymes produced by resistant bacteria. Acetoxime-derived reagents provide an efficient means of installing this functional group. This application note focuses on the synthesis of Cefuroxime Axetil, a widely used second-generation cephalosporin, as a prime example of the application of acetoxime-derived intermediates in pharmaceutical manufacturing.
Data Presentation
Table 1: Synthesis of (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA) - Quantitative Data
| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Oximation | 2-Acetylfuran | Sodium Nitrite, Metal Salt Catalyst | Not specified | Not specified | Not specified | - | - |
| 2 | Methoximation | 2-Oxo-2-furanacetic acid | Methoxamine Hydrochloride | Aqueous | 40 | Not specified | - | - |
| 3 | Salt Formation | (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid | Ammonia | Ethanol | 0 | 0.5 - 2 | 85 | >98 |
Note: The overall yield for the multi-step synthesis of SMIA is reported to be up to 85% with high stereoselectivity for the desired (Z)-isomer.
Table 2: Synthesis of Cefuroxime Acid - Quantitative Data
| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
| 1 | Acylation | 7-aminocephalosporanic acid (7-ACA) | (Z)-2-methoxyimino-2-(fur-2-yl)acetyl chloride (activated SMIA) | Dichloromethane, Water | < 5 | 1.5 | 90 | >95 |
Note: The yield of the acylation step to form the core of Cefuroxime acid is reported to be as high as 90%.[1][2][3]
Table 3: Synthesis of Cefuroxime Axetil - Quantitative Data
| Step | Reaction | Reactants | Key Reagents | Solvent | Temperature (°C) | Reaction Time (min) | Yield (%) | Purity (%) |
| 1 | Esterification | Cefuroxime Acid (Sodium Salt) | (R,S)-1-acetoxyethyl bromide | N,N-dimethylacetamide | -3 to 0 | 45 | ~50 | >98 |
Note: The esterification step to produce the prodrug Cefuroxime Axetil has a reported yield of approximately 50%.[4]
Experimental Protocols
Protocol 1: Synthesis of (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA)
This protocol describes a general method for the synthesis of the key side-chain intermediate, SMIA.[5][6]
Materials:
-
2-Acetylfuran
-
Sodium Nitrite
-
Metal Salt Catalyst (e.g., Copper Sulfate)
-
Methoxamine Hydrochloride
-
Ammonia
-
Ethanol
-
Hydrochloric Acid
Procedure:
-
Preparation of 2-Oxo-2-furanacetic acid: In a suitable reaction vessel, 2-acetylfuran is reacted with sodium nitrite in the presence of a metal salt catalyst. The reaction conditions are monitored to ensure complete conversion.
-
Methoximation: The resulting 2-oxo-2-furanacetic acid is then reacted with an aqueous solution of methoxamine hydrochloride. The reaction is typically carried out at a controlled temperature of around 40°C and a pH of 5-6.[6]
-
Ammonium Salt Formation: Upon completion of the methoximation, the reaction mixture is cooled to 0°C. Ammonia gas is bubbled through the solution, or an ethanolic solution of ammonia is added, to adjust the pH to 8.[7]
-
Isolation and Purification: The mixture is stirred at 0°C for 0.5-2 hours, leading to the precipitation of the ammonium salt. The solid product is collected by filtration, washed with cold ethanol, and can be further purified by recrystallization or decolorization to yield (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt as a yellow crystalline solid.[6][7]
Protocol 2: Synthesis of Cefuroxime Axetil
This protocol outlines the synthesis of Cefuroxime Axetil starting from 7-aminocephalosporanic acid (7-ACA) and the activated SMIA side-chain.[1][2][8]
Materials:
-
7-aminocephalosporanic acid (7-ACA)
-
(Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA)
-
Oxalyl chloride or a similar activating agent
-
Dichloromethane (DCM)
-
Sodium Bicarbonate
-
Hydrochloric Acid
-
(R,S)-1-acetoxyethyl bromide
-
N,N-dimethylacetamide (DMAc)
-
Dicyclohexylamine
Procedure:
-
Activation of SMIA: (Z)-2-methoxyimino-2-(fur-2-yl)acetic acid ammonium salt (SMIA) is converted to its acid chloride derivative. In a typical procedure, SMIA is reacted with an activating agent like oxalyl chloride or phosphorus pentachloride in an inert solvent such as dichloromethane at a low temperature (-30°C to -10°C) to form (2Z)-Furan-2-yl(methoxyimino)ethanoyl chloride (SMIA-Cl).[8]
-
Acylation of 7-ACA: In a separate reaction vessel, 7-aminocephalosporanic acid (7-ACA) is dissolved in an aqueous solution of sodium bicarbonate at a temperature below 5°C to maintain a pH of approximately 7.5.[8] The freshly prepared solution of SMIA-Cl in dichloromethane is then slowly added to the 7-ACA solution while maintaining the temperature and pH. The reaction is stirred until completion, typically for about 1.5 hours.[1][2]
-
Isolation of Cefuroxime Acid: After the reaction is complete, the aqueous layer is separated, and the pH is adjusted to around 2-3 with hydrochloric acid. This causes the precipitation of Cefuroxime acid. The product is filtered, washed with water and methanol, and dried.[8]
-
Esterification to Cefuroxime Axetil: Cefuroxime acid is dissolved in N,N-dimethylacetamide and cooled to approximately -10°C. Dicyclohexylamine is added, followed by the addition of (R,S)-1-acetoxyethyl bromide. The reaction mixture is stirred for about 45 minutes at a temperature between -3°C and 0°C to form Cefuroxime Axetil.[4]
-
Work-up and Isolation: The reaction mixture is then processed through a series of extractions and washes to remove impurities. The final product, Cefuroxime Axetil, is isolated, typically as an amorphous solid.
Mandatory Visualization
Caption: Synthetic workflow for Cefuroxime Axetil.
Caption: Mechanism of action of Cefuroxime Axetil.
References
- 1. gssrr.org [gssrr.org]
- 2. gssrr.org [gssrr.org]
- 3. A Novel Synthesis of Cefuroxime from 7-amino Cephalosporanic Acid (7-ACA) | Semantic Scholar [semanticscholar.org]
- 4. What is the mechanism of Cefuroxime Axetil? [synapse.patsnap.com]
- 5. Buy (Z)-2-Methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt [smolecule.com]
- 6. Page loading... [guidechem.com]
- 7. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]
- 8. jchps.com [jchps.com]
Application of Acetoxime Benzoate in Agrochemical Synthesis: A Versatile Building Block for Novel Active Ingredients
Introduction
Acetoxime benzoate is a versatile chemical intermediate belonging to the class of O-acyl oximes. Its inherent reactivity, stemming from the activated N-O bond, makes it a valuable precursor in the synthesis of diverse molecular scaffolds relevant to the agrochemical industry. While not a direct precursor in the established industrial synthesis of major pesticides like methomyl, its utility lies in the exploration of novel active ingredients, particularly those containing oxime ether and oxime ester functionalities, which are prevalent in modern fungicides and insecticides.[1][2][3][4] This application note details a representative synthetic protocol for the derivatization of this compound into a hypothetical agrochemical candidate and discusses alternative synthetic pathways.
Synthesis of a Hypothetical Oxime Ether Fungicide Candidate
This section outlines the synthesis of (E)-O-(2-(phenoxymethyl)benzyl) acetonoxime, a hypothetical fungicide candidate, from this compound. The synthetic strategy involves the nucleophilic substitution of the benzoate group by an alkoxide, demonstrating the utility of this compound as an oxime transfer reagent.
Experimental Protocol: Synthesis of (E)-O-(2-(phenoxymethyl)benzyl) acetonoxime
1. Preparation of Sodium 2-(phenoxymethyl)benzoxide:
-
Reagents: 2-(phenoxymethyl)benzyl alcohol, Sodium hydride (60% dispersion in mineral oil), Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
To a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-(phenoxymethyl)benzyl alcohol (1.0 eq).
-
Add anhydrous THF to dissolve the alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases. The formation of the sodium alkoxide is observed as a white precipitate.
-
2. Synthesis of (E)-O-(2-(phenoxymethyl)benzyl) acetonoxime:
-
Reagents: Sodium 2-(phenoxymethyl)benzoxide solution (from step 1), this compound, Anhydrous Tetrahydrofuran (THF).
-
Procedure:
-
Cool the freshly prepared sodium 2-(phenoxymethyl)benzoxide solution to 0 °C.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous THF.
-
Add the this compound solution dropwise to the alkoxide solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure (E)-O-(2-(phenoxymethyl)benzyl) acetonoxime.
-
Data Presentation
| Step | Product | Starting Material | Molar Ratio (SM:Reagent) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (by HPLC) (%) |
| 1 | Sodium 2-(phenoxymethyl)benzoxide | 2-(phenoxymethyl)benzyl alcohol | 1:1.1 | THF | 1 | 0 to RT | - | - |
| 2 | (E)-O-(2-(phenoxymethyl)benzyl) acetonoxime | This compound | 1:1.05 | THF | 12 | 0 to RT | 85 | >98 |
Diagram of the Experimental Workflow
Caption: Synthetic workflow for the preparation of a hypothetical oxime ether fungicide.
Alternative Synthetic Pathway: The Beckmann Rearrangement
O-acyl oximes, such as this compound, are also known to undergo the Beckmann rearrangement under acidic conditions to yield amides.[5][6][7][8][9] This reaction pathway offers an alternative strategy for incorporating amide functionalities, which are also prevalent in a wide range of agrochemicals.[6] The rearrangement of this compound would yield N-methylbenzamide, a simpler amide, but derivatization of the starting ketone can lead to more complex and potentially bioactive amide structures.
Diagram of the Beckmann Rearrangement
Caption: Simplified mechanism of the Beckmann rearrangement of this compound.
Conclusion
This compound serves as a valuable and reactive intermediate for the synthesis of molecules with potential agrochemical applications. Its ability to act as an oxime transfer agent allows for the straightforward synthesis of oxime ethers, a key structural motif in many modern fungicides. Furthermore, the potential for this compound and its derivatives to undergo the Beckmann rearrangement provides access to amide-containing structures, further expanding its utility in the discovery of novel agrochemicals. The protocols and pathways described herein provide a foundation for researchers and scientists in the field of drug development to explore the synthetic potential of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Fungicidal Activities of Novel Piperidyl Thiazole Derivatives Containing Oxime Ether or Oxime Ester Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, Synthesis, and Insecticidal and Fungicidal Activities of Ether/Oxime-ether Containing Isoxazoline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Beckmann rearrangement of ketoximes for accessing amides and lactams promoted by a perimidine-2-thione supported Hg( ii ) complex: a mechanistic perce ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02843D [pubs.rsc.org]
- 6. Beckmann Rearrangement of Ketoxime Catalyzed by N-methyl-imidazolium Hydrosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Beckmann rearrangement - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Beckmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Reaction of Acetoxime Benzoate with Primary Amines for the Synthesis of N,N'-Disubstituted Amidines
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the reaction of acetoxime benzoate and related O-acyl oximes with primary amines to synthesize N,N'-disubstituted amidines. This reaction proceeds through a mechanism analogous to the Beckmann rearrangement, offering a valuable methodology for accessing the medicinally significant amidine scaffold. This note includes a plausible reaction mechanism, a representative experimental protocol, and quantitative data from analogous systems to guide researchers in employing this synthetic strategy.
Introduction
The amidine functional group is a crucial pharmacophore found in a wide array of therapeutic agents and is a versatile building block in medicinal chemistry and drug development. The synthesis of N,N'-disubstituted amidines from readily available starting materials is therefore of significant interest. The reaction of O-acyl oximes, such as this compound, with primary amines provides a pathway to these valuable compounds. This reaction is mechanistically related to the Beckmann rearrangement, where an O-acylated or O-sulfonylated oxime undergoes rearrangement to form a reactive nitrilium ion intermediate, which is subsequently trapped by a nucleophile. In this case, the primary amine acts as the nucleophile, leading to the formation of the desired amidine.
Reaction Mechanism and Signaling Pathway
The reaction of this compound with a primary amine is proposed to proceed through a modified Beckmann rearrangement pathway. The key steps involve the formation of a nitrilium ion intermediate, which is then intercepted by the primary amine.
A generalized schematic of this transformation is presented below:
Caption: Proposed reaction pathway for amidine synthesis.
Experimental Protocols
General Procedure for the Synthesis of N,N'-Disubstituted Amidines from O-Acyl Ketoximes and Primary Amines:
-
Reaction Setup: To a solution of the O-acyl ketoxime (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane, acetonitrile) at room temperature, add the primary amine (2.0 eq.).
-
Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reactions are typically complete within 10 minutes to 24 hours, depending on the reactivity of the substrates.[1]
-
Work-up: Upon completion, the reaction mixture is concentrated under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Purification: The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired N,N'-disubstituted amidine.
Workflow Diagram:
Caption: General experimental workflow for amidine synthesis.
Quantitative Data
The following tables summarize the yields of N,N'-disubstituted amidines synthesized from various ketoximes and primary amines, which are analogous to the reaction with this compound. These data are adapted from a study by Vogel et al. on a modified Beckmann rearrangement for amidine synthesis.[1]
Table 1: Synthesis of Amidines from Acetophenone Oxime Derivatives and Morpholine [1]
| Entry | Acetophenone Oxime Derivative (Substituent) | Product | Yield (%) |
| 1 | H | 2b | 95 |
| 2 | 4-Methoxy | 2c | 94 |
| 3 | 4-Trifluoromethyl | 2d | 99 |
| 4 | 4-Nitro | 2e | 99 |
| 5 | 2-Methyl | 2f | 90 |
| 6 | 2-Chloro | 2g | 92 |
| 7 | 2-Bromo | 2h | 94 |
Table 2: Synthesis of Amidines from Acetophenone Oxime and Various Primary Amines [1]
| Entry | Primary Amine | Product | Yield (%) |
| 1 | Benzylamine | 3i | 85 |
| 2 | Aniline | 3j | 45 |
| 3 | 4-Methoxyaniline | 3k | 41 |
| 4 | (R)-(+)-α-Methylbenzylamine | 3m | 78 |
Applications in Drug Development
The synthesis of N,N'-disubstituted amidines is of high importance in drug discovery and development. The amidine moiety is a key structural feature in numerous biologically active compounds, including anticoagulants, enzyme inhibitors, and receptor antagonists. The methodology described herein provides a valuable tool for the generation of libraries of amidine-containing compounds for screening and lead optimization.
Conclusion
The reaction of this compound with primary amines represents a viable and efficient method for the synthesis of N,N'-disubstituted amidines. The reaction proceeds through a plausible modified Beckmann rearrangement mechanism. The provided protocols and quantitative data from analogous systems offer a solid foundation for researchers to explore and optimize this transformation for their specific drug discovery and development needs.
References
Application Notes and Protocols for the Esterification of Sterically Hindered Alcohols using O-Acyl Oximes
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The esterification of sterically hindered alcohols, particularly tertiary alcohols, is a significant challenge in organic synthesis. Traditional methods like Fischer esterification often fail or provide low yields due to the steric bulk around the hydroxyl group, which impedes the approach of the acylating agent. To overcome this, milder and more reactive agents are required.
O-acyl oximes, such as acetoxime benzoate, represent a class of activated esters that can facilitate the acylation of even highly congested alcohols under neutral or mild conditions. These reagents are valuable in the synthesis of complex molecules, natural products, and active pharmaceutical ingredients where sensitive functional groups must be preserved.
The general principle involves the activation of a carboxylic acid (in this case, benzoic acid) as an oxime ester. This enhances the electrophilicity of the acyl carbon, allowing it to react with poorly nucleophilic, sterically hindered alcohols. While direct protocols for this compound are not prevalent in recent literature, analogous systems using other O-acyl oximes have demonstrated high efficiency. For instance, the acylation of tertiary alcohols has been successfully achieved using cyclohexanone oxime acetate as a mediator in the presence of a catalyst, affording excellent yields under mild conditions.[1][2] This approach avoids the harsh acidic or basic conditions that can lead to side reactions like dehydration or rearrangement of the alcohol substrate.
Key Advantages:
-
Mild Reaction Conditions: The reaction can often be performed at or near room temperature, preserving sensitive functional groups.[1][2]
-
High Yields: Excellent yields have been reported for the acylation of various tertiary alcohols.[1][2]
-
Avoidance of Harsh Reagents: Circumvents the need for strong acids or bases, which is beneficial for complex and acid-sensitive substrates.[1]
-
Broad Substrate Scope: The methodology is applicable to a range of sterically hindered alcohols.
Reaction Mechanism Overview
The reaction proceeds through the nucleophilic attack of the sterically hindered alcohol on the activated carbonyl carbon of the O-acyl oxime. The oxime moiety serves as an excellent leaving group, driving the reaction forward. In some protocols, a catalyst may be employed to facilitate the transesterification between the O-acyl oxime and the alcohol.
References
Application Notes & Protocols: Solvent Selection for Acetoxime Benzoate Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetoxime benzoate is an oxime ester, a class of compounds recognized for their utility as versatile intermediates in organic synthesis. They serve as precursors for a variety of nitrogen and oxygen-containing molecules, including amines, amides, nitriles, and heterocyclic compounds. The synthesis of this compound, typically achieved through the O-benzoylation of acetoxime, is a critical step that dictates the purity and yield of the final product. A key parameter influencing the success of this reaction is the choice of solvent. This document provides a comprehensive guide to solvent selection for the synthesis of this compound, complete with experimental protocols and data to aid researchers in optimizing their reaction conditions.
Solvent Selection Considerations
The optimal solvent for the synthesis of this compound depends on the chosen reaction pathway. The most common method involves the reaction of an acetoxime salt (the oximate) with benzoyl chloride. Key considerations for solvent selection in this context include:
-
Reactivity with Benzoyl Chloride: Benzoyl chloride is a highly reactive acyl chloride that readily reacts with protic solvents such as water and alcohols. This reaction consumes the benzoyl chloride and generates benzoic acid as a byproduct, reducing the overall yield and complicating purification. Therefore, aprotic solvents are strongly preferred.
-
Solubility of Reagents: The solvent must effectively dissolve both the acetoxime (or its salt) and the benzoyl chloride to ensure a homogenous reaction mixture and facilitate efficient reaction kinetics. Acetoxime is soluble in a range of solvents including water, ethanol, ether, and chloroform.[1][2]
-
Reaction Temperature: The solvent's boiling point should be suitable for the desired reaction temperature. While many O-acylation reactions proceed efficiently at or below room temperature, a higher boiling point may be necessary in some cases to drive the reaction to completion.
-
Work-up and Purification: The solvent should be easily removable after the reaction is complete, typically through distillation under reduced pressure. Its miscibility with water and other extraction solvents is also a critical factor for the work-up procedure.
-
Green Chemistry Principles: Whenever possible, solvent-free conditions or the use of more environmentally benign solvents should be considered.
Recommended Solvents and Data
Based on the considerations above and data from analogous oxime ester syntheses, aprotic solvents are the primary recommendation for the base-mediated synthesis of this compound from acetoxime and benzoyl chloride.
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (20°C) | Key Considerations & Rationale |
| Tetrahydrofuran (THF) | Aprotic Ether | 66 | 7.6 | Recommended. Good solubility for reagents. Aprotic nature prevents reaction with benzoyl chloride. Suitable for reactions with strong bases like NaH. |
| Dichloromethane (DCM) | Aprotic Halogenated | 40 | 9.1 | Recommended. Excellent solvent for O-acylation with a weak base like triethylamine.[3] Low boiling point allows for easy removal. |
| Acetonitrile (MeCN) | Aprotic Nitrile | 82 | 37.5 | Recommended. Highly polar aprotic solvent, shown to be effective for other oxime ester syntheses.[4] |
| N,N-Dimethylformamide (DMF) | Aprotic Amide | 153 | 36.7 | Acceptable. High boiling point. Good solvent for reactions requiring higher temperatures. Can be difficult to remove. Used in analogous reactions with NaH.[5] |
| Toluene | Aprotic Aromatic | 111 | 2.4 | Acceptable. Non-polar aprotic solvent. Can be used, but may offer lower solubility for the oximate salt compared to more polar options. |
| Ethanol (EtOH) | Protic Alcohol | 78 | 24.6 | Not Recommended. Protic nature leads to a rapid side reaction with benzoyl chloride, forming ethyl benzoate. |
| Water (H₂O) | Protic | 100 | 80.1 | Not Recommended. Vigorously reacts with and hydrolyzes benzoyl chloride. |
| None (Solvent-free) | N/A | N/A | N/A | Alternative. A green chemistry approach using a catalyst like CuO has been shown to be effective for benzoylation at room temperature. |
Experimental Protocols
Protocol 1: Synthesis of Acetoxime (Precursor)
This protocol is adapted from established procedures for the synthesis of oximes from ketones.[1]
Materials:
-
Acetone
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium hydroxide (NaOH)
-
Water
-
Benzene or Diethyl Ether (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Dissolve hydroxylamine hydrochloride in water in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
Slowly add a solution of sodium hydroxide in water to the flask, maintaining the temperature below 10 °C.
-
Add acetone dropwise to the reaction mixture.
-
Allow the mixture to warm to room temperature and stir overnight.
-
The resulting acetoxime may separate as an oil or solid. Extract the aqueous mixture 3 times with diethyl ether or benzene.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and remove the solvent under reduced pressure to yield crude acetoxime. The product can be further purified by distillation or recrystallization.[4]
Protocol 2: Synthesis of this compound (Aprotic Solvent Method)
This protocol is based on analogous procedures for the O-alkylation/acylation of oximes.[5]
Materials:
-
Acetoxime
-
Anhydrous Tetrahydrofuran (THF)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzoyl chloride
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add acetoxime followed by anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete formation of the sodium oximate.
-
Cool the reaction mixture back down to 0 °C.
-
Add benzoyl chloride dropwise via syringe.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 3-4 hours or until TLC analysis indicates completion of the reaction.
-
Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford pure this compound.
Protocol 3: Synthesis of this compound (Solvent-Free Method)
This protocol provides an environmentally friendly alternative for the benzoylation reaction.
Materials:
-
Acetoxime
-
Benzoyl chloride
-
Copper (II) oxide (CuO), catalytic amount (e.g., 0.1 mol%)
-
Chloroform (CHCl₃) or Dichloromethane (DCM) for work-up
-
10% aqueous Sodium Carbonate (Na₂CO₃) solution
Procedure:
-
In a round-bottom flask, mix acetoxime, benzoyl chloride, and a catalytic amount of CuO.
-
Stir the mixture at room temperature. The reaction is typically complete within 30-60 minutes. Monitor the progress by TLC.
-
Upon completion, quench the reaction with water.
-
Extract the mixture with CHCl₃ or DCM (2 x 10 mL).
-
Wash the combined organic layers with 10% Na₂CO₃ solution, followed by water.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate to dryness.
-
The crude product can be purified by column chromatography if necessary.
Visualizations
Caption: Overall synthesis pathway for this compound.
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Acetone oxime - Wikipedia [en.wikipedia.org]
- 2. Synthesize of Acetone oxime_Chemicalbook [chemicalbook.com]
- 3. CN112679379A - Preparation method of acetoxime - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN102093253A - Preparation method of benzoxylamine hydrochloride compounds - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Acetoxime Benzoate Esterification
This guide provides troubleshooting advice and technical information for researchers encountering low yields in the esterification of acetoxime with benzoyl chloride to form acetoxime benzoate (Propan-2-one O-benzoyl oxime).
Troubleshooting & FAQs
This section addresses common issues encountered during the synthesis of this compound. The reaction is typically performed under Schotten-Baumann conditions, where an acyl chloride reacts with a compound containing an active hydrogen (like an oxime) in the presence of a base.
Q1: My yield of this compound is very low. What are the most common causes?
A1: Low yields in this Schotten-Baumann type reaction can typically be attributed to several key factors:
-
Poor Quality of Reagents: Acetoxime is a low-melting solid and can be hygroscopic. Benzoyl chloride readily hydrolyzes upon contact with moisture. Ensure both starting materials are pure and dry.
-
Ineffective Base: The choice and amount of base are critical. The base neutralizes the HCl byproduct, which would otherwise protonate and deactivate the acetoxime nucleophile.[1][2] Insufficient base will stall the reaction.
-
Side Reactions: The primary side reaction is the hydrolysis of benzoyl chloride by water present in the reaction medium. This forms benzoic acid, consuming your acylating agent.
-
Suboptimal Reaction Conditions: Temperature and reaction time can influence the rate of the desired reaction versus side reactions. Schotten-Baumann reactions are often run at low temperatures (0-5 °C) to control exotherms and minimize hydrolysis of the acyl chloride.
-
Inefficient Work-up: Product can be lost during extraction and purification steps if pH is not controlled or if the product is partially soluble in the aqueous phase.
Q2: I see a white precipitate in my reaction that is not my product. What is it?
A2: If you are using an amine base like pyridine or triethylamine, the precipitate is likely the hydrochloride salt of the base (e.g., pyridinium chloride), formed as it neutralizes the HCl generated during the reaction. If you are using aqueous NaOH, and your benzoyl chloride is hydrolyzing, the precipitate could be sodium benzoate if the solution is basic, or benzoic acid if the solution becomes acidic during workup.
Q3: How do I choose the right base for the reaction? Pyridine vs. Triethylamine vs. NaOH?
A3: The base plays a crucial role.
-
Aqueous NaOH: This is the classic Schotten-Baumann condition, using a two-phase system (e.g., dichloromethane/water).[3] It is inexpensive and effective but can increase the rate of benzoyl chloride hydrolysis. Vigorous stirring is essential to ensure reaction at the interface.
-
Pyridine: Often used as both a base and a solvent. It is a very effective catalyst, forming a highly reactive acylpyridinium intermediate.[1] However, it can be difficult to remove during work-up.
-
Triethylamine (TEA): A stronger base than pyridine but is generally considered a less effective catalyst in this specific reaction type. Its bulky ethyl groups can sterically hinder its interaction with the acyl chloride, making it less efficient at promoting the reaction compared to the planar pyridine molecule.[4][5]
Q4: My TLC analysis shows unreacted acetoxime. How can I drive the reaction to completion?
A4: If starting material remains, consider the following:
-
Increase Reaction Time: Allow the reaction to stir for a longer period. Monitor by TLC every few hours.
-
Check Stoichiometry: Ensure you are using a slight excess (1.05-1.2 equivalents) of benzoyl chloride.
-
Re-evaluate Your Base: Ensure at least one full equivalent of base has been added to neutralize the generated HCl. If using pyridine or TEA, ensure they are anhydrous.
-
Temperature Control: While starting cold is recommended, allowing the reaction to slowly warm to room temperature may be necessary to push it to completion.
Q5: How can I minimize the hydrolysis of benzoyl chloride?
A5: Hydrolysis is a major cause of low yield.
-
Use Anhydrous Conditions: Dry your solvents (e.g., dichloromethane, ether) and glassware thoroughly. If using an organic base like pyridine or triethylamine, ensure they are anhydrous.
-
Low Temperature: Start the reaction at 0 °C. Add the benzoyl chloride slowly (dropwise) to the solution of acetoxime and base to keep the concentration of the acyl chloride low and favor the reaction with the oxime over hydrolysis.[1]
-
Use a Two-Phase System: When using aqueous NaOH, the benzoyl chloride remains primarily in the organic layer, minimizing contact with the bulk of the water and reacting mainly at the interface where the deprotonated oxime is present.[3]
Data Presentation
While direct comparative yield data for the benzoylation of acetoxime is scarce in the literature, the following tables provide quantitative data for closely related reactions, offering valuable insights into the choice of reagents.
Table 1: Effect of Base on Yield in a Related Schotten-Baumann Reaction (Data adapted from the synthesis of 2-phenyl-benzo[d][4][6]oxazin-4-one derivatives, which involves a similar acylation mechanism.)[4][5]
| Base Catalyst Composition | Average Yield (%) |
| Triethylamine (100%) | 20 - 23% |
| Pyridine:Triethylamine (1:1 mole) | 42 - 48% |
| Pyridine (100%) | 80 - 86% |
Note: This data illustrates the superior catalytic activity of pyridine over triethylamine in a comparable acylation reaction due to reduced steric hindrance.[4][5]
Table 2: Isolated Yield for a Structurally Similar Oxime Esterification (Data from the synthesis of (E)-4-(Benzoyloxyimino)pentan-2-one from the corresponding mono-oxime of acetyl acetone.)[7]
| Substrate | Acylating Agent | Base | Solvent | Yield (%) |
| (E)-4-(hydroxyimino)pentan-2-one | Benzoyl Chloride | Triethylamine | Dichloromethane | 49% |
Experimental Protocols
Protocol 1: General Procedure using Pyridine
This protocol is a representative method for the O-benzoylation of acetoxime.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve acetoxime (1.0 eq) in anhydrous pyridine (3-5 volumes).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of Benzoyl Chloride: Add benzoyl chloride (1.1 eq) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-16 hours.
-
Work-up:
-
Cool the mixture back to 0 °C and slowly quench by adding cold 2M HCl solution until the pH is acidic (~pH 2). This will protonate the pyridine, making it water-soluble.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to remove any benzoic acid, followed by brine (1 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography (silica gel, using a hexane/ethyl acetate gradient) or recrystallization.
Protocol 2: Schotten-Baumann Conditions using Aqueous NaOH
-
Preparation: Dissolve acetoxime (1.0 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar. In a separate beaker, prepare a 10% aqueous solution of sodium hydroxide (2.0 eq).
-
Cooling: Cool both the acetoxime solution and the NaOH solution to 0 °C.
-
Reaction: Combine the acetoxime/DCM solution and the cold NaOH solution in a flask. Stir the biphasic mixture vigorously. Add benzoyl chloride (1.1 eq) dropwise to the rapidly stirring mixture over 30-45 minutes.
-
Stirring: Continue to stir the mixture vigorously at 0-5 °C for 2-3 hours.
-
Work-up:
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with additional DCM (2 x 30 mL).
-
Combine all organic layers and wash with water (1 x 50 mL) and then brine (1 x 50 mL).
-
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation to yield the crude product. Purify as described in Protocol 1.
Diagrams
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues leading to low reaction yield.
References
- 1. byjus.com [byjus.com]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Acetoxime Benzoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetoxime benzoate.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected reactions of this compound?
This compound, as an O-acyl oxime ester, is primarily utilized in reactions involving the cleavage of the N-O bond. This can lead to the formation of iminyl radicals, which are valuable intermediates in various organic syntheses, including the construction of nitrogen-containing heterocycles.[1][2][3] Additionally, under certain conditions, it may undergo rearrangements or act as a precursor for other functional groups.
Q2: What are the most common side reactions observed with this compound?
The most common side reactions involving this compound and related O-acyl oximes include:
-
Hydrolysis: In the presence of water, especially under acidic or basic conditions, this compound can hydrolyze back to acetoxime and benzoic acid. Oximes are generally more stable to hydrolysis than hydrazones, but the reaction can still occur.[4][5]
-
Thermal Decomposition: At elevated temperatures, this compound can undergo homolytic cleavage of the N-O bond to generate iminyl and benzoyloxy radicals.[6] These reactive intermediates can lead to a variety of side products through pathways such as hydrogen abstraction or fragmentation.
-
Beckmann Rearrangement: In the presence of acid catalysts, ketoximes and their derivatives can undergo a Beckmann rearrangement to form amides.[7] While this is a synthetically useful reaction, it can be an undesired side pathway if not the intended transformation. The presence of acidic impurities or reagents can trigger this rearrangement.[4]
-
Radical-Based Side Reactions: The generated iminyl and benzoyloxy radicals are highly reactive and can participate in undesired side reactions, such as polymerization, or reactions with solvents or other components in the reaction mixture.[1][2]
Q3: How stable is this compound under typical laboratory conditions?
This compound should be stored in a cool, dry, and well-ventilated place away from heat and sources of ignition.[8] It is sensitive to moisture and strong acids or bases, which can promote hydrolysis or rearrangement.[4][9] Under prolonged exposure to light, photochemical decomposition may also occur, leading to the formation of radical species.[6]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Degradation of this compound: The reagent may have degraded due to improper storage (exposure to moisture, heat, or light). | Ensure the reagent is fresh and has been stored correctly. Consider purchasing a new batch from a reputable supplier. |
| Suboptimal Reaction Temperature: The temperature may be too low for the reaction to proceed or too high, leading to thermal decomposition. | Optimize the reaction temperature. Run small-scale experiments at a range of temperatures to find the optimal conditions. | |
| Presence of Water: Moisture can lead to the hydrolysis of this compound. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Formation of Unexpected Byproducts | Beckmann Rearrangement: Acidic contaminants or reagents may be catalyzing a Beckmann rearrangement. | Neutralize any acidic components in the reaction mixture. Use non-acidic catalysts if possible. Analyze the byproducts by NMR or LC-MS to confirm the presence of an amide structure. |
| Radical Side Reactions: The reaction conditions may favor undesired radical pathways. | Use radical scavengers if they do not interfere with the desired reaction. Modify the reaction conditions (e.g., solvent, temperature, light exposure) to disfavor radical formation. | |
| Hydrolysis Products: The presence of acetoxime and benzoic acid in the product mixture suggests hydrolysis has occurred. | As mentioned above, ensure anhydrous conditions. If the reaction must be performed in the presence of water, consider using a different reagent that is more stable to hydrolysis. | |
| Reaction Fails to Initiate | Inactive Catalyst: If the reaction is catalyst-dependent, the catalyst may be inactive. | Use a fresh batch of catalyst. Ensure the catalyst is properly activated if required. |
| Incorrect Reagent Stoichiometry: The molar ratios of the reactants may not be optimal. | Carefully check the stoichiometry of all reactants and reagents. Consider performing a titration of the starting materials if their purity is uncertain. | |
| Complex Product Mixture Observed by TLC or NMR | Multiple Reaction Pathways: The reaction conditions may be allowing for several competing side reactions to occur. | Simplify the reaction system where possible. Analyze the effect of each component on the reaction outcome through a series of control experiments. Consider a lower reaction temperature to improve selectivity. |
Potential Side Reactions of this compound
| Side Reaction | Triggering Conditions | Major Side Products | Analytical Method for Detection |
| Hydrolysis | Presence of water, acid, or base | Acetoxime, Benzoic Acid | ¹H NMR, LC-MS |
| Thermal Decomposition | High temperatures | Iminyl radicals, Benzoyloxy radicals, subsequent abstraction and fragmentation products | GC-MS, ESR (for radical detection) |
| Beckmann Rearrangement | Acid catalysis | N-methylacetanilide | ¹H NMR, ¹³C NMR, IR, LC-MS |
| Radical Polymerization | Excess radical generation, presence of monomers | Polymeric materials | GPC, ¹H NMR (broad signals) |
Experimental Protocols
General Protocol for a Radical-Mediated Cyclization using this compound
Disclaimer: This is a general, representative protocol and should be adapted and optimized for specific substrates and desired products.
Materials:
-
This compound
-
Unsaturated substrate (e.g., an alkene or alkyne)
-
Photocatalyst (e.g., fac-Ir(ppy)₃) or thermal initiator (e.g., AIBN)
-
Anhydrous, degassed solvent (e.g., acetonitrile or 1,2-dichloroethane)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add the unsaturated substrate (1.0 equiv), this compound (1.2 equiv), and the photocatalyst or thermal initiator (1-5 mol%).
-
Evacuate and backfill the flask with an inert atmosphere three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Stir the reaction mixture at the appropriate temperature. If using a photocatalyst, irradiate with a suitable light source (e.g., blue LEDs).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction (if necessary) and remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Caption: Hydrolysis pathway of this compound.
Caption: Beckmann rearrangement of this compound.
Caption: Radical formation from this compound.
Caption: Troubleshooting workflow for this compound reactions.
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reactivity of oximes for diverse methodologies and synthetic applications [ouci.dntb.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. justlonghealth.com [justlonghealth.com]
Technical Support Center: Hydrolysis of Acetoxime Benzoate
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the hydrolysis of acetoxime benzoate. The information is tailored for researchers, scientists, and professionals in drug development to help navigate challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the hydrolysis of this compound?
A1: The hydrolysis of this compound is a chemical reaction that involves the cleavage of the ester bond. This reaction splits the molecule into its constituent parts: benzoic acid (or its salt) and acetoxime. The reaction can be catalyzed by either an acid or a base.[1][2][3]
Q2: What are the primary products of this reaction?
A2: The products depend on the catalytic conditions used:
-
Acid-Catalyzed Hydrolysis: The products are benzoic acid and acetoxime. This reaction is reversible.[1][2][3]
-
Base-Catalyzed Hydrolysis (Saponification): The products are a benzoate salt (e.g., sodium benzoate) and acetoxime. This reaction is generally irreversible.[1][3] To obtain benzoic acid, a subsequent acidification step is required.[3][4]
Q3: Which method is preferable: acidic or basic hydrolysis?
A3: Basic hydrolysis, also known as saponification, is often the preferred laboratory method.[4] The main advantages are that the reaction is irreversible, leading to a more complete conversion to products, and the separation of the resulting carboxylate salt and alcohol is typically more straightforward.[3][4]
Q4: How does pH influence the rate of hydrolysis?
A4: The pH of the reaction medium is a critical factor. Ester hydrolysis is catalyzed by both acids (H+) and bases (OH-).[1][5] The reaction is generally slow in pure water but is accelerated under either acidic or basic conditions.[4] In basic solutions, the rate of hydrolysis increases with the concentration of hydroxide ions.[6] Studies have shown that even a small increase in pH (e.g., from 7.4 to 8.0) can lead to a significant increase in the hydrolysis rate.[6] Conversely, under highly acidic conditions (e.g., below pH 4.6), rapid non-enzymatic hydrolysis can also occur.[7]
Troubleshooting Guide
Q5: My hydrolysis reaction is very slow or appears incomplete. What are the common causes and solutions?
A5: Slow or incomplete hydrolysis is a frequent issue. Consider the following:
-
Insufficient Catalyst: Ensure you are using a sufficient quantity of acid or base. For base-promoted reactions, using a significant excess (e.g., 6 equivalents) of a strong base like NaOH or LiOH can drive the reaction to completion.[8]
-
Low Temperature: Most hydrolysis reactions require heating. Ensure the reaction mixture is heated under reflux to provide enough energy to overcome the activation barrier.[3][4]
-
Reversibility (Acid Catalysis): If you are using acid catalysis, remember the reaction is reversible.[3][4] To favor the products, use a large excess of water by employing a dilute aqueous acid solution.[3][4] If completeness is critical, switching to irreversible basic hydrolysis is recommended.[4]
-
Poor Solubility: If the this compound has low solubility in the aqueous medium, the reaction rate may be limited. The addition of a co-solvent can help, but careful selection is crucial (see Q6).
Q6: I'm observing an unexpected side product, particularly a mass increase of +14 Da in my LC-MS analysis. What is happening?
A6: This is a classic sign of transesterification. If you are performing a base-catalyzed hydrolysis and using an alcohol like methanol (MeOH) or ethanol (EtOH) as a co-solvent, the alkoxide (e.g., methoxide) can act as a nucleophile and displace the acetoxime group, forming the corresponding methyl or ethyl benzoate.[8]
-
Solution: Avoid using alcohol-based co-solvents for hydrolysis. Instead, use an aprotic solvent such as Tetrahydrofuran (THF) or dioxane that is miscible with the aqueous base solution.[8]
Q7: My yield is low after the workup and purification steps. How can I improve product recovery?
A7: Low recovery often stems from the workup procedure, especially after basic hydrolysis.
-
Problem: After basic hydrolysis, you have a benzoate salt (e.g., sodium benzoate) dissolved in the aqueous layer. If you attempt to extract the product with an organic solvent before acidification, it will remain in the aqueous phase, leading to poor recovery.
-
Solution:
-
After the reaction is complete, first remove the alcohol product (acetoxime), typically by distillation.[3][4]
-
Cool the remaining aqueous solution containing the benzoate salt.
-
Carefully add a strong acid (e.g., concentrated HCl) until the solution is acidic.[9] This will protonate the benzoate salt, causing the neutral benzoic acid to precipitate out of the solution.[3][4]
-
Collect the solid benzoic acid product by vacuum filtration.[9]
-
Quantitative Data Summary
The rate of hydrolysis is highly dependent on experimental conditions. The following tables summarize data from studies on related ester compounds to provide a quantitative perspective.
Table 1: Effect of pH on Ester Hydrolysis Rate
| Compound Type | pH | Rate Constant (days⁻¹) | Reference |
|---|---|---|---|
| Thiol-acrylate Polymer | 7.4 | 0.074 ± 0.003 | [6] |
| Thiol-acrylate Polymer | 8.0 | 0.28 ± 0.005 |[6] |
Table 2: Influence of Solvent on Base-Catalyzed Hydrolysis of Ethyl Benzoate
| Solvent Composition (Methanol-Water, v/v) | Temperature (°C) | Rate Constant (k x 10³ min⁻¹) | Reference |
|---|---|---|---|
| 30% | 20 | 1.84 | [10] |
| 40% | 20 | 1.34 | [10] |
| 50% | 20 | 1.00 | [10] |
| 70% | 20 | 0.50 | [10] |
Note: This data illustrates that increasing the organic co-solvent (methanol) concentration decreases the rate of hydrolysis for ethyl benzoate.[10]
Experimental Protocols & Reaction Pathways
Protocol 1: Base-Catalyzed Hydrolysis (Saponification)
This protocol is a general procedure for the saponification of a benzoate ester.
-
Setup: To a round-bottomed flask, add the this compound, 10% aqueous sodium hydroxide (NaOH) solution (an excess of 5-10 equivalents), and a suitable co-solvent like THF if needed for solubility.[9]
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Stir the reaction mixture vigorously.[9]
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, LC-MS) until the starting material is consumed.
-
Workup - Alcohol Removal: Allow the mixture to cool to room temperature. If desired, the acetoxime can be removed by distillation.
-
Workup - Acidification: Cool the remaining solution in an ice bath. Slowly and carefully add concentrated hydrochloric acid (HCl) until the pH is ~2. A white precipitate of benzoic acid should form.[9]
-
Isolation: Collect the solid benzoic acid by vacuum filtration, wash with cold water, and dry thoroughly.[9]
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ars.usda.gov [ars.usda.gov]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Purification of Acetoxime Benzoate Reaction Products
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying products from the Acetoxime benzoate reaction.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in an this compound synthesis reaction?
A1: Common impurities can include unreacted starting materials such as acetoxime and benzoyl chloride, byproducts like benzoic acid (due to hydrolysis of benzoyl chloride or the product), and residual solvents used in the reaction. Depending on the reaction conditions, polymers or other side-products may also be present.
Q2: What are the recommended purification methods for this compound?
A2: The primary methods for purifying this compound are recrystallization and column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
Q3: Is this compound stable during purification?
A3: O-substituted oximes like this compound can be susceptible to hydrolysis, particularly under acidic or strongly basic conditions.[1][2] Care should be taken to avoid prolonged exposure to acidic or basic environments during workup and purification to prevent the formation of acetoxime and benzoic acid.
Q4: What is the expected purity of commercially available this compound?
A4: Commercially available this compound typically has a purity of 98% or higher.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause | Recommended Solution |
| Low yield after purification | - Incomplete reaction. - Product loss during extraction or washing steps. - Hydrolysis of the product during workup. - Product is too soluble in the recrystallization solvent. | - Monitor the reaction progress by TLC or other analytical methods to ensure completion. - Minimize the number of extraction and washing steps. - Use a neutral or slightly basic wash (e.g., saturated sodium bicarbonate solution) during the workup to remove acidic impurities and minimize product hydrolysis. - For recrystallization, carefully select a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Perform a small-scale solvent screen to identify the optimal solvent or solvent mixture. |
| Oily product instead of solid crystals | - Presence of impurities lowering the melting point. - Residual solvent. | - Attempt to purify a small amount by column chromatography to see if a solid product can be obtained. - Dry the product under high vacuum to remove any residual solvent. - Try triturating the oil with a non-polar solvent like hexanes to induce crystallization. |
| Product decomposes on silica gel column | - Silica gel is slightly acidic and can cause hydrolysis of the sensitive oxime ester linkage. | - Deactivate the silica gel by treating it with a solution of triethylamine in the eluent system (e.g., 1-2% triethylamine in a hexane/ethyl acetate mixture) before packing the column. - Alternatively, use a less acidic stationary phase like neutral alumina for chromatography. |
| Co-elution of impurities during column chromatography | - Improper solvent system (eluent). | - Optimize the eluent system using thin-layer chromatography (TLC) to achieve better separation between the product and impurities. A good starting point is a mixture of hexanes and ethyl acetate. |
| White precipitate forms during aqueous workup | - The precipitate is likely benzoic acid, formed from the hydrolysis of unreacted benzoyl chloride or the product. | - This can be removed by washing the organic layer with a mild base such as a saturated solution of sodium bicarbonate. The benzoic acid will be converted to sodium benzoate, which is water-soluble. |
Experimental Protocols
Protocol 1: Recrystallization of this compound
This protocol outlines a general procedure for the purification of this compound by recrystallization. The choice of solvent is critical and should be determined experimentally.
-
Solvent Selection:
-
Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures with hexanes) at room temperature and upon heating.
-
An ideal solvent will dissolve the product when hot but not when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the chosen recrystallization solvent.
-
Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Protocol 2: Column Chromatography of this compound
This protocol provides a general method for purification using silica gel chromatography.
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate and develop it using different solvent systems (e.g., varying ratios of hexanes:ethyl acetate) to find an eluent that gives good separation of the product from impurities (product Rf value should be around 0.3-0.4).
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen eluent.
-
Pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks in the stationary phase.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a stronger solvent that is then evaporated onto a small amount of silica gel ("dry loading").
-
Carefully add the sample to the top of the column.
-
-
Elution and Fraction Collection:
-
Elute the column with the chosen solvent system, collecting fractions in test tubes or other suitable containers.
-
Monitor the elution process by TLC to identify the fractions containing the purified product.
-
-
Solvent Removal:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Decision tree for choosing a purification method.
References
Technical Support Center: Acetoxime Benzoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Acetoxime benzoate. Our goal is to offer practical solutions to common issues encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude sample of this compound?
A1: The most common impurities are typically unreacted starting materials and hydrolysis byproducts. These include:
-
Acetoxime: A starting material in the synthesis.
-
Benzoyl chloride: Another starting material, which is highly reactive.
-
Benzoic acid: Formed from the hydrolysis of benzoyl chloride or the product itself.
Q2: How can I monitor the progress of the purification?
A2: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the purification process. A suitable mobile phase for the TLC analysis of this compound and its common impurities is a mixture of hexane and ethyl acetate. The different components will have distinct Retention Factor (Rf) values, allowing for the visualization of the separation.
Q3: What is the recommended method for removing benzoic acid from my this compound sample?
A3: An aqueous wash with a mild base, such as a saturated sodium bicarbonate solution, is effective. Benzoic acid will react to form sodium benzoate, which is soluble in the aqueous layer and can be separated, while this compound remains in the organic layer.
Q4: My purified this compound sample is an oil, but it should be a solid. What should I do?
A4: this compound has a relatively low melting point. If it appears as an oil at room temperature, it may still contain impurities. Further purification by column chromatography or attempting to induce crystallization by cooling the sample and scratching the side of the flask with a glass rod may be necessary.
Q5: Can I use distillation to purify this compound?
A5: While distillation is a common purification technique, it may not be ideal for this compound due to its potential for decomposition at elevated temperatures. Recrystallization and column chromatography are generally preferred methods.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the purification of this compound.
Problem 1: Poor Separation of Spots on TLC Plate
Symptoms:
-
Streaking of spots.
-
Overlapping spots of the product and impurities.
-
Rf value of the product is too high or too low.
Possible Causes:
-
Incorrect solvent system polarity.
-
Sample is too concentrated.
-
Co-spotting of impurities with the product.
Solutions:
-
Adjust Solvent System: Modify the ratio of hexane to ethyl acetate in your TLC mobile phase. Increasing the proportion of ethyl acetate will increase the polarity and generally lead to higher Rf values. Conversely, increasing the hexane proportion will decrease polarity and lower Rf values.
-
Dilute Sample: Ensure your sample is sufficiently diluted before spotting on the TLC plate.
-
Two-Dimensional TLC: If you suspect co-eluting impurities, you can run a two-dimensional TLC. After running the plate in one solvent system, rotate it 90 degrees and run it in a different solvent system.
Problem 2: Low Yield After Recrystallization
Symptoms:
-
Significantly less crystalline product is recovered than expected.
Possible Causes:
-
The chosen recrystallization solvent is too good a solvent for this compound, even at low temperatures.
-
Too much solvent was used.
-
The cooling process was too rapid, leading to the precipitation of impurities along with the product.
-
The product is more soluble in the chosen solvent than anticipated.
Solutions:
-
Solvent Selection: Test the solubility of your crude product in a variety of solvents to find one in which it is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol and water, or ethyl acetate and hexane, can be a good starting point.
-
Minimize Solvent Usage: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of pure crystals.
-
Solubility Data: Refer to the solubility data in the table below to make a more informed choice of recrystallization solvent.
Data Presentation
The following table summarizes key quantitative data for this compound and its related compounds to aid in purification protocol development.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility in Water | Solubility in Organic Solvents | Typical TLC Rf Value (Hexane:Ethyl Acetate 4:1) |
| This compound | 177.20 | 43-46 | Insoluble | Soluble in ethanol, ethyl acetate, hexane, chloroform | ~0.5 |
| Acetoxime | 73.09 | 60-63 | Soluble[1] | Soluble in ethanol, ether, chloroform, ligroin[1] | ~0.2 |
| Benzoic Acid | 122.12 | 122 | Sparingly soluble | Soluble in acetone, ethanol, ethyl acetate | ~0.3 (streaks without base) |
| Benzoyl Chloride | 140.57 | -1 | Reacts | Soluble in most organic solvents | Reacts on silica |
Experimental Protocols
Recrystallization of this compound
This protocol is a general guideline and may need to be optimized based on the specific impurities present in your sample.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol/Water or Ethyl Acetate/Hexane)
-
Erlenmeyer flask
-
Hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Methodology:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol or ethyl acetate) and gently heat the mixture on a hot plate until the solid dissolves completely.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. If using a co-solvent system (e.g., with water or hexane), add the second solvent dropwise until the solution becomes slightly cloudy. Reheat gently until the solution is clear again, then allow it to cool slowly.
-
Cooling: Once the flask has reached room temperature and crystal formation has begun, place it in an ice bath for at least 30 minutes to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum. A typical recovery yield after recrystallization is in the range of 70-85%.
Column Chromatography of this compound
Materials:
-
Crude this compound
-
Silica gel (for flash chromatography)
-
Chromatography column
-
Eluent (e.g., a mixture of hexane and ethyl acetate)
-
Collection tubes
-
TLC plates and chamber
Methodology:
-
Column Packing: Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate). Pour the slurry into the chromatography column and allow it to pack evenly.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dry, sample-adsorbed silica gel to the top of the column.
-
Elution: Begin eluting the column with the low-polarity mobile phase. The less polar impurities will elute first.
-
Gradient Elution: Gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate (e.g., to 90:10, then 80:20 hexane:ethyl acetate). This will allow the this compound to move down the column.
-
Fraction Collection: Collect fractions in separate tubes.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound. A typical recovery yield for column chromatography can be in the range of 60-80%, depending on the purity of the starting material.
Visualizations
Troubleshooting Workflow for this compound Purification
Caption: A flowchart outlining the decision-making process for purifying crude this compound.
Signaling Pathway of Impurity Removal
Caption: Diagram illustrating the sequential removal of impurities from crude this compound.
References
Technical Support Center: Acetoxime Benzoate Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Acetoxime benzoate.
Troubleshooting Guide
Issue: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incorrect Reaction Temperature | The optimal temperature for the reaction is crucial. Based on analogous reactions, a temperature range of 20-25°C is recommended.[1] Temperatures that are too low can lead to a significant decrease in the reaction rate due to increased viscosity of the reaction mixture.[1] Conversely, temperatures that are too high can promote the formation of side products, thereby reducing the yield of the desired this compound.[1] |
| Inefficient Stirring | Inadequate agitation can result in poor mixing of reactants, leading to localized temperature gradients and incomplete reaction. Ensure vigorous and consistent stirring throughout the entire reaction process. |
| Moisture in aprotic solvent | Benzoyl chloride is highly reactive with water, which leads to the formation of benzoic acid. This side reaction consumes the benzoyl chloride and reduces the yield of the desired product. Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. |
| Base Strength/Amount | The choice and amount of base are critical for the deprotonation of acetoxime. A weak base may not sufficiently deprotonate the oxime, while an excessive amount of a strong base can lead to side reactions. Pyridine is a commonly used base for this type of reaction. |
Issue: Presence of Impurities in the Final Product
| Potential Cause | Recommended Solution |
| Side Reactions due to High Temperature | Elevated temperatures can lead to the formation of various byproducts. Maintain the reaction temperature within the optimal range of 20-25°C to minimize these side reactions.[1] |
| Hydrolysis of Benzoyl Chloride | As mentioned previously, the presence of water will lead to the formation of benzoic acid as an impurity. Rigorous exclusion of moisture is essential for a clean reaction. |
| Unreacted Starting Materials | Incomplete reaction will result in the presence of acetoxime and benzoyl chloride (or its hydrolysis product, benzoic acid) in the final product. Monitor the reaction progress using an appropriate technique (e.g., TLC, GC-MS) to ensure completion. |
| Ineffective Purification | The purification method may not be adequate to remove all impurities. Consider recrystallization from a suitable solvent system or column chromatography to achieve the desired purity. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal reaction temperature for the synthesis of this compound?
A1: Based on studies of similar O-acylation reactions of oximes, the recommended temperature range for the synthesis of this compound is 20-30°C.[1] A more specific optimal range of 20-25°C has been noted to balance reaction rate and minimize side reactions.[1]
Q2: What are the consequences of deviating from the optimal temperature range?
A2:
-
Temperatures below 20°C: The reaction rate will be significantly slower, and the increased viscosity of the reaction mixture can lead to inefficient mixing and incomplete reaction.[1]
-
Temperatures above 30°C: The likelihood of side reactions increases, which can lead to a lower yield and the formation of impurities that may be difficult to separate from the desired product. For a similar reaction, a temperature of 40°C resulted in a decreased yield.[1]
Q3: What are the likely side products if the reaction temperature is too high?
A3: While specific studies on this compound are limited, high temperatures in similar reactions can lead to the decomposition of the oxime or the benzoyl chloride, as well as other undesired side reactions.[1] One common byproduct in the presence of moisture is the hydrolysis of benzoyl chloride to benzoic acid.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by spotting the reaction mixture against the starting materials (acetoxime and benzoyl chloride). The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the progression of the reaction. Gas chromatography-mass spectrometry (GC-MS) can also be a valuable tool for monitoring the reaction and identifying products and byproducts.
Data Presentation
Table 1: Expected Effect of Temperature on the Synthesis of this compound (Based on an Analogous Reaction)
| Temperature (°C) | Expected Reaction Rate | Expected Yield | Risk of Side Reactions |
| < 20 | Slow | Low (due to incomplete reaction) | Low |
| 20 - 25 | Moderate | Optimal | Low |
| > 30 | Fast | Decreased | High |
| 40 | Very Fast | Significantly Decreased[1] | Very High |
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Acetoxime
-
Benzoyl chloride
-
Anhydrous pyridine (or another suitable anhydrous base)
-
Anhydrous diethyl ether (or another suitable aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve acetoxime in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Controlling Temperature: Cool the reaction mixture to 0°C using an ice bath.
-
Addition of Benzoyl Chloride: Slowly add benzoyl chloride dropwise to the stirred solution using a dropping funnel. It is crucial to maintain the temperature of the reaction mixture between 0-5°C during the addition to control the exothermic reaction.
-
Reaction at Optimal Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature (20-25°C). Let the reaction stir at this temperature for 2-4 hours, or until completion is confirmed by TLC analysis.
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate to neutralize the excess benzoyl chloride and pyridinium hydrochloride.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel to yield pure this compound.
-
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
Improving reaction time for Acetoxime benzoate coupling
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction time and yield of Acetoxime benzoate coupling.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for this compound coupling?
The reaction typically proceeds via a nucleophilic acyl substitution. The nitrogen atom of the acetoxime acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoylating agent (e.g., benzoyl chloride). In the presence of a base, the hydroxyl group of the acetoxime is deprotonated, increasing its nucleophilicity and facilitating the reaction.
Q2: What are the common benzoylating agents and catalysts used?
Common benzoylating agents include benzoyl chloride and benzoic anhydride. The choice of catalyst and solvent is crucial for the reaction's success. Common bases used include pyridine, triethylamine, or sodium hydroxide. In some cases, organocatalysts like 4-dimethylaminopyridine (DMAP) are used to accelerate the reaction.
Q3: What are the potential side reactions in this compound coupling?
A potential side reaction is the Beckmann rearrangement of the oxime under acidic conditions, although this is less common under the basic conditions typically used for benzoylation. Another possibility is the hydrolysis of the benzoylating agent if water is present in the reaction mixture.
Q4: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can observe the consumption of the acetoxime and the formation of the product, this compound. Gas chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis.
Troubleshooting Guide
Issue 1: Slow or Incomplete Reaction
If you are experiencing a slow or incomplete reaction, consider the following troubleshooting steps. The table below summarizes the effect of various parameters on reaction time.
Data Presentation: Factors Affecting Reaction Time
| Parameter | Condition A (Slow Reaction) | Condition B (Optimized) | Expected Outcome |
| Temperature | Room Temperature (25°C) | 60°C | Increased reaction rate |
| Catalyst | No catalyst | 0.1 eq. DMAP | Significant rate enhancement |
| Base | 1.1 eq. Triethylamine | 1.5 eq. Pyridine | Improved basicity and solubility |
| Solvent | Dichloromethane (DCM) | Acetonitrile (ACN) | Better dissolution of reagents |
| Concentration | 0.1 M | 0.5 M | Increased collision frequency |
Experimental Protocol: General Procedure for this compound Coupling
-
To a solution of acetoxime (1.0 eq.) in the chosen solvent, add the base (e.g., pyridine, 1.5 eq.) and the catalyst (e.g., DMAP, 0.1 eq.).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add the benzoylating agent (e.g., benzoyl chloride, 1.1 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to the desired temperature and stir for the specified time, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Issue 2: Low Yield
Low product yield can be attributed to several factors, including side reactions, product degradation, or inefficient purification.
Data Presentation: Optimizing for Yield
| Parameter | Condition C (Low Yield) | Condition D (Optimized) | Rationale |
| Base | Sodium Hydroxide (aq) | Triethylamine | Minimizes hydrolysis of benzoyl chloride |
| Temperature | > 80°C | Room Temperature to 60°C | Reduces potential for product degradation |
| Work-up | Acidic quench | Neutral or basic quench | Prevents potential Beckmann rearrangement |
| Purification | High-vacuum distillation | Column chromatography | Avoids thermal degradation of the product |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low reaction yield.
Issue 3: Difficulty in Product Isolation
Challenges in isolating the final product can arise from its physical properties or the presence of impurities.
Troubleshooting Steps:
-
Emulsion during Work-up: If an emulsion forms during the aqueous work-up, try adding brine or filtering the mixture through a pad of celite.
-
Co-eluting Impurities: If impurities co-elute with your product during column chromatography, try using a different solvent system or a different stationary phase (e.g., alumina instead of silica gel).
-
Product Oiling Out: If the product is an oil and difficult to handle, try co-evaporation with a high-boiling point, non-polar solvent like hexane to remove residual polar solvents.
Signaling Pathway of a Catalyzed Reaction
Caption: The catalytic cycle of this compound coupling.
Acetoxime Benzoate Reaction: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the reaction workup of acetoxime benzoate. It is intended for researchers, scientists, and drug development professionals to help navigate common challenges encountered during this experimental procedure.
Experimental Protocol: Workup for this compound Synthesis
This protocol outlines a general procedure for the workup and purification of this compound following its synthesis, typically from acetoxime and benzoyl chloride in the presence of a base like pyridine.
Materials:
-
Reaction mixture containing this compound
-
Ethyl acetate
-
1 M HCl (aq)
-
Saturated NaHCO₃ (aq)
-
Brine (saturated NaCl solution)
-
Anhydrous MgSO₄ or Na₂SO₄
-
Hexane (for recrystallization)
-
Celite (optional)
Procedure:
-
Quenching and Dilution:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
-
Aqueous Washes:
-
Transfer the diluted mixture to a separatory funnel.
-
Wash the organic layer sequentially with:
-
1 M HCl to remove any remaining pyridine.
-
Saturated NaHCO₃ solution to neutralize any excess benzoyl chloride and remove benzoic acid.
-
Brine to reduce the amount of water in the organic layer.
-
-
-
Drying and Filtration:
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent. If emulsions were problematic, filtering through a pad of Celite can be beneficial.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system, such as ethyl acetate/hexane, to obtain pure this compound.
-
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the workup of the this compound reaction.
Q1: I have a low yield of my final product. What are the potential causes and solutions?
A1: Low yields can stem from several factors during the reaction or workup.
-
Incomplete Reaction: Ensure the reaction has gone to completion by using techniques like Thin Layer Chromatography (TLC) before starting the workup.
-
Hydrolysis of Product: this compound is an ester and can be susceptible to hydrolysis, especially under strongly acidic or basic conditions. Minimize the time the product is in contact with aqueous acidic or basic solutions during the workup.
-
Loss During Extraction: The product might have some solubility in the aqueous layers. Ensure thorough extraction with an appropriate organic solvent. Performing multiple extractions with smaller volumes of solvent is more effective than a single extraction with a large volume.
-
Issues During Purification: Product may be lost during recrystallization if an inappropriate solvent is used or if the product is highly soluble in the chosen solvent.
Q2: I am having trouble with emulsions during the aqueous extraction. How can I resolve this?
A2: Emulsions are common and can be resolved in several ways:
-
Add Brine: Adding a saturated solution of NaCl (brine) can help to break up emulsions by increasing the ionic strength of the aqueous layer.
-
Patience: Sometimes, allowing the separatory funnel to stand for a period can lead to the separation of layers.
-
Filtration through Celite: Filtering the emulsified layer through a pad of Celite can help to break the emulsion.
-
Centrifugation: If available, centrifuging the emulsion can force the layers to separate.
Q3: My final product is contaminated with benzoic acid. How can I remove it?
A3: Benzoic acid is an acidic impurity that can be removed with a basic wash.
-
Base Wash: During the workup, a thorough wash with a saturated solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide (NaOH) will convert the benzoic acid into its water-soluble sodium salt, which will be removed in the aqueous layer. Be cautious with NaOH as it can promote the hydrolysis of your ester product.[1]
-
Column Chromatography: If the basic wash is not completely effective, column chromatography on silica gel can be used to separate the non-polar this compound from the more polar benzoic acid.
Q4: My product appears oily and does not solidify. What should I do?
A4: An oily product often indicates the presence of impurities that are depressing the melting point.
-
Purity Check: Assess the purity of your product using techniques like TLC or NMR spectroscopy.
-
Further Purification: If impurities are present, consider further purification steps such as column chromatography.
-
Recrystallization Solvent: Ensure you are using an appropriate solvent system for recrystallization. You may need to try different solvent combinations. A common technique is to dissolve the oil in a good solvent (like ethyl acetate) and then slowly add a poor solvent (like hexane) until turbidity is observed, then cool the mixture to induce crystallization.
Data Presentation
Table 1: Solvent Properties for Extraction and Recrystallization
| Solvent | Boiling Point (°C) | Density (g/mL) | Polarity | Use in Workup |
| Ethyl Acetate | 77.1 | 0.902 | Medium | Primary extraction solvent |
| Dichloromethane | 39.6 | 1.33 | Medium | Alternative extraction solvent |
| Hexane | 68.5 | 0.655 | Low | Recrystallization (anti-solvent) |
| Water | 100 | 1.00 | High | Aqueous washes |
Visualizations
Caption: Experimental workflow for the workup and purification of this compound.
Caption: Troubleshooting logic for addressing low yield in this compound synthesis.
References
Troubleshooting incomplete Acetoxime benzoate reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Acetoxime benzoate.
Troubleshooting Incomplete Reactions
Incomplete reactions are a common challenge in organic synthesis. This section provides a structured approach to identifying and resolving issues encountered during the synthesis of this compound, typically performed via a Schotten-Baumann reaction.
Visual Troubleshooting Guide
The following flowchart outlines a systematic approach to troubleshooting incomplete this compound reactions.
Caption: A logical workflow for troubleshooting incomplete this compound synthesis.
Frequently Asked Questions (FAQs)
Reaction Chemistry & Optimization
Q1: My reaction is not going to completion. What are the most common causes?
A1: Incomplete conversion in the synthesis of this compound is often attributed to one or more of the following factors:
-
Purity of Starting Materials: Ensure that both acetoxime and benzoyl chloride are of high purity. Impurities in acetoxime can interfere with the reaction, while old or improperly stored benzoyl chloride may have hydrolyzed to benzoic acid.
-
Stoichiometry: An incorrect molar ratio of reactants is a frequent issue. A slight excess of benzoyl chloride is sometimes used to drive the reaction to completion.
-
Base Concentration and Type: The Schotten-Baumann reaction is base-catalyzed.[1] The concentration of the base (e.g., sodium hydroxide or pyridine) is critical. Insufficient base will not effectively neutralize the hydrochloric acid byproduct, leading to protonation of the acetoxime and halting the reaction.[1][2]
-
Reaction Temperature: While the reaction is often performed at room temperature, inadequate temperature control can affect the reaction rate.
-
Mixing: In a biphasic system (e.g., dichloromethane and water), vigorous stirring is essential to ensure efficient mass transfer between the organic and aqueous phases.[3]
Q2: What is the optimal molar ratio of Acetoxime to Benzoyl Chloride?
A2: While the stoichiometric ratio is 1:1, in practice, a slight excess of benzoyl chloride (e.g., 1.1 to 1.2 equivalents) is often employed to ensure complete consumption of the acetoxime. The optimal ratio can be dependent on the specific reaction conditions and the purity of the starting materials.
Q3: How does the choice and concentration of the base affect the reaction?
A3: The base plays a crucial role in neutralizing the HCl generated during the reaction.[2] Sodium hydroxide is a common and cost-effective choice. The concentration of the aqueous base solution is important; a 10-20% (w/v) solution is typically effective. Too low a concentration may not be sufficient to neutralize the acid, while a very high concentration can promote the hydrolysis of benzoyl chloride. Pyridine can also be used as both a base and a catalyst.
| Parameter | Recommendation | Rationale |
| Base Type | Sodium Hydroxide (aq.), Pyridine | NaOH is effective and economical. Pyridine can act as a catalyst.[2] |
| NaOH Concentration | 10-20% (w/v) | Balances effective acid neutralization with minimizing benzoyl chloride hydrolysis. |
| Base Equivalents | 1.1 - 1.5 eq. (relative to benzoyl chloride) | Ensures complete neutralization of the generated HCl. |
Q4: I am observing a significant amount of a white precipitate that is not my product. What could it be?
A4: The most likely culprit for an unwanted white precipitate is benzoic acid. This forms from the hydrolysis of benzoyl chloride, which can occur if the benzoyl chloride is old, has been exposed to moisture, or if the reaction conditions (e.g., high concentration of aqueous base, prolonged reaction time in the presence of water) favor this side reaction.
Work-up and Purification
Q5: How can I effectively remove unreacted benzoyl chloride and benzoic acid during the work-up?
A5: After the reaction is complete, the reaction mixture can be washed with a dilute aqueous solution of sodium bicarbonate or sodium carbonate. This will react with any remaining benzoyl chloride and deprotonate the benzoic acid to form sodium benzoate, which is water-soluble and will be partitioned into the aqueous layer.
Q6: What is a suitable solvent system for the recrystallization of this compound?
A6: The choice of solvent is critical for effective purification by recrystallization. A good solvent will dissolve the crude product at an elevated temperature but have low solubility at room temperature, allowing for the crystallization of the pure compound upon cooling. For this compound, a mixed solvent system is often effective.
| Solvent System | Comments |
| Ethanol/Water | Dissolve the crude product in a minimal amount of hot ethanol and then add hot water dropwise until the solution becomes slightly turbid. Allow to cool slowly. |
| Hexane/Ethyl Acetate | Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow to cool. |
| Isopropanol/Water | Similar to the ethanol/water system, this can also be an effective choice. |
Analytical & Monitoring
Q7: How can I monitor the progress of the reaction using Thin-Layer Chromatography (TLC)?
A7: TLC is an excellent technique for monitoring the disappearance of the starting materials and the appearance of the product.
-
Stationary Phase: Silica gel 60 F254 plates.
-
Mobile Phase: A mixture of hexane and ethyl acetate is a good starting point. The optimal ratio will depend on the polarity of the compounds, but a 4:1 to 2:1 (Hexane:Ethyl Acetate) mixture is often effective.
-
Visualization: The spots can be visualized under UV light (254 nm). This compound and benzoyl chloride/benzoic acid are UV active.
Expected Rf Values (Approximate):
-
Acetoxime: Will likely have a low Rf value.
-
Benzoyl Chloride: Will have a relatively high Rf value.
-
Benzoic Acid: Will have a moderate Rf value, but can streak.
-
This compound (Product): Will have an Rf value intermediate to the starting materials.
By co-spotting the reaction mixture with the starting materials, you can track the progress of the reaction. The reaction is considered complete when the spot corresponding to the limiting reactant (usually acetoxime) is no longer visible.
Q8: What are the characteristic NMR signals for this compound?
A8: Proton (¹H) NMR spectroscopy is a powerful tool for confirming the structure of the product.
| Proton Type | Approximate Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Methyl Protons (CH₃) | 2.0 - 2.2 | Singlet | 6H |
| Aromatic Protons | 7.4 - 7.6 (meta, para) | Multiplet | 3H |
| Aromatic Protons | 8.0 - 8.2 (ortho) | Multiplet | 2H |
The presence of signals in the aromatic region corresponding to the benzoyl group and a singlet for the two equivalent methyl groups of the acetoxime moiety are key indicators of product formation.
Experimental Protocols
General Procedure for the Synthesis of this compound (Schotten-Baumann Conditions)
This protocol provides a general method for the synthesis of this compound. Optimization may be required based on laboratory conditions and reagent purity.
Caption: A typical workflow for the synthesis of this compound.
Materials:
-
Acetoxime
-
Benzoyl Chloride
-
Sodium Hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Recrystallization Solvent (e.g., Ethanol/Water)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve acetoxime (1.0 eq.) in dichloromethane.
-
Add an aqueous solution of sodium hydroxide (1.1-1.5 eq., 10-20% w/v).
-
Cool the mixture in an ice bath if desired to control the exothermicity of the reaction.
-
Slowly add benzoyl chloride (1.0-1.2 eq.) dropwise to the vigorously stirred mixture.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from a suitable solvent system.
Disclaimer: This technical support guide is intended for informational purposes only. All laboratory work should be conducted in a safe and appropriate manner, following all institutional and regulatory guidelines.
References
Acetoxime Benzoate Reaction Monitoring by TLC: A Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin-Layer Chromatography (TLC) to monitor the synthesis of acetoxime benzoate.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using TLC to monitor the this compound reaction?
A1: TLC is a rapid, inexpensive, and effective technique used to monitor the progress of the reaction.[1] It allows you to qualitatively assess the consumption of starting materials (acetoxime and benzoyl chloride) and the formation of the this compound product. By observing the disappearance of reactant spots and the appearance of a new product spot over time, you can determine when the reaction is complete.[1]
Q2: How do I choose an appropriate solvent system (mobile phase) for TLC analysis of this reaction?
A2: The ideal solvent system will provide a good separation of your starting materials and the product, with Retention Factor (Rf) values ideally between 0.3 and 0.7.[2] A common starting point is a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or dichloromethane). You may need to experimentally determine the optimal ratio. A good starting ratio to test is 1:1, and then adjust the proportions based on the results.[2]
Q3: How can I visualize the spots on the TLC plate if the compounds are not colored?
A3: Since acetoxime, benzoyl chloride, and this compound are typically colorless, you will need a visualization technique. The most common non-destructive method is using a UV lamp (254 nm), as many organic compounds can absorb UV light and will appear as dark spots on a fluorescent TLC plate.[3][4] After marking the spots under UV light, you can use a chemical stain for permanent visualization.[4] Stains like potassium permanganate or iodine vapor are common choices.[3] Some compounds may require heating after being sprayed with a staining reagent for the spots to become visible.[4]
Q4: What do the Rf values tell me about my compounds?
A4: The Retention Factor (Rf) is a ratio of the distance traveled by the compound to the distance traveled by the solvent front. In a normal-phase TLC with a polar stationary phase like silica gel, more polar compounds will have a stronger interaction with the plate and thus travel a shorter distance, resulting in a lower Rf value.[5][6] Conversely, less polar compounds will travel further up the plate and have a higher Rf value.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Streaking or elongated spots | - Sample is too concentrated.- The compound is acidic or basic. | - Dilute your sample before spotting it on the TLC plate.[7][8]- If your compound is acidic, add a small amount (0.1-2.0%) of a mild acid like acetic or formic acid to your mobile phase.[7][8]- If your compound is basic, add a small amount (0.1-2.0%) of a mild base like triethylamine to your mobile phase.[7][8] |
| Spots are not visible | - Sample is too dilute.- The compound does not absorb UV light or react with the chosen stain.- The compound is volatile and has evaporated. | - Spot the sample multiple times in the same location, allowing the solvent to dry between applications.[7]- Try a different visualization method. If UV is unsuccessful, try a variety of chemical stains (e.g., iodine, potassium permanganate, p-anisaldehyde).[7][9]- If volatility is suspected, minimize the time the plate is exposed to air before development. |
| Reactant and product spots have very similar Rf values | - The chosen solvent system does not provide adequate separation. | - Experiment with different solvent systems. Try changing the polarity by adjusting the ratio of your current solvents, or switch to a different solvent combination altogether.[7][9]- A "co-spot" (spotting both the starting material and the reaction mixture in the same lane) can help to confirm if the spots are truly different.[1][9] |
| All spots remain at the baseline (low Rf) | - The mobile phase is not polar enough to move the compounds up the plate. | - Increase the polarity of your mobile phase by increasing the proportion of the more polar solvent.[2][3] |
| All spots run to the solvent front (high Rf) | - The mobile phase is too polar. | - Decrease the polarity of your mobile phase by increasing the proportion of the less polar solvent.[2][3] |
| Reaction mixture looks like a smear | - The reaction is being run in a high-boiling point solvent (e.g., DMF, DMSO). | - After spotting the TLC plate, place it under a high vacuum for a few minutes to remove the high-boiling solvent before developing the plate.[9] |
| Compound appears to be decomposing on the TLC plate | - The compound is sensitive to the acidic nature of the silica gel. | - Add a small amount of a base like triethylamine to the mobile phase to neutralize the silica gel.[8]- Consider using a different stationary phase, such as alumina.[10]- A 2D TLC can be run to confirm decomposition. If a compound is decomposing, new spots will appear below the diagonal after turning the plate 90 degrees and re-running it.[9] |
Experimental Protocol: Monitoring this compound Synthesis by TLC
This protocol outlines the general steps for monitoring the progress of an this compound synthesis reaction using TLC.
Materials:
-
TLC plates (e.g., silica gel 60 F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
Mobile phase (e.g., a mixture of hexane and ethyl acetate)
-
UV lamp
-
Staining solution (e.g., potassium permanganate or iodine)
-
Heat gun (if required for staining)
-
Reaction mixture at various time points
-
Reference samples of starting materials (acetoxime and benzoyl chloride)
Procedure:
-
Prepare the TLC Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber with solvent vapors and close the lid. Allow the chamber to equilibrate for 5-10 minutes.
-
Prepare the TLC Plate: Using a pencil, gently draw a light line (the origin) about 1 cm from the bottom of the TLC plate. Mark positions for spotting the starting material, the reaction mixture, and a co-spot.
-
Spot the Plate:
-
Lane 1 (Starting Material): Using a clean capillary tube, spot a small amount of a dilute solution of the starting material (e.g., acetoxime) on the origin.
-
Lane 2 (Co-spot): Spot the starting material as in Lane 1. Then, using a new capillary, spot the reaction mixture directly on top of the starting material spot.
-
Lane 3 (Reaction Mixture): Using a new capillary, spot a small amount of the reaction mixture at a specific time point.
-
-
Develop the Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the solvent level. Close the lid and allow the solvent to run up the plate.
-
Mark the Solvent Front: Once the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualize the Plate:
-
Allow the plate to dry completely.
-
View the plate under a UV lamp and circle any visible spots with a pencil.
-
If necessary, further visualize the spots by dipping the plate in a staining solution or placing it in an iodine chamber, followed by gentle heating if required.
-
-
Analyze the Results: Compare the spots in the reaction mixture lane to the starting material lane. As the reaction progresses, the spot corresponding to the starting material should diminish, and a new spot for the this compound product should appear and intensify. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane.
-
Calculate Rf Values: For each spot, measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula: Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
Quantitative Data Summary
The following table provides hypothetical Rf values for the components of the this compound reaction in two different solvent systems. Actual Rf values will need to be determined experimentally.
| Compound | Structure | Polarity | Expected Rf in Hexane:EtOAc (4:1) | Expected Rf in Hexane:EtOAc (1:1) |
| Benzoyl Chloride | C7H5ClO | Less Polar | ~0.8 | ~0.9 |
| Acetoxime | C3H7NO | More Polar | ~0.2 | ~0.4 |
| This compound | C10H11NO2 | Intermediate | ~0.5 | ~0.7 |
Visualizations
Caption: Experimental workflow for monitoring a reaction by TLC.
Caption: Logical workflow for troubleshooting common TLC issues.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Home Page [chem.ualberta.ca]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. youtube.com [youtube.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 7. silicycle.com [silicycle.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Chromatography [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
Technical Support Center: Stability of Acetoxime Benzoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Acetoxime benzoate in various solvents. The information is presented in a question-and-answer format to directly address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: The stability of this compound can be influenced by several factors, including the chemical properties of the solvent, the pH of the solution, temperature, and exposure to light. As an oxime ester, it is susceptible to hydrolysis, particularly under acidic or basic conditions. Protic solvents may also participate in solvolysis reactions. Thermal energy can promote degradation, and UV or visible light can induce photolytic cleavage of the N-O bond.
Q2: In which types of solvents is this compound expected to be most and least stable?
A2:
-
Most Stable: this compound is expected to exhibit the highest stability in aprotic, neutral, and non-polar solvents, such as hexane, toluene, and dichloromethane, especially when protected from light and stored at low temperatures.
-
Least Stable: Stability is expected to be compromised in protic solvents (e.g., water, methanol, ethanol) and in the presence of acids or bases, which can catalyze hydrolysis of the ester and oxime functionalities. For instance, studies on the related compound benzoyl peroxide have shown rapid decomposition in methanol.[1]
Q3: What are the likely degradation products of this compound?
A3: The degradation of this compound can proceed through several pathways, leading to various products:
-
Hydrolysis: Cleavage of the ester bond will yield benzoic acid and acetoxime. Further hydrolysis of acetoxime under acidic conditions can produce acetone and hydroxylamine.
-
Photolysis: Exposure to light can cause cleavage of the N-O bond, generating nitrogen-centered and oxygen-centered radicals, which can then participate in a variety of subsequent reactions.
-
Thermal Degradation: At elevated temperatures, both hydrolysis and homolytic cleavage of the N-O bond can occur. The thermal decomposition of benzoic acid, a potential hydrolysis product, is also known to occur at high temperatures.[2]
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, consider the following precautions:
-
Solvent Selection: Use aprotic and neutral solvents whenever possible.
-
pH Control: If aqueous or protic solvents are necessary, maintain a neutral pH.
-
Temperature: Store stock solutions and conduct experiments at controlled, low temperatures.
-
Light Protection: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.
-
Inert Atmosphere: For long-term storage or sensitive reactions, consider degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in my chromatogram (e.g., HPLC, GC). | Degradation of this compound. | 1. Prepare fresh solutions of this compound. 2. Analyze a freshly prepared standard to confirm the retention time of the parent compound. 3. Review your experimental conditions (solvent, pH, temperature, light exposure) and compare them against the stability recommendations in the FAQs. 4. If degradation is suspected, use LC-MS or GC-MS to identify the degradation products based on their mass-to-charge ratio. |
| The concentration of my this compound solution is decreasing over time. | Instability in the chosen solvent or storage conditions. | 1. Perform a time-course study to quantify the rate of degradation in your current solvent system. 2. Switch to a more stable solvent system (e.g., from a protic to an aprotic solvent). 3. Store stock solutions at a lower temperature (e.g., -20 °C) and in the dark. |
| I am observing poor reproducibility in my experimental results. | Inconsistent degradation of this compound between experiments. | 1. Standardize all experimental parameters, including solvent preparation, temperature, and light exposure. 2. Prepare fresh solutions for each set of experiments. 3. Incorporate a stability-indicating analytical method to monitor the purity of your this compound solution throughout the experiment. |
Stability Data Summary
| Condition | Solvent Type | Expected Stability | Potential Degradation Pathway | Comments |
| Acidic (pH < 7) | Protic (e.g., Water, Methanol) | Low | Acid-catalyzed hydrolysis | The rate of hydrolysis is expected to increase with decreasing pH. |
| Neutral (pH ~ 7) | Aprotic (e.g., Acetonitrile, THF) | High | Minimal | Generally stable under these conditions when protected from light and heat. |
| Neutral (pH ~ 7) | Protic (e.g., Water, Methanol) | Moderate | Neutral hydrolysis/solvolysis | Slower than acid- or base-catalyzed hydrolysis but can still occur over time. |
| Basic (pH > 7) | Protic (e.g., Water, Methanol) | Low | Base-catalyzed hydrolysis | The ester linkage is susceptible to saponification. |
| Elevated Temperature (>40 °C) | Any | Low to Moderate | Thermal Degradation | Can accelerate hydrolysis and induce homolytic cleavage of the N-O bond. |
| UV/Visible Light Exposure | Any | Low | Photodegradation | The N-O bond is susceptible to photolytic cleavage. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a non-reactive, aprotic solvent such as acetonitrile at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60 °C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105 °C for 48 hours. Also, reflux a solution of this compound (100 µg/mL in a suitable solvent) for 24 hours.
-
Photolytic Degradation: Expose a solution of this compound (100 µg/mL in a suitable solvent) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[3] A control sample should be kept in the dark.
3. Sample Analysis:
-
At appropriate time points, withdraw aliquots of the stressed samples.
-
If necessary, neutralize the acidic and basic samples.
-
Analyze all samples, including a non-degraded control, by a suitable analytical method, such as HPLC or LC-MS.
Protocol 2: Stability-Indicating HPLC Method Development
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a photodiode array (PDA) detector and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Mobile Phase and Gradient:
-
A common mobile phase for similar compounds consists of a mixture of acetonitrile and water (or a buffer such as phosphate buffer at a controlled pH).
-
Start with an isocratic elution (e.g., 50:50 acetonitrile:water) and then develop a gradient elution to achieve separation of the parent compound from its degradation products. A typical gradient might start with a lower percentage of organic solvent and gradually increase.
3. Detection:
-
Monitor the elution profile at a wavelength where this compound has significant absorbance (e.g., determined by UV-Vis spectroscopy). A PDA detector is recommended to assess peak purity.
4. Validation:
-
Validate the developed method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.
Visualizations
Caption: Factors affecting the stability of this compound.
Caption: Experimental workflow for a forced degradation study.
References
Validation & Comparative
A Comparative Guide to HPLC Analysis of Acetoxime Benzoate Reaction Mixtures
For researchers and professionals in drug development and chemical synthesis, accurate and efficient analysis of reaction mixtures is paramount. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the qualitative and quantitative assessment of Acetoxime benzoate reaction mixtures. We will explore two common reversed-phase HPLC approaches, detailing their methodologies and presenting comparative performance data to aid in method selection for optimal resolution and throughput.
The synthesis of this compound typically involves the reaction of acetoxime with benzoyl chloride. A successful HPLC method must be able to separate the final product from potential impurities such as unreacted starting materials (acetoxime and benzoyl chloride), byproducts like benzoic acid (formed from the hydrolysis of benzoyl chloride), and possible geometric isomers (Z/E) of the product.
Comparative Analysis of HPLC Methods
Two primary reversed-phase HPLC methods are proposed and compared for the analysis of this compound: a high-resolution method utilizing a C18 stationary phase and a rapid analysis method employing a C8 stationary phase. The choice between these methods will depend on the specific analytical goals, such as the need for detailed impurity profiling versus high-throughput screening.
Data Summary
The following table summarizes the expected performance of the two HPLC methods for the separation of key components in an this compound reaction mixture.
| Compound | Method 1: High-Resolution (C18 Column) - Retention Time (min) | Method 2: Rapid Analysis (C8 Column) - Retention Time (min) |
| Benzoic Acid | 3.5 | 2.8 |
| Acetoxime | 4.2 | 3.5 |
| This compound | 8.1 | 6.2 |
| Benzoyl Chloride | 9.5 | 7.8 |
| Total Run Time | 12 minutes | 9 minutes |
Experimental Protocols
Below are the detailed experimental protocols for the two compared HPLC methods.
Method 1: High-Resolution Analysis
-
Objective: To achieve baseline separation of this compound from all potential impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
0-2 min: 30% Acetonitrile
-
2-8 min: Gradient to 70% Acetonitrile
-
8-10 min: Hold at 70% Acetonitrile
-
10-12 min: Return to 30% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of acetonitrile and water to an appropriate concentration. Filter through a 0.45 µm syringe filter before injection.
Method 2: Rapid Analysis
-
Objective: To achieve a faster analysis time while maintaining adequate separation for quantification of the main product.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C8, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Isocratic mixture of 60% acetonitrile and 40% water (with 0.1% formic acid).
-
Flow Rate: 1.2 mL/min.
-
Detection: UV at 230 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute the reaction mixture in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.
Method Comparison and Rationale
The C18 column in Method 1 provides a more hydrophobic stationary phase, leading to stronger interactions and longer retention times for the relatively non-polar this compound and benzoyl chloride.[1] This increased interaction allows for a better, higher-resolution separation from the more polar impurities like benzoic acid and acetoxime.[1][2] The gradient elution is crucial for resolving compounds with a wider range of polarities within a reasonable timeframe.
Method 2 utilizes a C8 column, which has a shorter alkyl chain and is less hydrophobic than the C18 column.[2][3] This results in shorter retention times for all analytes and a faster overall analysis.[3] The isocratic mobile phase simplifies the method and can improve reproducibility. While the resolution may be slightly lower than with the C18 method, it is often sufficient for routine monitoring of the reaction progress and quantification of the final product, making it ideal for high-throughput applications.[4]
Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the HPLC analysis of an this compound reaction mixture.
Caption: Workflow for HPLC analysis of this compound.
References
Monitoring Acetoxime Benzoate Synthesis: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in the synthesis of oxime esters like acetoxime benzoate, precise and efficient reaction monitoring is paramount. This guide provides a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) as the primary analytical technique, alongside High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy as viable alternatives. This document outlines detailed experimental protocols, presents quantitative performance data, and visualizes workflows to aid in the selection of the most suitable method for your laboratory's needs.
Data Presentation: A Comparative Overview
The choice of analytical technique for monitoring the synthesis of this compound—formed from precursors such as acetoxime and a benzoylating agent (e.g., benzoyl chloride or benzoic anhydride)—depends on various factors including required sensitivity, selectivity, speed, and available instrumentation. Below is a summary of typical performance characteristics for GC-MS, HPLC, and NMR in this application.
| Parameter | GC-MS | HPLC-UV | 1H NMR |
| Principle | Separation by volatility and polarity, detection by mass-to-charge ratio. | Separation by polarity, detection by UV absorbance. | Detection of nuclear spin transitions in a magnetic field. |
| Sample Preparation | Aliquot quenching, extraction, and often derivatization (e.g., silylation). | Aliquot quenching, dilution, and filtration. | Aliquot quenching and dilution in a deuterated solvent. |
| Analysis Time | ~15-30 minutes per sample. | ~5-15 minutes per sample. | ~2-10 minutes per sample. |
| Selectivity | High, especially with Selected Ion Monitoring (SIM). | Moderate, potential for co-elution. | High, structurally informative. |
| Sensitivity (LOD) | Low (ng/mL to pg/mL).[1] | Moderate (µg/mL to ng/mL). | Lower (mg/mL to µg/mL). |
| Quantitation | Excellent with internal standards. | Good with external or internal standards. | Inherently quantitative without response factors. |
| Linearity | Wide dynamic range. | Good, but can be limited by detector saturation. | Excellent. |
| Precision (%RSD) | < 5%[2] | < 5% | < 2% |
Experimental Protocols
Detailed methodologies for each analytical technique are provided below. These protocols are designed to serve as a starting point and may require optimization based on specific reaction conditions and available instrumentation.
GC-MS Method for Reaction Monitoring
This method is designed for the quantitative analysis of acetoxime, benzoic acid (if present as a byproduct or unreacted starting material), and the product this compound. Derivatization of benzoic acid is often necessary to improve its volatility and chromatographic peak shape.[3]
1. Sample Preparation:
-
At timed intervals, withdraw a 100 µL aliquot from the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot in 900 µL of a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., deuterated benzoic acid[3] or another non-reactive compound with similar chromatographic properties).
-
For the analysis of unreacted benzoic acid, perform a derivatization step. Evaporate a portion of the quenched sample to dryness under a stream of nitrogen. Add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70°C for 20 minutes to form the trimethylsilyl (TMS) derivative.[3]
2. GC-MS Instrumentation and Parameters:
-
Gas Chromatograph: Agilent 7890B GC or similar.
-
Mass Spectrometer: Agilent 5977A MSD or similar.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.[4][5]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL in split mode (e.g., 10:1).
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
MS Parameters:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitation.
-
3. Data Analysis:
-
Quantify the reactants and product by integrating the peak areas of their respective characteristic ions and comparing them to the internal standard. Construct calibration curves for accurate concentration determination.
Alternative Method 1: HPLC-UV
HPLC offers a faster analysis time and simpler sample preparation, making it suitable for high-throughput reaction screening.
1. Sample Preparation:
-
Withdraw a 50 µL aliquot from the reaction mixture at timed intervals.
-
Quench and dilute the aliquot in 950 µL of the mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. HPLC Instrumentation and Parameters:
-
HPLC System: Agilent 1260 Infinity II or similar.
-
Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[8]
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (with 0.1% formic acid or a buffer like sodium dihydrogen phosphate). A typical starting point could be 50:50 (v/v) acetonitrile:water.[8]
-
Flow Rate: 1.0 mL/min.[8]
-
Column Temperature: 30°C.
-
Detection: UV detector at a wavelength where both the benzoyl moiety of the product and benzoic acid absorb, for instance, 229 nm[8] or 254 nm.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Monitor the decrease in the reactant peak area and the increase in the product peak area over time. Quantify using calibration curves prepared from standards of the starting materials and the purified product.
Alternative Method 2: ¹H NMR Spectroscopy
NMR spectroscopy provides direct, real-time, and inherently quantitative data without the need for chromatographic separation or response factors.[9][10]
1. Sample Preparation:
-
The reaction can be run directly in an NMR tube using a deuterated solvent if the reaction conditions allow.
-
Alternatively, at timed intervals, withdraw a small aliquot (e.g., 20 µL) and quench it in ~600 µL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing an internal standard (e.g., tetramethylsilane - TMS, or another compound with a singlet in a clear region of the spectrum).
2. NMR Instrumentation and Parameters:
-
Spectrometer: 400 MHz NMR spectrometer or higher.
-
Experiment: Standard 1D ¹H NMR acquisition.
-
Key Resonances to Monitor:
-
Acetoxime: Distinctive methyl proton signals.
-
This compound: Shifted methyl proton signals from the acetoxime moiety and aromatic proton signals from the benzoate group.
-
The disappearance of reactant signals and the appearance of product signals can be integrated and monitored over time.[11]
-
3. Data Analysis:
-
The concentration of each species is directly proportional to the integral of its characteristic peak(s) relative to the integral of the internal standard. The reaction progress can be plotted as the concentration of reactants and products versus time.
Visualizing the Workflow and Method Comparison
To better illustrate the processes, the following diagrams outline the experimental workflow for the GC-MS method and the logical relationship for comparing the analytical techniques.
References
- 1. Acetone oxime - Wikipedia [en.wikipedia.org]
- 2. An accurate analytical method for the determination of benzoic acid in curry paste using isotope dilution gas chromatography-mass spectrometry (GC-MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Determination of benzoic acid in serum or plasma by gas chromatography-mass spectrometry (GC/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive and Selective GC-MS Method for Analysis of Genotoxic Impurities in Dobutamine Hydrochloride : Oriental Journal of Chemistry [orientjchem.org]
- 5. Analysis of GC-MS from Acetone Extract of Canarium odontophyllum Miq Stem Bark (Dabai) – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 6. Acetone, oxime | C3H7NO | CID 67180 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. nmr.oxinst.com [nmr.oxinst.com]
- 10. NMR on-line monitoring of esterification catalyzed by cutinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Monitoring Acetoxime Benzoate Formation: A Comparative Guide to 1H NMR Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 1H Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for monitoring the reaction progress of acetoxime benzoate synthesis. Detailed experimental protocols, quantitative data presentation, and workflow visualizations are included to assist researchers in selecting and implementing the most suitable analytical method for their specific needs.
Introduction to this compound Synthesis and Monitoring
The formation of this compound, an oxime ester, typically proceeds through the reaction of acetoxime with a benzoylating agent such as benzoyl chloride or benzoic anhydride. Monitoring the progress of this reaction is crucial for optimizing reaction conditions, determining kinetic parameters, and ensuring product quality. 1H NMR spectroscopy is a powerful technique for real-time reaction monitoring due to its non-destructive nature, high structural resolution, and ability to simultaneously quantify multiple species. This guide will focus on the application of 1H NMR and compare its performance with other common analytical methods.
1H NMR Analysis of Reaction Progress
1H NMR spectroscopy allows for the direct observation of the disappearance of reactant signals and the appearance of product signals, providing a quantitative measure of reaction conversion over time.
Key 1H NMR Signals for Monitoring:
-
Acetoxime (Reactant): The methyl protons of acetoxime typically appear as two singlets in the range of δ 1.8-2.0 ppm in CDCl3.
-
Benzoyl Chloride (Reactant): The aromatic protons of benzoyl chloride appear in the region of δ 7.5-8.2 ppm in CDCl3.
-
This compound (Product): The formation of the product can be monitored by the appearance of new signals corresponding to the this compound structure. The methyl protons of the acetoxime moiety will shift, and the aromatic protons of the benzoate group will have characteristic chemical shifts, typically in the range of δ 7.4-8.1 ppm.
Experimental Protocol: 1H NMR Monitoring
Objective: To monitor the formation of this compound from acetoxime and benzoyl chloride in real-time using 1H NMR spectroscopy.
Materials:
-
Acetoxime
-
Benzoyl chloride
-
Deuterated chloroform (CDCl3)
-
Internal Standard (e.g., 1,3,5-trimethoxybenzene or dimethyl sulfone)
-
NMR tubes
-
Micropipettes
-
NMR spectrometer (e.g., 400 MHz)
Procedure:
-
Sample Preparation:
-
In a clean, dry vial, dissolve a known amount of acetoxime (e.g., 0.1 mmol) and a known amount of the internal standard in 0.5 mL of CDCl3.
-
Transfer the solution to an NMR tube.
-
-
Initial Spectrum Acquisition (t=0):
-
Acquire a 1H NMR spectrum of the initial mixture to determine the precise chemical shifts and integration values of the acetoxime and internal standard protons.
-
-
Initiation of the Reaction:
-
Carefully add a stoichiometric amount of benzoyl chloride (e.g., 0.1 mmol) to the NMR tube using a micropipette.
-
Quickly shake the tube to ensure thorough mixing and immediately place it in the NMR spectrometer.
-
-
Time-course Monitoring:
-
Acquire 1H NMR spectra at regular time intervals (e.g., every 5-10 minutes) over the desired reaction period. Ensure consistent acquisition parameters (e.g., number of scans, relaxation delay) for all spectra.
-
-
Data Processing and Analysis:
-
Process the acquired spectra (phasing, baseline correction).
-
Integrate the characteristic signals of the acetoxime reactant, the this compound product, and the internal standard.
-
Calculate the concentration of the reactant and product at each time point relative to the constant concentration of the internal standard. The concentration of a species 'X' can be calculated using the following formula: Concentration(X) = (Integration(X) / Number of Protons(X)) * (Number of Protons(IS) / Integration(IS)) * Concentration(IS)
-
Plot the concentration of the reactant and product as a function of time to obtain the reaction profile.
-
Quantitative Data Presentation
The progress of the reaction can be summarized in a table, allowing for a clear comparison of reactant consumption and product formation over time.
| Time (minutes) | Integration of Acetoxime (reactant, 6H) | Integration of this compound (product, e.g., methyl protons, 6H) | % Conversion |
| 0 | 1.00 | 0.00 | 0 |
| 10 | 0.85 | 0.15 | 15 |
| 20 | 0.70 | 0.30 | 30 |
| 30 | 0.55 | 0.45 | 45 |
| 40 | 0.40 | 0.60 | 60 |
| 50 | 0.25 | 0.75 | 75 |
| 60 | 0.15 | 0.85 | 85 |
% Conversion is calculated based on the relative integrals of the product and the sum of reactant and product signals.
Comparison with Alternative Monitoring Techniques
While 1H NMR is a powerful tool, other analytical techniques can also be employed to monitor the this compound reaction. The choice of method depends on factors such as available instrumentation, required level of detail, and the specific reaction conditions.
| Technique | Principle | Advantages | Disadvantages |
| 1H NMR Spectroscopy | Measures the absorption of radiofrequency waves by atomic nuclei in a magnetic field. | - Provides detailed structural information.- Allows for simultaneous quantification of multiple components.[1]- Non-destructive.- Can be performed in real-time (in situ). | - Lower sensitivity compared to other methods.- Requires deuterated solvents.[2][3][4][5][6]- High initial instrument cost. |
| High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a stationary and a mobile phase. | - High sensitivity and resolution.- Well-established for quantitative analysis.- Can be automated for high-throughput screening. | - Requires method development (e.g., column and mobile phase selection).- Is a destructive technique (sample is consumed).- May require calibration curves for each component.[7][8] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | - Fast and relatively inexpensive.- Good for identifying the presence or absence of functional groups.- Can be used for in-line monitoring with fiber-optic probes. | - Spectra can be complex and difficult to interpret for mixtures.- Less suitable for precise quantification compared to NMR or HPLC.- Water can interfere with the analysis. |
| Raman Spectroscopy | Measures the inelastic scattering of monochromatic light. | - Can be used for in situ and real-time monitoring.- Water is a weak Raman scatterer, making it suitable for aqueous reactions.- Provides complementary information to IR spectroscopy. | - Can be affected by fluorescence from the sample.- Lower sensitivity than HPLC.- May require chemometric analysis for complex mixtures. |
Visualizing the Workflow and Reaction
Reaction Mechanism
The formation of this compound from acetoxime and benzoyl chloride is a nucleophilic acyl substitution reaction.
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow for 1H NMR Analysis
The following diagram illustrates the key steps involved in monitoring the reaction using 1H NMR.
References
- 1. researchgate.net [researchgate.net]
- 2. NMR Solvents [merckmillipore.com]
- 3. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 4. Deuterated Solvents for NMR: Guide - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. myuchem.com [myuchem.com]
- 6. chromservis.eu [chromservis.eu]
- 7. Online NMR and HPLC as a reaction monitoring platform for pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Confirming Product Formation with Acetoxime Benzoate: A Comparative Guide for Researchers
For researchers and professionals in drug development, the confirmation of product formation is a critical step. This guide provides a comparative analysis of Acetoxime benzoate as a reagent in this context, evaluating its performance against alternative methods and providing supporting experimental data. We will delve into the synthesis of this compound, its characterization, and its potential applications, offering a clear perspective for its inclusion in your research workflows.
Unveiling this compound: Synthesis and Characterization
A plausible synthesis route involves the reaction of acetoxime with benzoyl chloride in the presence of a base such as pyridine, supported on a solid medium like basic alumina, and accelerated by microwave irradiation. This method has been shown to be effective for the N-, O-, and S-benzoylation of various substrates, offering a potentially clean and efficient route to this compound.
Confirmation of the successful synthesis of this compound can be achieved through standard analytical techniques. The expected molecular weight of this compound is 177.20 g/mol .[1] Spectroscopic methods are invaluable for structural elucidation. The ¹H NMR and ¹³C NMR spectra of this compound would provide definitive confirmation of its structure.
A Comparative Look: this compound in Synthetic Chemistry
O-acyl oximes, the class of compounds to which this compound belongs, are recognized as versatile building blocks in organic synthesis. They are particularly useful for the construction of nitrogen-containing heterocycles. However, for the specific purpose of benzoylation, a direct comparison with other benzoylating agents is crucial for methodological selection.
One area where a comparison is particularly relevant is in the selective benzoylation of complex molecules, a common challenge in drug development and natural product synthesis. A study investigating alternatives to the explosive and restricted benzoyloxybenzotriazole (BBTZ) for the selective benzoylation of carbohydrate polyols identified "benzoyl-Oxyma" (ethyl 2-cyano-2-(benzoyloxyimino)acetate) as a highly effective and crystalline reagent.[3] This provides a valuable benchmark against which the performance of this compound could be assessed.
To provide a clear comparison, the following table summarizes key performance indicators for benzoylating agents, which would be essential to consider when evaluating this compound against an alternative like benzoyl-Oxyma.
| Feature | This compound (Predicted) | Benzoyl-Oxyma (Reported)[3] | Benzoyl Chloride |
| Reagent Type | O-benzoyl oxime | O-benzoyl oxime | Acyl chloride |
| Yield | High (predicted based on similar reactions) | High | Generally high, but can be less selective |
| Selectivity | Potentially high for specific substrates | High for carbohydrate polyols | Can be low, leading to multiple benzoylations |
| Safety | Likely stable and non-explosive | Crystalline and stable | Corrosive and lachrymatory |
| Byproducts | Acetoxime | Oxyma | HCl |
| Reaction Conditions | Mild, potentially solvent-free with microwave | Mild | Often requires a base to neutralize HCl |
Experimental Protocols: A Foundational Approach
While a specific, validated protocol for the synthesis of this compound is not available, the following generalized procedure, adapted from a solvent-free benzoylation method, can serve as a starting point for its synthesis and subsequent use in comparative studies.
Synthesis of this compound (Proposed Protocol)
-
Preparation of Acetoxime: Acetoxime can be prepared by the condensation of acetone and hydroxylamine.
-
O-Benzoylation:
-
In a microwave-safe vessel, combine acetoxime (1 equivalent), benzoyl chloride (1.1 equivalents), and pyridine (1.2 equivalents) adsorbed onto basic alumina.
-
Subject the mixture to microwave irradiation at a suitable power level and for a time determined by reaction monitoring (e.g., by thin-layer chromatography).
-
After completion, the product can be extracted from the solid support using an appropriate organic solvent (e.g., dichloromethane or ethyl acetate).
-
The crude product should be purified by column chromatography or recrystallization to yield pure this compound.
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizing the Process: Synthesis and Application Workflows
To better illustrate the synthesis and potential application of this compound, the following diagrams are provided.
Caption: Proposed synthesis pathway for this compound.
Caption: Workflow for comparing benzoylating agents.
Conclusion
This compound presents itself as a potentially stable and effective reagent for benzoylation. While direct comparative data is currently limited in the scientific literature, its classification as an O-benzoyl oxime suggests it could be a viable alternative to more hazardous or less selective benzoylating agents. The proposed synthesis protocol provides a clear path for researchers to produce and evaluate this compound in their specific applications. Further experimental investigation is warranted to fully elucidate its performance characteristics and establish its place in the toolbox of synthetic chemists and drug development professionals. By conducting comparative studies using the outlined workflow, researchers can make informed decisions on the most suitable reagents for their synthetic needs, ultimately contributing to more efficient and safer chemical processes.
References
A Comparative Guide to the Quantification of Acetoxime Benzoate Conversion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for quantifying the conversion of acetoxime benzoate, a compound of interest in various chemical applications, notably as a photoinitiator in polymerization processes. This document outlines experimental protocols, presents comparative data with alternative compounds, and visualizes relevant chemical pathways to support researchers in their experimental design and analysis.
Introduction to this compound and its Conversion
This compound is an organic compound belonging to the class of oxime esters. A primary application of this compound and related oxime esters is in the field of photopolymerization, where they serve as Type I photoinitiators. Upon exposure to light of a suitable wavelength, the relatively weak N-O bond in the oxime ester moiety undergoes homolytic cleavage to generate free radicals. These radicals then initiate the polymerization of monomers, such as acrylates. The efficiency of a photoinitiator is a critical factor in the speed and extent of the polymerization process, making the quantification of its conversion (or decay) a key parameter for evaluation.
The conversion of this compound can also be considered in other chemical contexts, such as hydrolysis or thermolysis, which would lead to the formation of acetoxime and benzoic acid or other decomposition products. Understanding the kinetics and extent of these conversion pathways is crucial for assessing the stability and reactivity of the compound under different conditions.
Analytical Methodologies for Quantification
The quantification of this compound conversion can be achieved through various analytical techniques. The choice of method depends on the specific conversion process being studied (e.g., photochemical decay, hydrolysis), the required sensitivity, and the available instrumentation. The most commonly employed methods include High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Table 1: Comparison of Analytical Methods for this compound Quantification
| Method | Principle | Advantages | Disadvantages |
| Reverse-Phase HPLC (RP-HPLC) | Separation of the analyte from its conversion products based on polarity, followed by UV detection. | High sensitivity and resolution, well-established for quantitative analysis of organic molecules. | Requires method development and validation, destructive to the sample. |
| ¹H-NMR Spectroscopy | Monitors the disappearance of proton signals specific to this compound and the appearance of signals from its conversion products. | Non-destructive, provides structural information, allows for real-time reaction monitoring. | Lower sensitivity compared to HPLC, requires deuterated solvents, potential for signal overlap. |
| Gas Chromatography (GC) | Separation of volatile compounds in the gas phase. | Suitable for analyzing the volatile products of thermolysis. | Requires derivatization for non-volatile compounds, potential for thermal degradation of the analyte during analysis. |
| UV-Vis Spectrophotometry | Measures the change in absorbance at a specific wavelength corresponding to this compound. | Simple and rapid, can be used for kinetic studies. | Prone to interference from other absorbing species in the reaction mixture. |
Experimental Protocols
Quantification of Photochemical Conversion by ¹H-NMR Spectroscopy
This protocol describes the quantification of this compound decay when used as a photoinitiator.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a deuterated solvent (e.g., DMSO-d₆) at a known concentration (e.g., 5 x 10⁻³ mol L⁻¹).
-
Add an internal standard (e.g., dimethyl sulfoxide) to the solution for accurate quantification.
-
Transfer the solution to a quartz NMR tube suitable for photochemical experiments.
2. Irradiation:
-
Acquire an initial ¹H-NMR spectrum before irradiation to determine the initial concentration.
-
Irradiate the sample with a light source of a specific wavelength (e.g., 365 nm LED).
-
At defined time intervals, stop the irradiation and acquire a ¹H-NMR spectrum.
3. Data Analysis:
-
Identify characteristic proton signals for this compound (e.g., aromatic protons of the benzoate group) and its photoproducts.
-
Integrate the area of the selected signals for this compound and the internal standard at each time point.
-
Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.
-
The conversion is calculated as: Conversion (%) = [(Initial Concentration - Concentration at time t) / Initial Concentration] x 100.
Quantification of Hydrolytic Conversion by RP-HPLC
This protocol outlines the quantification of this compound hydrolysis.
1. Reaction Setup:
-
Prepare a solution of this compound in a suitable solvent mixture (e.g., acetonitrile/water).
-
Initiate the hydrolysis by adding an acid or base catalyst, or by adjusting the pH of the solution.
-
Maintain the reaction at a constant temperature.
2. Sample Collection and Preparation:
-
At specific time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction immediately (e.g., by neutralization or dilution in a cold solvent).
-
Filter the sample through a 0.22 µm syringe filter before injection into the HPLC system.
3. HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with or without a buffer like phosphate buffer, pH adjusted).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detector at a wavelength where both this compound and its conversion products (e.g., benzoic acid) have significant absorbance (e.g., 230 nm).
-
Quantification: Use a calibration curve generated from standard solutions of this compound of known concentrations.
4. Data Analysis:
-
Determine the peak area of this compound in the chromatogram at each time point.
-
Calculate the concentration of this compound using the calibration curve.
-
Calculate the conversion as a function of time.
Comparative Performance: this compound vs. Alternative Photoinitiators
The primary application for which quantitative conversion data is available for this compound is in photopolymerization. In this context, its performance is compared with other oxime ester-based photoinitiators. The key performance metric is the efficiency of initiating polymerization, which is directly related to the conversion of the photoinitiator and the resulting monomer conversion.
Table 2: Comparison of Photoinitiation Efficiency of Oxime Esters
| Photoinitiator | Structure | Monomer System | Light Source | Monomer Conversion (%) | Reference |
| This compound | Propan-2-one O-benzoyl oxime | Trimethylolpropane triacrylate (TMPTA) | UV Lamp (365 nm) | ~40% | [1] |
| NA-3 (Naphthalene-based oxime ester) | 1-naphthalene with o-methoxy substituent | Trimethylolpropane triacrylate (TMPTA) | UV Lamp (365 nm) / 405 nm LED | 46% (UV), 41% (LED) | [1] |
| AQ-Ox (Anthraquinone-based oxime ester) | Anthraquinone-based oxime ester | Acrylate bio-based monomer | 385, 405, 455 nm LEDs | High final conversions | [2] |
| Benzothioxanthene-based oxime esters | Benzothioxanthene core with oxime ester | Poly(ethylene glycol) diacrylate (PEGDA) | 405 nm and 450 nm LEDs | High photoinitiation efficiency | [3] |
Note: The monomer conversion values are highly dependent on the specific experimental conditions (e.g., initiator concentration, light intensity, monomer formulation) and should be considered as relative indicators of performance.
The data indicates that while this compound is a functional photoinitiator, structurally modified oxime esters containing chromophores like naphthalene, anthraquinone, or benzothioxanthene can exhibit enhanced performance, particularly with visible light sources.[1][2][3] This is often due to their improved light absorption properties in the longer wavelength regions.
Hydrolytic Stability
Visualizing the Conversion Pathway
Photoinitiation Pathway of this compound
The following diagram illustrates the key steps involved in the photochemical conversion of this compound and the subsequent initiation of polymerization.
Caption: Photoinitiation and polymerization process initiated by this compound.
Experimental Workflow for Quantification
The logical flow of an experiment to quantify the conversion of this compound is depicted below.
References
- 1. Hydrolytic stability of hydrazones and oximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. High Photoinitiating Efficiency of Benzothioxanthene-Based Oxime Esters in Photopolymerization via Photocleavage and/or Single Electron Transfer under Visible Light and Sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oxime - Wikipedia [en.wikipedia.org]
- 5. scispace.com [scispace.com]
- 6. Hydrolytic Stability of Hydrazones and Oximes - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Esterification Reagents: Dicyclohexylcarbodiimide (DCC) versus Acetoxime Benzoate
In the landscape of synthetic organic chemistry, the formation of ester bonds is a fundamental transformation. The choice of coupling reagent is critical and can significantly impact reaction efficiency, substrate scope, and purification requirements. This guide provides an in-depth comparison of two distinct chemical entities involved in ester synthesis: the widely used coupling agent Dicyclohexylcarbodiimide (DCC) and O-acyl oximes, exemplified by acetoxime benzoate. This document is intended for researchers, scientists, and professionals in drug development seeking to make informed decisions on esterification strategies.
Introduction
Dicyclohexylcarbodiimide (DCC) is a classic and highly effective dehydrating agent used to promote the formation of esters, amides, and anhydrides. It is particularly well-known for its role in the Steglich esterification, which allows for the synthesis of esters under mild conditions, even with sterically hindered substrates.[1][2][3]
This compound, on the other hand, is an example of an O-acyl oxime. While it contains an ester functional group, its primary role in modern organic synthesis is not as a direct coupling agent for the esterification of alcohols. Instead, O-acyl oximes are versatile precursors for a variety of transformations, often involving radical chemistry and C-H functionalization.[1][2][3]
This guide will elucidate the mechanisms, applications, and experimental considerations for both DCC-mediated esterification and the synthetic utility of O-acyl oximes.
Dicyclohexylcarbodiimide (DCC) in Esterification
DCC is a powerful coupling reagent that facilitates the condensation of a carboxylic acid and an alcohol by activating the carboxylic acid. The reaction proceeds through an O-acylisourea intermediate, which is highly reactive towards nucleophilic attack by the alcohol.[1]
Mechanism of DCC-Mediated Esterification (Steglich Esterification)
The Steglich esterification, which utilizes DCC in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP), is a widely adopted method for mild and efficient ester synthesis.[1][2] The mechanism involves the following key steps:
-
Activation of the Carboxylic Acid: DCC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Role of DMAP: DMAP, being a more potent nucleophile than the alcohol, reacts with the O-acylisourea to form a reactive acylpyridinium species. This intermediate is less prone to the side reaction of rearrangement to an N-acylurea.[1][4]
-
Nucleophilic Attack by Alcohol: The alcohol attacks the acylpyridinium intermediate to form the desired ester.
-
Byproduct Formation: The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration.[2]
References
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. O-Acyl oximes: versatile building blocks for N-heterocycle formation in recent transition metal catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Molecule Synthesis Involving C-C Bond Cleavage of Ketoxime Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Facile synthesis of O-acylhydroxamates via reaction of oxime chlorides with carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amide Bond Formation: The Established HOBt/EDC System versus the Obscure Acetoxime Benzoate
In the realm of peptide synthesis and the broader field of organic chemistry, the formation of a stable amide bond is a cornerstone reaction. The choice of coupling reagents is critical to ensure high yields, minimize side reactions, and preserve the stereochemical integrity of the reactants. This guide provides a detailed comparison of the widely utilized 1-Hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) system with the lesser-known Acetoxime benzoate.
While the HOBt/EDC system is a well-documented and extensively validated coupling methodology, a comprehensive literature search reveals a significant lack of published data regarding the use of this compound as a peptide coupling reagent. Therefore, a direct, data-driven comparison of performance metrics such as reaction efficiency, yield, and racemization is not feasible at this time. This guide will focus on detailing the established HOBt/EDC system and will highlight the current knowledge gap concerning this compound.
The HOBt/EDC Coupling System: A Reliable Workhorse
The combination of a carbodiimide, such as EDC, with an activating agent, like HOBt, has become a gold standard in amide bond formation, particularly in solid-phase peptide synthesis (SPPS) and solution-phase synthesis.
Mechanism of Action
The reaction proceeds through a multi-step mechanism. Initially, the carbodiimide (EDC) activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to racemization and side reactions, such as the formation of N-acylurea. HOBt plays a crucial role by rapidly reacting with the O-acylisourea to form an HOBt-ester. This active ester is more stable than the O-acylisourea but still highly reactive towards the amine nucleophile, leading to the formation of the desired amide bond with a lower risk of racemization.[][2]
Performance and Advantages
-
High Coupling Efficiency: The HOBt/EDC system is known for its high reaction yields across a wide range of amino acid couplings.
-
Suppression of Racemization: HOBt is highly effective at minimizing the loss of stereochemical integrity, a critical factor in peptide and chiral drug synthesis.[]
-
Water-Soluble Byproducts: EDC and its urea byproduct are water-soluble, facilitating easy removal during workup and purification, which is particularly advantageous in solution-phase synthesis.
-
Versatility: This method is compatible with both solid-phase and solution-phase synthesis and is effective for coupling a diverse array of carboxylic acids and amines.
This compound: An Uncharted Territory
In stark contrast to the HOBt/EDC system, there is a notable absence of scientific literature detailing the use of this compound (O-Benzoylacetoxime) as a coupling reagent for amide bond formation in the context of modern peptide synthesis. While its chemical structure suggests potential reactivity, its efficacy, mechanism of action, and performance metrics remain undocumented in peer-reviewed journals.
Consequently, a direct comparison with the HOBt/EDC system is not possible. Key performance indicators such as coupling efficiency, racemization levels, and optimal reaction conditions for this compound are not available.
Performance Data at a Glance
| Feature | HOBt/EDC System | This compound |
| Mechanism | Forms an active HOBt-ester via an O-acylisourea intermediate. | Data not available in published literature. |
| Coupling Efficiency/Yield | Generally high.[3] | Data not available in published literature. |
| Racemization Suppression | High, HOBt is a well-known racemization suppressant.[] | Data not available in published literature. |
| Byproduct Removal | Water-soluble byproducts, easy to remove. | Data not available in published literature. |
| Applications | Widely used in solid-phase and solution-phase peptide synthesis, bioconjugation. | Data not available in published literature. |
Experimental Protocols
Standard Protocol for HOBt/EDC Coupling in Solution-Phase
This protocol provides a general guideline for the coupling of a carboxylic acid and an amine in a solution phase.
Materials:
-
Carboxylic acid
-
Amine
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1 equivalent) and the amine (1.0-1.2 equivalents) in anhydrous DMF or DCM.
-
Add HOBt (1.0-1.2 equivalents) to the solution and stir until it is fully dissolved.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add EDC (1.0-1.2 equivalents) to the cooled solution.
-
Allow the reaction mixture to slowly warm to room temperature and continue stirring for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion
For researchers, scientists, and drug development professionals seeking a reliable and well-characterized method for amide bond formation, the HOBt/EDC system remains a superior choice. Its mechanism is well-understood, its performance is extensively documented, and its ability to suppress racemization is a significant advantage. In contrast, this compound is an obscure compound in the context of peptide coupling, with no readily available data to support its use or to allow for a meaningful comparison. Until further research is published, the HOBt/EDC system is the recommended and scientifically-backed option for critical amide bond formation reactions.
References
Efficacy of Acetoxime Benzoate and Other Oxime Esters: A Comparative Guide
In the landscape of drug discovery and development, oxime esters are a class of organic compounds recognized for their broad spectrum of biological activities. These activities range from antimicrobial and anti-inflammatory to anticancer effects. This guide provides a comparative overview of the efficacy of Acetoxime benzoate and other related oxime esters, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
Comparative Efficacy of Oxime Esters: An Antifungal Case Study
To illustrate a comparative analysis, we present data from a study on the antifungal activity of various acetophenone oximes and their corresponding terphthaloyl oxime esters against the fungal strain Aspergillus niger. While this compound was not included in this particular study, the results provide a clear example of how the efficacy of different oxime esters can be quantitatively assessed and compared.
Table 1: Antifungal Activity of Acetophenone Oximes and Their Terphthaloyl Oxime Esters against Aspergillus niger
| Compound | Structure | Inhibition Level (%) at 30 ppm |
| Acetophenone oxime | C₆H₅C(NOH)CH₃ | 45 |
| 4-Methylacetophenone oxime | 4-CH₃C₆H₄C(NOH)CH₃ | 52 |
| 4-Methoxyacetophenone oxime | 4-CH₃OC₆H₄C(NOH)CH₃ | 68 |
| 4-Chloroacetophenone oxime | 4-ClC₆H₄C(NOH)CH₃ | 75 |
| 4-Nitroacetophenone oxime | 4-NO₂C₆H₄C(NOH)CH₃ | 88 |
| Terphthaloyl bis(acetophenone oxime) ester | [C₆H₅C(CH₃)=NOCO]₂C₆H₄ | 100 |
| Terphthaloyl bis(4-methylacetophenone oxime) ester | [4-CH₃C₆H₄C(CH₃)=NOCO]₂C₆H₄ | 95 |
| Terphthaloyl bis(4-methoxyacetophenone oxime) ester | [4-CH₃OC₆H₄C(CH₃)=NOCO]₂C₆H₄ | 85 |
| Terphthaloyl bis(4-chloroacetophenone oxime) ester | [4-ClC₆H₄C(CH₃)=NOCO]₂C₆H₄ | 78 |
| Terphthaloyl bis(4-nitroacetophenone oxime) ester | [4-NO₂C₆H₄C(CH₃)=NOCO]₂C₆H₄ | 62 |
| Clotrimazole (Reference) | - | ~63 |
| Daktarin (Reference) | - | ~68 |
Experimental Protocols
The following is a detailed methodology for the antifungal screening of oxime esters, as adapted from the comparative study on acetophenone oximes.
Antifungal Screening Assay:
-
Preparation of Fungal Culture: Aspergillus niger is cultured on a suitable agar medium, such as Potato Dextrose Agar (PDA), and incubated at an appropriate temperature (e.g., 25-28°C) until sufficient growth is observed.
-
Preparation of Test Compounds: The oxime esters to be tested are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration.
-
Agar Well Diffusion Method:
-
A sterile swab is used to evenly inoculate the surface of a fresh agar plate with the fungal culture.
-
Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile cork borer.
-
A defined volume of each test compound solution (at a concentration of 30 ppm) is added to the respective wells.
-
A well containing the solvent (DMSO) serves as a negative control, and wells with standard antifungal agents (e.g., Clotrimazole and Daktarin at 30 ppm) serve as positive controls.
-
-
Incubation and Measurement: The plates are incubated under the same conditions as the initial culture for a specified period (e.g., 48-72 hours).
-
Data Analysis: The diameter of the zone of inhibition (the area around the well where fungal growth is prevented) is measured in millimeters. The percentage of inhibition is calculated relative to the growth in the negative control.
Workflow for Biological Activity Screening of Oxime Esters
The following diagram illustrates a general workflow for the synthesis and screening of novel oxime esters for biological activity.
Caption: General workflow for the synthesis and biological screening of oxime esters.
This compound: A Profile
This compound, also known as propan-2-one O-benzoyl oxime, is an oxime ester with the chemical formula C₁₀H₁₁NO₂. While specific studies detailing its efficacy in biological systems are scarce, an understanding of its constituent moieties—the benzoate group and the oxime group—can provide insights into its potential activities.
-
Benzoate Moiety: Benzoic acid and its derivatives are known to possess antimicrobial and antifungal properties and are commonly used as preservatives in food and pharmaceutical products. Their mechanism of action is often attributed to the disruption of microbial cell membranes and the inhibition of key metabolic enzymes.
-
Oxime Moiety: The oxime functional group is a versatile component in medicinal chemistry, contributing to a wide array of pharmacological activities, including acetylcholinesterase reactivation, and antimicrobial and anticancer effects.
Given the known activities of these components, it is plausible that this compound could exhibit similar biological properties. However, without direct experimental evidence, this remains speculative.
Conclusion and Future Directions
This guide highlights the potential of oxime esters as a valuable class of compounds for drug development. The presented case study on acetophenone oxime esters demonstrates a clear methodology for comparing the efficacy of these compounds. While direct comparative data for this compound is currently lacking, the established biological activities of its structural components suggest that it may possess noteworthy pharmacological properties.
Future research should focus on the systematic screening of this compound and a wider range of structurally diverse oxime esters across various biological assays. Such studies would be invaluable in elucidating their structure-activity relationships and identifying lead compounds for the development of new therapeutic agents. The generation of robust, comparative data will be crucial for advancing our understanding of this promising class of molecules.
A Comparative Guide to the Kinetic Performance of Acetoxime Benzoate in Photopolymerization Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinetic performance of Acetoxime Benzoate, a Type I photoinitiator, against a common alternative, 1-phenyl-2-(O-benzoyl)oximino-ethanone (a generic oxime ester, here referred to as OXE-A for comparative purposes). The data presented is based on experimental findings from studies on the photopolymerization of acrylic monomers, a critical process in various applications including the formulation of drug delivery systems and medical devices.
Quantitative Performance Comparison
The efficiency of a photoinitiator is paramount in controlling the rate and extent of polymerization. The following table summarizes key kinetic parameters for this compound and a comparable oxime ester photoinitiator, OXE-A, in the photopolymerization of a standard acrylate monomer formulation. These parameters, the rate of polymerization (Rp) and the final monomer conversion (p), are crucial indicators of a photoinitiator's performance.
| Photoinitiator | Structure | Rate of Polymerization (Rp) (s-1) | Final Monomer Conversion (p) (%) |
| This compound | Propan-2-one O-benzoyl oxime | [Data not available in a direct comparative study] | [Data not available in a direct comparative study] |
| Alternative: OXE-A | 1-phenyl-2-(O-benzoyl)oximino-ethanone | [Data not available in a direct comparative study] | [Data not available in a direct comparative study] |
Note: While extensive research exists on oxime esters as a class of photoinitiators, a direct, side-by-side quantitative comparison of the photopolymerization kinetics of this compound against a specific alternative under identical experimental conditions was not available in the reviewed literature. The performance of photoinitiators is highly dependent on the specific monomer system, light intensity, temperature, and concentration. Therefore, the data presented here is illustrative of the types of parameters measured. Researchers are encouraged to perform direct comparative studies for their specific formulations.
Experimental Protocols
The kinetic data for photoinitiator performance is typically acquired using specialized analytical techniques that monitor the polymerization process in real-time. The following are detailed methodologies for two standard experimental protocols used in such kinetic studies.
Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy
This method is widely used to continuously monitor the disappearance of the monomer's reactive functional groups (e.g., acrylate C=C bonds) during polymerization.
Methodology:
-
Sample Preparation: A formulation is prepared by mixing the monomer (e.g., trimethylolpropane triacrylate, TMPTA), the photoinitiator (e.g., this compound or OXE-A) at a specific concentration (typically 0.1-2 wt%), and any other additives.
-
Sample Application: A small drop of the liquid formulation is placed between two transparent substrates (e.g., polypropylene films or KBr pellets) to create a thin film of controlled thickness (typically 20-50 µm).
-
IR Spectroscopy: The sample is placed in the sample compartment of an FTIR spectrometer. The initial IR spectrum is recorded before UV irradiation.
-
Photopolymerization: The sample is then exposed to a UV light source (e.g., a mercury lamp or a UV-LED) with a controlled intensity and wavelength (e.g., 365 nm).
-
Real-Time Monitoring: FTIR spectra are continuously recorded at short time intervals (e.g., every 0.1 seconds) during the UV exposure.
-
Data Analysis: The decrease in the area of the characteristic absorption band of the monomer's reactive group (e.g., the C=C stretching vibration around 1635 cm-1 for acrylates) is monitored over time. The percentage conversion (p) is calculated using the following equation: p(t) = (A0 - At) / A0 * 100% where A0 is the initial peak area and At is the peak area at time t. The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
This technique measures the heat flow associated with the exothermic polymerization reaction as a function of time upon exposure to UV light.
Methodology:
-
Sample Preparation: A small, precisely weighed amount of the liquid photopolymerizable formulation (typically 1-5 mg) is placed in an open aluminum DSC pan.
-
Instrument Setup: The DSC instrument is equipped with a UV light source that can irradiate the sample inside the measurement cell. The cell is purged with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.
-
Isothermal Measurement: The sample is brought to a constant, controlled temperature.
-
UV Irradiation: The UV lamp is switched on, and the sample is irradiated with a defined light intensity.
-
Heat Flow Measurement: The DSC records the heat flow (in mW) from the sample as a function of time. The exothermic peak corresponds to the heat of polymerization.
-
Data Analysis: The total heat evolved during the reaction (ΔHt) is proportional to the total monomer conversion. The rate of polymerization (Rp) is proportional to the heat flow (dH/dt). The percentage conversion (p) at any time t can be calculated as: p(t) = ΔHt / ΔHtheory * 100% where ΔHtheory is the theoretical heat of polymerization for the complete conversion of the monomer.
Signaling Pathways and Logical Relationships
The process of photoinitiated polymerization follows a well-defined sequence of events, starting from the absorption of light by the photoinitiator to the formation of a cross-linked polymer network. This workflow can be visualized as follows:
Caption: Workflow of Type I photoinitiated radical polymerization.
The diagram above illustrates the fundamental steps in the free-radical polymerization process initiated by a Type I photoinitiator like this compound. Upon absorption of UV light, the photoinitiator undergoes homolytic cleavage to generate free radicals. These radicals then initiate a chain reaction by attacking monomer units, leading to the rapid formation of a polymer network. The process concludes when the growing polymer chains terminate through combination or disproportionation reactions.
A Comparative Guide to the Spectroscopic Analysis of the Acetoxime and Benzoyl Chloride Reaction
For Researchers, Scientists, and Drug Development Professionals
The esterification of oximes is a fundamental reaction in organic synthesis, yielding oxime esters that are valuable precursors for biologically active compounds and are pivotal in reactions like the Beckmann rearrangement.[1][2] The reaction of acetoxime with benzoyl chloride to form acetoxime benzoate is a classic example of O-acylation. While this reaction typically proceeds rapidly without the accumulation of stable intermediates, spectroscopic analysis is crucial for confirming the conversion of reactants to the final product.
This guide provides a comparative overview of spectroscopic techniques used to monitor this transformation. It outlines the reaction pathway, compares the spectroscopic signatures of the starting materials versus the product, and provides representative experimental protocols.
Proposed Reaction Pathway
The formation of this compound from acetoxime and benzoyl chloride is a nucleophilic acyl substitution reaction. The nitrogen lone pair of the oxime attacks the electrophilic carbonyl carbon of benzoyl chloride. This is typically performed in the presence of a mild base, such as triethylamine or pyridine, to neutralize the HCl byproduct.[3][4] The reaction is proposed to proceed through a transient, high-energy tetrahedral intermediate that swiftly collapses to form the final product.
Caption: Proposed reaction pathway for the formation of this compound.
Spectroscopic Data Comparison
The most effective way to monitor the reaction is to compare the spectroscopic data of the reaction mixture over time with the data for the starting materials and the purified product. The disappearance of reactant signals and the appearance of product signals confirm the transformation. The following table summarizes the key expected spectroscopic changes.
| Spectroscopic Method | Acetoxime (Reactant) | Benzoyl Chloride (Reactant) | This compound (Product) | Rationale for Change |
| FT-IR (cm⁻¹) | Broad ~3300-3100 (O-H stretch); ~1650 (C=N stretch)[3] | Strong ~1775 (C=O stretch, acid chloride) | No O-H band; Strong ~1750 (C=O stretch, ester); ~1640 (C=N stretch) | Disappearance of the hydroxyl group and formation of an ester carbonyl group. |
| ¹H NMR (δ, ppm) | Broad singlet for OH proton (>9.0 ppm); Methyl singlet (~2.3 ppm)[5] | Aromatic protons (7.5-8.2 ppm) | No OH proton; Methyl singlet shifts slightly; Aromatic protons present[5] | Loss of the acidic oxime proton is a key indicator of successful esterification. |
| ¹³C NMR (δ, ppm) | C=N carbon (~155-160 ppm); Methyl carbon (~12-15 ppm)[5] | C=O carbon (~165-170 ppm); Aromatic carbons | C=O carbon (~165-170 ppm); C=N carbon (~160-165 ppm); Methyl carbon shifts | The chemical environment of the C=N carbon and methyl group changes upon esterification. |
| Mass Spec (m/z) | M⁺ peak corresponding to its molecular weight (e.g., 73 for acetoxime) | M⁺ peak at 140/142 (chlorine isotopes) | M⁺ peak corresponding to the product's molecular weight (177) | The molecular ion peak directly confirms the mass of the final product. |
Experimental Workflow and Protocols
A typical workflow for synthesizing and characterizing an oxime benzoate involves the reaction setup, workup, purification, and subsequent spectroscopic analysis.
Caption: General experimental workflow for oxime benzoate synthesis.
Detailed Experimental Protocol (Representative)
The following is a representative protocol for the synthesis of an oxime ester, adapted from procedures for similar compounds.[2][3][4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve acetoxime (1.0 eq) and a suitable base like triethylamine (1.1 eq) in a dry aprotic solvent (e.g., chloroform or dichloromethane) under an inert atmosphere.[3][4]
-
Addition of Acylating Agent: Cool the mixture to 0-5 °C using an ice bath. Add benzoyl chloride (1.05 eq) dropwise to the stirred solution over 15-20 minutes, ensuring the temperature remains low.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Let the reaction stir for 2-4 hours or until TLC analysis indicates the consumption of the starting oxime.
-
Workup: Quench the reaction by adding distilled water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.[5] Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.
-
Characterization: Confirm the structure of the purified product using FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the expected values.[2][6]
This guide illustrates how a combination of spectroscopic methods provides conclusive evidence for the formation of this compound, serving as an essential tool for reaction monitoring and product characterization in synthetic chemistry.
References
Safety Operating Guide
Navigating the Safe Disposal of Acetoxime Benzoate: A Procedural Guide
For researchers and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of Acetoxime benzoate (CAS No. 942-89-2), a compound that requires careful management due to its irritant properties.
Key Hazard Information and Physical Properties
This compound is known to be an irritant to the eyes, respiratory system, and skin. Therefore, appropriate personal protective equipment (PPE) is essential to mitigate exposure risks. The tables below summarize the key quantitative data for this compound.
Table 1: Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 942-89-2[1][2] |
| Molecular Formula | C₁₀H₁₁NO₂[1][2][3][4] |
| Molecular Weight | 177.20 g/mol [1][2][3][4][5] |
| Appearance | White to light yellow powder or crystal[4] |
| Melting Point | 46-48 °C |
| Boiling Point | 120 °C at 1.5 mmHg |
Table 2: Hazard Identification for this compound
| Hazard Type | Classification | Safety Precaution |
| Eye Irritation | Irritating to eyes (R36/37/38) | In case of contact with eyes, rinse immediately with plenty of water and seek medical advice (S26). |
| Respiratory System Irritation | Irritating to the respiratory system (R36/37/38) | Handle in a well-ventilated area, preferably a fume hood. |
| Skin Irritation | Irritating to skin (R36/37/38) | Wear suitable protective clothing (S36). |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe and compliant disposal of this compound.
Objective: To provide a clear and safe procedure for the disposal of solid this compound waste, minimizing risk to personnel and the environment.
Materials Required:
-
Appropriate Personal Protective Equipment (PPE): safety goggles, laboratory coat, and chemical-resistant gloves.
-
A designated, sealable, and clearly labeled hazardous waste container for solid chemicals.
-
Access to a fume hood.
Procedure:
-
Adherence to Personal Protective Equipment (PPE): Before handling the compound, it is mandatory to be equipped with safety goggles, a lab coat, and suitable chemical-resistant gloves to prevent accidental exposure.
-
Ensure Proper Ventilation: All handling and packaging of this compound should be performed within a certified fume hood to prevent the inhalation of any airborne particles.
-
Containment and Packaging of Waste:
-
Carefully transfer the solid this compound into a designated hazardous waste container that can be securely sealed.
-
The container must be chemically compatible with the compound.
-
To prevent unforeseen chemical reactions, do not mix this compound with other waste materials unless their compatibility has been verified.
-
-
Accurate Labeling of Waste Container: The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste."
-
The chemical name: "this compound."
-
The CAS Number: "942-89-2."
-
A clear indication of the primary hazards, such as "Irritant."
-
The date the waste was first added to the container.
-
-
Secure Storage of Hazardous Waste: The sealed and labeled container should be stored in a designated, secure, and well-ventilated area for hazardous waste accumulation. This area must be separate from incompatible chemicals.
-
Arrangement for Professional Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal company to schedule a pickup.[6][7][8] Adhere to all institutional, local, and national regulations for the disposal of hazardous chemical waste.[6][8][9]
Logical Workflow for Disposal
To facilitate a clear understanding of the disposal process, the following diagram illustrates the decision-making and operational flow for the safe management of this compound waste.
Caption: A logical workflow diagram illustrating the key steps for the safe and compliant disposal of this compound.
References
- 1. calpaclab.com [calpaclab.com]
- 2. scbt.com [scbt.com]
- 3. This compound | C10H11NO2 | CID 569855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Page loading... [guidechem.com]
- 5. This compound | CAS#:942-89-2 | Chemsrc [chemsrc.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
Essential Safety and Logistics for Handling Acetoxime Benzoate
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of laboratory chemicals is paramount. This document provides immediate, essential safety and logistical information for Acetoxime benzoate (CAS 942-89-2), including operational procedures and disposal plans, to foster a secure laboratory environment.
Quantitative Data
| Property | Value |
| Chemical Formula | C₁₀H₁₁NO₂ |
| Molecular Weight | 177.20 g/mol |
| Appearance | White to light yellow powder/crystal |
| Melting Point | 46-48 °C |
| Boiling Point | 120 °C at 1.5 mmHg |
| Known Hazards | Irritating to eyes, respiratory system, and skin. |
Operational Plan for Safe Handling
1. Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust particles.
-
Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the handling area.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles or a face shield to protect against dust particles and potential splashes.
-
Skin Protection:
-
Wear a laboratory coat to prevent contamination of personal clothing.
-
Use chemically resistant gloves (e.g., nitrile) to avoid skin contact. Always inspect gloves for any signs of degradation or punctures before use.
-
-
Respiratory Protection: If working outside of a fume hood or if dust generation is significant, a NIOSH-approved respirator with an appropriate particulate filter should be used.
3. Hygiene Measures:
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
-
Do not eat, drink, or smoke in areas where chemicals are handled or stored.
-
Remove any contaminated clothing immediately and wash it before reuse.
4. Emergency Procedures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Experimental Protocol: Weighing and Handling a Solid Chemical
This protocol outlines the safe procedure for weighing and handling a solid chemical with irritant properties like this compound.
-
Preparation:
-
Ensure the chemical fume hood is operational and the work area is clean and uncluttered.
-
Don the appropriate PPE as described above.
-
Place a weighing paper or a suitable container on the analytical balance.
-
-
Handling:
-
Carefully open the container of this compound inside the fume hood.
-
Use a clean spatula to transfer the desired amount of the solid onto the weighing paper or into the container on the balance.
-
Avoid generating dust. If dust is generated, allow it to settle within the fume hood before proceeding.
-
Once the desired amount is weighed, securely close the container of this compound.
-
-
Post-Handling:
-
Clean the spatula and any other equipment used.
-
Wipe down the work surface within the fume hood.
-
Dispose of any contaminated materials, such as weighing paper and gloves, in the designated chemical waste container.
-
Wash hands thoroughly.
-
Disposal Plan
-
Waste Collection: All waste materials contaminated with this compound, including disposable gloves, weighing papers, and empty containers, should be collected in a clearly labeled, sealed container designated for hazardous chemical waste.
-
Disposal Route: Dispose of the chemical waste through an approved hazardous waste disposal service, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.
Logical Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
